molecular formula C28H46N2O12 B11830187 TCO-PEG6-NHS ester

TCO-PEG6-NHS ester

货号: B11830187
分子量: 602.7 g/mol
InChI 键: ADJYXGBSZXWRNW-UPHRSURJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TCO-PEG6-NHS ester is a useful research compound. Its molecular formula is C28H46N2O12 and its molecular weight is 602.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H46N2O12

分子量

602.7 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)/b2-1-

InChI 键

ADJYXGBSZXWRNW-UPHRSURJSA-N

手性 SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

规范 SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

产品来源

United States

Foundational & Exploratory

The Dual-Action Mechanism of TCO-PEG6-NHS Ester: A Technical Guide to Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the advancing fields of targeted therapeutics and molecular biology, the precise and stable conjugation of molecules is paramount. TCO-PEG6-NHS ester has emerged as a powerful bifunctional linker, enabling a two-step strategy for the bioorthogonal labeling of proteins and other biomolecules. This technical guide provides an in-depth exploration of the mechanism of this compound, designed for researchers, scientists, and drug development professionals.

Core Components and Their Roles

This compound is a heterobifunctional crosslinker composed of three key moieties, each with a distinct function:

  • trans-Cyclooctene (TCO): A highly strained and reactive alkene.[1] The ring strain is the driving force for its rapid and specific reaction with tetrazines in a type of "click chemistry" known as the inverse electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reaction is exceptionally fast and bioorthogonal, meaning it occurs efficiently within biological systems without interfering with native biochemical processes.[1][3]

  • Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the entire molecule, which is particularly advantageous for reactions in aqueous biological environments.[1][4][5] The PEG spacer also provides flexibility and reduces steric hindrance, potentially improving the accessibility of the TCO group for its subsequent reaction.[5][6]

  • N-hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][6] This reaction forms a stable and covalent amide bond, effectively tethering the TCO-PEG6 moiety to the biomolecule.[1]

The Two-Step Bioconjugation Mechanism

The utility of this compound lies in its sequential, two-step reaction mechanism. This allows for the precise installation of a reactive "handle" (the TCO group) onto a biomolecule of interest, which can then be selectively targeted in a secondary reaction.

Step 1: Amine-Reactive Conjugation

The first step involves the reaction of the NHS ester with primary amines on a biomolecule. This reaction is a nucleophilic acyl substitution where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7]

The efficiency of this conjugation is dependent on several factors, most notably pH. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-9.0) to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic.[1][6] However, the NHS ester is also susceptible to hydrolysis, which is more rapid at higher pH. Therefore, a balance must be struck to maximize the conjugation efficiency while minimizing the hydrolysis of the NHS ester.[1]

Step 2: Bioorthogonal TCO-Tetrazine Ligation

Once the biomolecule is labeled with the TCO moiety, it is ready for the second step: the bioorthogonal click reaction with a tetrazine-containing molecule. This reaction is an inverse-electron-demand Diels-Alder cycloaddition, which is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1] The high ring strain of the TCO dienophile is the thermodynamic driving force for this rapid and irreversible reaction.[1][2] The reaction is highly specific, as neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological systems.[8] The only byproduct of this reaction is nitrogen gas, making it a very clean ligation strategy.[1]

Quantitative Data for Bioconjugation Reactions

The selection of a bioorthogonal chemistry often depends on its kinetic properties. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to other common click chemistry reactions.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[8]10 - 10⁴[8]~1[8]
Biocompatibility Excellent (copper-free)[8]Limited in vivo due to copper cytotoxicity[8]Excellent (copper-free)[8]
Reaction Conditions Aqueous media, room temperature, catalyst-free[8]Aqueous media, requires copper(I) catalyst and ligands[8]Aqueous media, room temperature, catalyst-free[8]
Primary Byproduct Nitrogen gas (N₂)[8]None[8]None[8]

For the initial NHS ester conjugation step, the reaction conditions are critical for optimal labeling.

ParameterRecommended Range/ConditionRationale & Considerations
pH 8.0 - 9.0 (Optimal: 8.3-8.5)[1]Ensures the primary amine is deprotonated and nucleophilic. Higher pH increases the rate of NHS ester hydrolysis.[1]
Buffer System Sodium Bicarbonate, Phosphate Buffer, HEPES (0.1 M)[1]Must be free of primary amines (e.g., Tris) which would compete with the target biomolecule.[9]
Molar Excess of this compound 10- to 20-fold molar excess over the biomolecule[10]Drives the reaction towards completion. The optimal ratio may need to be determined empirically.
Reaction Time 30 minutes to 2 hours at room temperature, or longer at 4°C[6]Dependent on the concentration of reactants and the reactivity of the target amines.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

  • Anhydrous DMSO or DMF

  • Spin desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the amine-free buffer.[10]

  • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[10]

  • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted this compound using a spin desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[10]

  • The TCO-labeled protein is now ready for the subsequent click reaction or for storage according to its stability requirements.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the TCO-labeled protein in the reaction buffer.

  • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and add it to the TCO-labeled protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[10]

  • The reaction is typically complete within 10-60 minutes at room temperature.[10] The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[10]

  • If necessary, the final conjugate can be purified from any excess tetrazine reagent by size exclusion chromatography or dialysis.[10]

Visualizing the Process

To further elucidate the mechanism and workflow, the following diagrams are provided.

G cluster_TCO trans-Cyclooctene (TCO) cluster_PEG6 PEG6 Linker cluster_NHS NHS Ester TCO PEG6 (-O-CH2-CH2-)6 NHS

Caption: Chemical structure of this compound.

G Protein Protein-NH2 TCO_Protein TCO-labeled Protein Protein->TCO_Protein NHS Ester Reaction (pH 7.2-9.0) TCO_PEG_NHS This compound TCO_PEG_NHS->TCO_Protein Final_Conjugate Final Bioconjugate TCO_Protein->Final_Conjugate TCO-Tetrazine Ligation (Click Chemistry) Tetrazine Tetrazine-Molecule Tetrazine->Final_Conjugate

Caption: Two-step bioconjugation mechanism.

G start Start prep_protein Prepare Protein Solution (1-5 mg/mL in amine-free buffer) start->prep_protein prep_tco Prepare this compound (10 mM in DMSO/DMF) start->prep_tco conjugation NHS Ester Conjugation (10-20x molar excess, 1-2h at RT) prep_protein->conjugation prep_tco->conjugation purify1 Purification (Spin Desalting Column) conjugation->purify1 tco_protein TCO-labeled Protein purify1->tco_protein click_reaction TCO-Tetrazine Ligation (1.1-2x molar excess, 10-60 min at RT) tco_protein->click_reaction prep_tetrazine Prepare Tetrazine-Molecule prep_tetrazine->click_reaction purify2 Purification (Optional) (SEC or Dialysis) click_reaction->purify2 final_product Final Bioconjugate purify2->final_product end End final_product->end

Caption: Experimental workflow for bioconjugation.

References

TCO-PEG6-NHS ester structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TCO-PEG6-NHS Ester: Structure, Properties, and Applications

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and chemical biology. It is meticulously designed with three key components: a trans-cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture enables a two-step ligation strategy, empowering researchers to conjugate a wide array of molecules with precision and efficiency.

The primary function of the NHS ester is to react with primary amines, commonly found on the lysine residues of proteins and antibodies, forming a stable amide bond.[1][2] The TCO group serves as a highly reactive handle for bioorthogonal chemistry, specifically participating in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[1] This "click chemistry" reaction is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for catalysts.[1][3] The hydrophilic PEG6 spacer enhances the reagent's water solubility, provides flexibility, and minimizes steric hindrance during conjugation.[1][3][4]

This guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The utility of this compound is derived from the distinct properties of its three functional components.

  • Trans-Cyclooctene (TCO) Moiety : The TCO group is a strained alkene that acts as a highly reactive dienophile in iEDDA reactions.[1] Its reaction with tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at low concentrations. However, the TCO group has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO) form, making long-term storage inadvisable.[4]

  • N-Hydroxysuccinimide (NHS) Ester Moiety : The NHS ester is a well-established amine-reactive functional group. It reacts with primary amines at a physiological to slightly alkaline pH (7.2-9) to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5] This reaction is susceptible to competition from hydrolysis, especially at higher pH values.[5][6]

  • Polyethylene Glycol (PEG6) Spacer : The six-unit polyethylene glycol linker is a hydrophilic chain that significantly improves the water solubility of the molecule.[4] It also provides a flexible connection between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of proteins or antibodies.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₈H₄₆N₂O₁₂[1][4][7][8]
Molecular Weight 602.7 g/mol [1][4][9]
CAS Number 2353409-96-6[4][7][8]
Purity >95%[4][9][10]
Solubility Soluble in DMSO, DMF, DCM[3][4]
Storage Conditions -20°C[4]
Shipping Conditions Ambient Temperature[4]

Reaction Mechanism and Experimental Protocols

The use of this compound involves a two-stage process: initial amine conjugation followed by a bioorthogonal click reaction.

Stage 1: Amine Conjugation

The NHS ester reacts with a primary amine-containing molecule (e.g., a protein) to form a stable amide linkage.

Reaction of this compound with a primary amine.
General Experimental Protocol for Protein Labeling

This protocol outlines a general procedure for labeling a protein or antibody with this compound. Optimization is typically required for each specific application.

  • Buffer Preparation : Prepare a suitable reaction buffer, such as 100 mM sodium bicarbonate or phosphate buffer, with a pH of 8.0-8.5.[11] Ensure the buffer is free from any primary amines (e.g., Tris, glycine), as these will compete with the reaction.[5][11]

  • Antibody/Protein Preparation : If necessary, perform a buffer exchange for the protein sample into the prepared reaction buffer using a desalting column to remove any interfering substances.[11] Adjust the protein concentration, for example, to 1-5 mg/mL.[3]

  • Reagent Preparation : Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).[3][11]

  • Conjugation Reaction : Add a molar excess of the this compound solution to the protein solution. A 20-fold molar excess is a common starting point.[3] Incubate the reaction for 1-2 hours at room temperature or on ice.[11]

  • Quenching : Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM to quench any unreacted NHS ester.[11] Incubate for approximately 15-30 minutes.

  • Purification : Remove excess, unreacted this compound and reaction byproducts from the labeled protein using size-exclusion chromatography, such as a Zeba™ Spin Desalting Column.[3][11]

  • Characterization : The resulting TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule. The degree of labeling can be determined if required.

Experimental Workflow and Applications

The primary application of this compound is in multi-step bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.[2][7][10][12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation & Purification cluster_click Bioorthogonal Reaction A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 8.0) C 3. Mix Antibody and This compound A->C B 2. Dissolve TCO-PEG6-NHS in Anhydrous DMSO B->C D 4. Incubate (e.g., 1 hr, RT) C->D E 5. Quench Reaction (e.g., Tris Buffer) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. TCO-Labeled Antibody F->G I 8. Perform Click Reaction (iEDDA) G->I H Tetrazine-Drug (or Probe) H->I J 9. Final Antibody-Drug Conjugate (ADC) I->J

Workflow for ADC development using this compound.

This workflow highlights the utility of this compound in creating precisely modified biomolecules. By first functionalizing a protein with a TCO group, researchers can then introduce a second molecule, such as a drug, imaging agent, or biotin tag, that has been modified with a tetrazine. This approach is widely used for:

  • Antibody-Drug Conjugates (ADCs) : Attaching potent cytotoxic drugs to antibodies for targeted cancer therapy.[2][13]

  • PROTAC Development : As a versatile linker for synthesizing PROTACs, which are designed to induce targeted protein degradation.[12][14]

  • Cell Surface Labeling : Modifying the surface of living cells with TCO handles for applications in cell-based diagnostics and studying cell-cell interactions.[1]

  • Molecular Imaging : Used in pre-targeting strategies for live-cell and in vivo imaging, where the TCO-labeled antibody is administered first, followed by a smaller, fast-clearing tetrazine-labeled imaging probe.[6]

References

The TCO-Tetrazine Inverse-Demand Diels-Alder Reaction: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has rapidly become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility have established it as a premier tool for in vivo imaging, targeted drug delivery, and the precise manipulation of biomolecules within complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflows.

Core Principles of the TCO-Tetrazine IEDDA Reaction

The TCO-tetrazine reaction is a type of "click chemistry" that proceeds through a [4+2] cycloaddition.[3] In this inverse-demand variant of the Diels-Alder reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile.[1] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[4]

The reaction mechanism proceeds in two key steps:

  • [4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility.[5] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

This reaction is notable for its bioorthogonality; it proceeds with high selectivity in aqueous environments, including cell lysates and living organisms, without interfering with native biological functional groups.[6] Furthermore, the reaction does not require a catalyst, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.[6]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹.[5] This allows for efficient conjugation at low micromolar to nanomolar concentrations, which is critical for in vivo applications.[6] The reaction rate is significantly influenced by the substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine generally increase the reaction rate by lowering the LUMO energy.[7][8] Conversely, electron-donating groups on the tetrazine tend to increase stability but decrease the reaction rate.[7] The strain of the TCO derivative also plays a crucial role, with more strained TCOs exhibiting faster kinetics.[2]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO2,000 (±400)PBS
Hydrogen-substituted tetrazinesTCOup to 30,000PBS
Methyl-substituted tetrazinesTCO~1,000PBS
ATTO-tetrazinesTCOup to 1,000PBS
3,6-dipyridyl-s-tetrazineDiol-derivatized a-TCO150,000 (±8,000)Not specified
3,6-dipyridyl-s-tetrazineaxial-TCO-carbamate57.7Not specified
3,6-dipyridyl-s-tetrazine derivatives-TCO derivative3,300,000 (±40,000)Water
3,6-dipyridyl-s-tetrazined-TCO (syn-diastereomer)366,000 (±15,000)Water, 25°C
3,6-dipyridyl-s-tetrazined-TCO (anti-diastereomer)318,000 (±3,000)Water, 25°C
3,6-diphenyl-1,2,4,5-tetrazineTCO210 - 26,000PBS, 37°C

Experimental Protocols

Monitoring Reaction Progress

The progress of the TCO-tetrazine ligation can be conveniently monitored spectrophotometrically. The disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm, allows for real-time tracking of the reaction kinetics.[5] Alternatively, LC-MS can be used to analyze aliquots of the reaction mixture at various time points to determine the concentrations of reactants and products.[1]

Protocol: Antibody-Drug Conjugate (ADC) Synthesis via TCO-Tetrazine Ligation

This protocol outlines a general procedure for the site-specific conjugation of a drug to an antibody.

Materials:

  • Tetrazine-functionalized antibody

  • TCO-linker-drug construct

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO or DMF for stock solutions

  • Spin desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-linker-drug construct in anhydrous DMSO or DMF.

    • Ensure the tetrazine-functionalized antibody is in a compatible buffer, such as PBS (pH 7.4). If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

  • Conjugation Reaction:

    • Mix the tetrazine-modified antibody and the TCO-linker-drug construct in a suitable buffer (e.g., PBS, pH 7.4).[9] A slight molar excess (1.5-2 fold) of the TCO-linker-drug construct is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Purification:

    • Remove the excess, unreacted TCO-linker-drug construct using a spin desalting column or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and purity of the resulting ADC using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.

Mandatory Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Pathway Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-determining) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Mechanism of the TCO-tetrazine IEDDA reaction.

G A Prepare Tetrazine-functionalized Antibody in PBS C Mix Antibody and TCO-linker-drug (1:1.5 molar ratio) A->C B Prepare TCO-linker-drug stock solution in DMSO B->C D Incubate at Room Temperature (30-120 minutes) C->D E Purify ADC using Size-Exclusion Chromatography D->E F Characterize final ADC (SDS-PAGE, Mass Spec) E->F

Caption: Experimental workflow for ADC synthesis.

G cluster_pretargeting Pre-targeting Strategy for Drug Delivery TCO_Antibody TCO-functionalized Antibody (Targets tumor cells) Tumor_Cell Tumor Cell TCO_Antibody->Tumor_Cell Binds to tumor antigen Tetrazine_Drug Tetrazine-functionalized Drug (Systemic circulation) Drug_Release Localized Drug Release at Tumor Site Tetrazine_Drug->Drug_Release Reacts with bound antibody Tumor_Cell->Drug_Release IEDDA Reaction

Caption: Logical relationship in pre-targeted drug delivery.

References

The Strategic Role of PEG6 Spacers in Bioconjugation Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biopharmaceutical development, the covalent linkage of molecules to create stable and effective bioconjugates is of paramount importance. The linker, a critical component connecting a biomolecule to a payload such as a drug or imaging agent, significantly influences the overall properties and performance of the resulting conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This guide provides a comprehensive technical overview of the role of a specific iteration, the hexa-ethylene glycol (PEG6) spacer, in bioconjugation. We will delve into its core attributes, quantitative impact on bioconjugate performance, detailed experimental protocols, and its application in cutting-edge therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals. The inclusion of a PEG spacer within a bioconjugation linker offers several key advantages:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The hydrophilic nature of PEG linkers helps to mitigate the propensity for aggregation, particularly at higher drug-to-antibody ratios (DARs). This improved solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the bioconjugate, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, such as a tumor.

  • Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking potential epitopes on the payload or the biomolecule itself from the immune system, thereby reducing the risk of an immunogenic response.[1]

  • Biocompatibility and Low Toxicity: PEG is a biocompatible, non-toxic, and non-immunogenic polymer, making it an ideal candidate for in vivo applications.

The Significance of PEG6: A Balance of Properties

The length of the PEG chain is a critical parameter that must be optimized for each specific bioconjugate. A PEG6 spacer, composed of six ethylene glycol units, often represents a "goldilocks" scenario, providing a balance between the beneficial properties of PEGylation without introducing excessive flexibility or potential for reduced binding affinity. Shorter linkers may lead to steric hindrance, while excessively long linkers can sometimes negatively impact the potency of the conjugate. The optimal length is context-dependent and is influenced by the properties of the antibody, the payload, and the target.

Data Presentation: Quantitative Impact of PEG Linker Length

The following tables summarize the quantitative effects of varying PEG linker lengths on key bioconjugate parameters, with a focus on studies that include or are relevant to PEG6.

Table 1: Impact of PEG Spacer Length on Binding Affinity and In Vitro Cytotoxicity

Bioconjugate ComponentLinker LengthBinding Affinity (KD, nM)In Vitro Cytotoxicity (IC50, nM)Reference
Nimotuzumab-PEG-DM1PEG612.3 ± 4.34Not explicitly stated for PEG6[2]
Nimotuzumab (unconjugated)N/A6.7 ± 1.6N/A[2]
ZHER2-PEG-MMAENo PEG-Lower (more potent)[3][4]
ZHER2-PEG-MMAE4 kDa PEG-4.5-fold reduction vs. no PEG[3][4]
ZHER2-PEG-MMAE10 kDa PEG-22-fold reduction vs. no PEG[3][4]

Table 2: Impact of PEG Spacer Length on Pharmacokinetics

Bioconjugate ComponentLinker LengthHalf-life (t1/2β)Clearance RateReference
[²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1PEG695.3 ± 64 hoursBiphasic clearance[2]
ZHER2-PEG-MMAENo PEG19.6 min-[3]
ZHER2-PEG-MMAE4 kDa PEG49.2 min (2.5-fold increase)-[3]
ZHER2-PEG-MMAE10 kDa PEG219.0 min (11.2-fold increase)-[3][4]
Trastuzumab ConjugatePEG8Faster clearance than non-PEGylatedIncreased[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key biological pathways and experimental workflows relevant to bioconjugates utilizing PEG6 linkers.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Dimerization & Activation HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., NRG) Ligand->HER3 ADC Anti-HER2 ADC (e.g., Trastuzumab-PEG6-Drug) ADC->HER2 Binds and blocks signaling PROTAC_Ubiquitin_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer E3 E3 Ligase (e.g., VHL, CRBN) E2->E3 Ub Transfer POI Protein of Interest (Target Protein) E3->POI Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation POI->E3 POI->Proteasome Recognition PROTAC PROTAC (Target Binder-PEG6-E3 Ligase Binder) PROTAC->E3 Recruits PROTAC->POI Binds Bioconjugation_Workflow start Start antibody_prep 1. Antibody Preparation start->antibody_prep linker_prep 2. PEG6-Drug Linker Synthesis start->linker_prep conjugation 3. Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation purification 4. Purification of ADC conjugation->purification characterization 5. Characterization (DAR, Purity, etc.) purification->characterization end Final Bioconjugate characterization->end

References

Technical Guide: Solubility and Stability of TCO-PEG6-NHS Ester in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the solubility and stability characteristics of trans-cyclooctene-PEG6-N-hydroxysuccinimide (TCO-PEG6-NHS) ester, a bifunctional linker crucial for bioconjugation. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure the efficiency and reproducibility of labeling proteins, antibodies, and other amine-containing biomolecules.

Introduction to TCO-PEG6-NHS Ester

This compound is a key reagent in the field of chemical biology and drug development, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features three main components:

  • A trans-cyclooctene (TCO) group, which participates in rapid and specific bioorthogonal "click chemistry" reactions with tetrazine-labeled molecules.

  • A hydrophilic hexaethylene glycol (PEG6) spacer , which enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1]

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of proteins.[2][3]

The success of bioconjugation reactions using this linker is critically dependent on its solubility in aqueous reaction media and the stability of the moisture-sensitive NHS ester.

Solubility Profile

The solubility of this compound is a balance between its hydrophobic and hydrophilic components.

  • Influence of the PEG6 Spacer : The PEG6 spacer significantly increases the water solubility of the otherwise hydrophobic TCO moiety.[1][3] This is a distinct advantage for bioconjugation reactions, which are typically performed in physiological buffers.[3]

  • Requirement for Organic Co-solvents : Despite the hydrophilic spacer, the complete molecule is often not directly soluble in aqueous buffers at high concentrations.[2][4] Therefore, a common practice is to first dissolve the this compound in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target biomolecule.[2][3][5][6][7] The final concentration of the organic solvent in the reaction should generally be kept low (e.g., below 10%) to avoid denaturation of the protein.[6]

Table 1: Solubility Characteristics of this compound

PropertyDescription
Aqueous Buffers Limited direct solubility. The PEG6 spacer enhances solubility, but dissolution often requires an organic co-solvent for concentrations used in labeling reactions.[1][3]
Organic Solvents Readily soluble in common water-miscible organic solvents like DMSO, DMF, and Dichloromethane (DCM).[1]
Stock Solutions It is strongly recommended to dissolve the reagent immediately before use.[6][7] Stock solutions in organic solvents are not recommended for long-term storage due to potential moisture contamination leading to hydrolysis.

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The TCO ring also has stability considerations, though they are less acute under typical reaction conditions.

The primary challenge in using NHS esters in aqueous environments is their reaction with water, a process called hydrolysis. This reaction competes directly with the desired amidation reaction with the primary amines of the target biomolecule.[2][3][4] Hydrolysis converts the reactive NHS ester into an unreactive carboxylic acid, rendering the linker incapable of conjugation.[3]

The rate of hydrolysis is highly dependent on the pH of the buffer.[3]

  • Effect of pH : The half-life of an NHS ester dramatically decreases as the pH increases.[3] While the reaction with amines is most efficient at a slightly alkaline pH (7.2–8.5), these conditions also accelerate the competing hydrolysis reaction.[2][3]

  • Effect of Temperature : Lower temperatures slow down the rate of hydrolysis, extending the effective lifetime of the reactive ester in solution.

Table 2: Representative Half-Life of NHS Esters in Aqueous Buffers

pHTemperatureHalf-life (t½)
7.00°C4–5 hours
8.64°C10 minutes

Note: This data is for general NHS esters and serves as a reliable approximation for this compound.[5]

The trans-cyclooctene (TCO) ring is a strained alkene that provides the driving force for the rapid reaction with tetrazines. However, this strain also makes it susceptible to isomerization to the more stable, but unreactive, cis-cyclooctene (CCO) isomer.[1]

  • Storage : Due to this limited shelf life, TCO-containing compounds are not recommended for long-term storage and should be stored at -20°C with a desiccant.[1][6] Some suppliers may ship the product on dry ice to maintain stability.[8]

  • Aqueous Stability : In aqueous PBS buffer (pD 7.4) at room temperature, a similar TCO derivative showed approximately 90% stability after 24 hours.[9] This indicates that the TCO moiety is sufficiently stable for the duration of most bioconjugation reactions.

Key Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and a typical experimental workflow involving this compound.

G TCO_PEG_NHS This compound Conjugate TCO-PEG6-Biomolecule (Stable Amide Bond) TCO_PEG_NHS->Conjugate + Primary_Amine Biomolecule-NH₂ Primary_Amine->Conjugate pH 7.2-8.5 NHS N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound with a primary amine.

G cluster_competing Competing Reactions in Aqueous Buffer Amine Primary Amine (Biomolecule-NH₂) Conjugate Desired Product (Amide Bond) TCO_NHS This compound TCO_NHS->Conjugate Amidation (Desired) Hydrolyzed Inactive Product (Carboxylic Acid) TCO_NHS->Hydrolyzed Hydrolysis (Competing) Water Water (H₂O) (Buffer)

Caption: Competing amidation and hydrolysis reactions of NHS esters.

Caption: Experimental workflow for protein labeling.

Experimental Protocols

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[6]

  • This compound.

  • Anhydrous DMSO or DMF.[6]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[5]

  • Desalting column or dialysis equipment for purification.[5]

Procedure:

  • Prepare Protein Solution : Dissolve or dilute the protein in an amine-free reaction buffer at a concentration of 1-10 mg/mL.[5] Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction.[2][6]

  • Prepare NHS Ester Solution : Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[6] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mM).[6] Do not prepare stock solutions for storage.[6]

  • Perform Conjugation : While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[5] The final volume of organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubate : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] Incubation on ice for two hours is also an option.[6]

  • Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).[5] Incubate for an additional 15-30 minutes.

  • Purify Conjugate : Remove excess, unreacted this compound and reaction byproducts (NHS) using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).[5]

  • Store : Store the purified TCO-labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term or -80°C for long-term storage.

The stability of the NHS ester can be indirectly assessed by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at 260-280 nm. This method can be used to confirm the reactivity of a potentially degraded reagent.

Materials:

  • This compound.

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • 0.5-1.0 N NaOH for complete hydrolysis control.[10]

Procedure:

  • Prepare Reagent Solution : Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the chosen buffer.[10] If needed, first dissolve in a small amount of DMSO (e.g., 0.25 mL) then add the buffer.[10]

  • Measure Initial Absorbance : Prepare a control tube with only the buffer (and DMSO if used).[10] Zero the spectrophotometer with the control. Measure the initial absorbance of the reagent solution at 260 nm. This reading should be low for a fresh, unhydrolyzed reagent.

  • Monitor Hydrolysis Over Time : To determine the half-life, incubate the reagent solution under the desired conditions (e.g., room temperature) and take absorbance readings at regular intervals (e.g., every 15-30 minutes). The absorbance at 260 nm will increase as the NHS is released.

  • Measure Complete Hydrolysis (Positive Control) : To determine the maximum possible absorbance signal, force complete hydrolysis. Add 100 µl of 0.5-1.0 N NaOH to 1 mL of the reagent solution.[10] Vortex for 30 seconds and immediately measure the absorbance at 260 nm.[10] This value represents 100% hydrolysis.

  • Calculate Percentage of Active Ester : By comparing the initial absorbance (or absorbance at time 't') to the absorbance after complete base-induced hydrolysis, one can estimate the percentage of active NHS ester remaining.

Conclusion

The successful application of this compound in bioconjugation hinges on the careful management of its solubility and stability. While the PEG6 spacer provides essential hydrophilicity, the use of an organic co-solvent is typically required for initial dissolution. The paramount concern for stability is the rapid, pH-dependent hydrolysis of the NHS ester. To maximize conjugation efficiency, it is crucial to use fresh, anhydrous solvents, prepare reagent solutions immediately before use, work at a slightly alkaline pH (7.2-8.5) for a controlled duration, and consider lower temperatures to mitigate the competing hydrolysis reaction. By adhering to these principles and protocols, researchers can achieve robust and reproducible labeling of biomolecules for a wide array of applications in science and medicine.

References

An In-depth Technical Guide to TCO-PEG6-NHS Ester Reaction with Primary Amines on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between TCO-PEG6-NHS ester and primary amines on proteins. This bioconjugation technique is a cornerstone in the development of advanced biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of three key components:

  • Trans-cyclooctene (TCO): A strained alkyne that serves as a highly reactive dienophile for rapid and specific bioorthogonal ligation with tetrazines via an inverse electron-demand Diels-Alder (iEDDA) reaction.[1][2] This "click chemistry" reaction is known for its exceptional kinetics and biocompatibility.[3]

  • Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer that enhances the water solubility of the molecule, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the final conjugate.[3][4][5] The hydrophilic nature of the PEG spacer helps to maintain the solubility and stability of the modified protein in aqueous environments.[3][4]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine on proteins, to form stable amide bonds.[1][6]

The strategic combination of these components allows for a two-step bioconjugation strategy. First, the NHS ester is used to covalently attach the TCO-PEG6 moiety to a protein of interest. Subsequently, the exposed TCO group can be specifically targeted with a tetrazine-modified molecule, enabling the precise assembly of complex biomolecular constructs.[1]

The Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + TCO_PEG6_NHS TCO-PEG6-O-NHS (this compound) TCO_PEG6_NHS->Intermediate Conjugate Protein-NH-CO-PEG6-TCO (Stable Amide Bond) Intermediate->Conjugate - NHS NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction of this compound with a primary amine on a protein.

Key Reaction Parameters and Optimization

The efficiency of the labeling reaction is influenced by several factors that must be carefully controlled to achieve the desired degree of labeling (DOL) and to minimize side reactions.

ParameterRecommended ConditionsRationale and Considerations
pH 7.2 - 8.5The reaction is highly pH-dependent. At lower pH, the primary amines are protonated and less nucleophilic. At higher pH ( > 8.6), the hydrolysis of the NHS ester is significantly accelerated, reducing the conjugation efficiency.[5][6][7] The optimal pH for most protein labeling is between 8.3 and 8.5.[7]
Buffer Phosphate, Borate, or Bicarbonate buffersAvoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[7][8]
Molar Excess of this compound 10 to 20-fold molar excess over the proteinThe optimal molar ratio depends on the protein concentration and the desired DOL. Higher molar excesses can lead to a higher DOL but also increase the risk of non-specific modifications and protein aggregation.[3][8]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction efficiency and minimize the impact of NHS ester hydrolysis.[5][7]
Reaction Time 30 minutes to 2 hoursThe reaction is typically carried out at room temperature for 1-2 hours or at 4°C for longer durations to minimize protein degradation.[3][8]
Solvent for this compound Anhydrous DMSO or DMFThe this compound should be dissolved in a fresh, high-quality anhydrous organic solvent immediately before use to prevent hydrolysis.[7][8][9] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]
Quenching Addition of a primary amine-containing buffer (e.g., Tris or glycine)After the desired reaction time, the reaction should be quenched to stop further labeling and to consume any unreacted NHS ester.[3]

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for the labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange 1. Buffer Exchange (e.g., into PBS, pH 7.4-8.5) Prepare_Reagent 2. Prepare this compound (10 mM in DMSO/DMF) Add_Reagent 3. Add Reagent to Protein (10-20x molar excess) Prepare_Reagent->Add_Reagent Incubate 4. Incubate (RT for 1-2h or 4°C) Add_Reagent->Incubate Quench 5. Quench Reaction (e.g., 50-100 mM Tris) Incubate->Quench Purify 6. Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize 7. Characterize Conjugate (e.g., Mass Spec, HPLC) Purify->Characterize

Caption: General experimental workflow for protein labeling with this compound.

Detailed Steps:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[8] If necessary, perform a buffer exchange using dialysis or a desalting column.

    • The protein solution should be free of stabilizing proteins like BSA and preservatives such as sodium azide which can interfere with the reaction.[10]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[3][8] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 20-fold molar excess is a common starting point.[8]

    • Gently mix and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3] Incubate for about 15 minutes.[10]

  • Purification:

    • Remove unreacted this compound and the NHS byproduct by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.[1][3]

Characterization of the Conjugate

After purification, it is crucial to characterize the TCO-labeled protein to determine the degree of labeling (DOL) and to confirm the integrity of the protein.

TechniquePurpose
UV-Vis Spectroscopy Can be used to estimate the DOL if the this compound contains a chromophore.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Provides a precise measurement of the mass of the conjugate, allowing for the accurate determination of the number of TCO moieties attached per protein molecule.
HPLC (e.g., Reverse-Phase, Size-Exclusion) Can be used to assess the purity of the conjugate and to separate species with different DOLs.[1]
Functional Assays Essential to confirm that the biological activity of the protein is retained after labeling.

Stability and Side Reactions

NHS Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid. The rate of hydrolysis increases with pH.[1][5]

TCO Isomerization: The trans-cyclooctene (TCO) moiety can isomerize to the less reactive cis-cyclooctene (CCO), leading to a loss of bioorthogonal reactivity.[4] Therefore, TCO-containing reagents are not recommended for long-term storage.[4][11]

Applications in Research and Drug Development

The ability to introduce a TCO handle onto proteins via a stable amide linkage has numerous applications:

  • Antibody-Drug Conjugates (ADCs): TCO-labeled antibodies can be precisely conjugated to tetrazine-functionalized drug payloads.[1]

  • PROTACs: this compound can be used as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[12][13]

  • Molecular Imaging: Proteins labeled with TCO can be used for in vivo pretargeting applications, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[2]

  • Live Cell Labeling: The biocompatibility of the reaction allows for the labeling of proteins on the surface of live cells.[2]

Conclusion

The reaction of this compound with primary amines on proteins is a robust and versatile method for bioconjugation. By carefully controlling the reaction conditions, researchers can efficiently and specifically introduce the TCO moiety onto proteins, enabling a wide range of applications in basic research and therapeutic development. The hydrophilic PEG spacer further enhances the utility of this reagent by improving solubility and reducing potential steric issues. A thorough characterization of the resulting conjugate is essential to ensure the desired outcome and the retention of protein function.

References

The Virtues of Going Copper-Free: A Technical Guide to Bioorthogonal Click Chemistry in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Traditional methods, while powerful, often face limitations due to their invasive nature or the use of cytotoxic catalysts. Copper-free click chemistry has emerged as a revolutionary tool, offering a bioorthogonal approach to label and track molecules within living cells without disrupting their natural processes. This technical guide delves into the core advantages of copper-free click chemistry, providing a comprehensive overview of the key methodologies, quantitative data, and detailed experimental protocols to empower researchers in their quest to unravel the complexities of the cell.

The Core Advantage: Biocompatibility and Efficiency

The primary advantage of copper-free click chemistry lies in its exceptional biocompatibility. Unlike the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this next-generation approach eliminates the need for toxic copper catalysts, which can induce cellular damage and interfere with biological processes.[1][2][3] This makes it the ideal choice for applications in live cells and even whole organisms.[3] The reactions are highly selective, proceeding with remarkable efficiency within the complex cellular milieu, ensuring that the labeling is specific to the intended target.[1][3]

Two main classes of copper-free click chemistry reactions dominate the field: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3][4] Both pathways offer rapid reaction kinetics at physiological temperatures, enabling the real-time tracking of dynamic cellular events.[4]

A Quantitative Look: Reaction Kinetics

The efficiency of a bioorthogonal reaction is a critical factor for its successful application in living systems, where low concentrations of reactants are often the norm. The second-order rate constants (k₂) are a key metric for comparing the kinetics of different click chemistry reactions.

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
SPAAC Azide + DIBO~0.1[5]
Azide + DIFO~0.1 - 1[5]
Azide + BCN~1[1]
Azide + DBCO~1[1]
iEDDA Tetrazine + trans-cyclooctene (TCO)~1 - 1000[6]
Tetrazine + Norbornene~1[7][8]
CuAAC Azide + Terminal Alkyne (with Cu(I))~10 - 100[6]

Note: Reaction rates can be influenced by the specific structures of the azide and the dienophile/cyclooctyne, as well as the cellular environment.

Experimental Corner: Protocols for Live Cell Labeling

The successful application of copper-free click chemistry hinges on robust and well-defined experimental protocols. Below are detailed methodologies for two common applications: metabolic labeling of glycans and site-specific protein labeling.

Metabolic Labeling and Imaging of Glycans

This protocol outlines the general steps for metabolically incorporating an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.

Workflow for Metabolic Glycan Labeling

G cluster_0 Cell Culture cluster_1 Metabolic Labeling cluster_2 Copper-Free Click Reaction cluster_3 Imaging Cell_Seeding Seed cells and allow to adhere Azide_Sugar_Incubation Incubate cells with azide-modified sugar (e.g., Ac4ManNAz) for 24-72h Cell_Seeding->Azide_Sugar_Incubation Wash_Cells_1 Wash cells with PBS Azide_Sugar_Incubation->Wash_Cells_1 Cyclooctyne_Dye_Incubation Incubate with cyclooctyne-fluorophore conjugate (e.g., DBCO-dye) for 30-60 min Wash_Cells_1->Cyclooctyne_Dye_Incubation Wash_Cells_2 Wash cells with PBS Cyclooctyne_Dye_Incubation->Wash_Cells_2 Fluorescence_Microscopy Image cells using fluorescence microscopy Wash_Cells_2->Fluorescence_Microscopy

Caption: A generalized workflow for the metabolic labeling and subsequent imaging of cellular glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Fluorescence microscope

Protocol:

  • Cell Culture: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz). Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into cellular glycans.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified sugar.

  • Copper-Free Click Reaction: Incubate the cells with the cyclooctyne-fluorophore conjugate (e.g., 5-20 µM DBCO-488) in fresh culture medium for 30-60 minutes at 37°C.[9]

  • Final Washes: Wash the cells three times with PBS to remove excess fluorescent probe.[9]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Site-Specific Labeling of Proteins

This protocol describes the labeling of a specific protein of interest (POI) that has been genetically engineered to incorporate an unnatural amino acid (UAA) containing an azide or cyclooctyne moiety.

Workflow for Site-Specific Protein Labeling

G cluster_0 Genetic Modification cluster_1 Protein Expression cluster_2 Copper-Free Click Reaction cluster_3 Analysis Transfection Transfect cells with plasmid encoding POI with UAA incorporation machinery UAA_Incubation Culture cells in the presence of the unnatural amino acid (UAA) Transfection->UAA_Incubation Wash_Cells_1 Wash cells with PBS UAA_Incubation->Wash_Cells_1 Probe_Incubation Incubate with the complementary bioorthogonal probe (e.g., Tetrazine-dye) Wash_Cells_1->Probe_Incubation Wash_Cells_2 Wash cells with PBS Probe_Incubation->Wash_Cells_2 Imaging_or_Biochemistry Analyze by fluorescence microscopy or biochemical assays Wash_Cells_2->Imaging_or_Biochemistry

Caption: A general workflow for the site-specific labeling of a protein of interest (POI).

Materials:

  • Mammalian cells

  • Expression plasmid for the POI containing a TAG codon at the desired labeling site

  • Plasmids for the orthogonal aminoacyl-tRNA synthetase/tRNA pair

  • Unnatural amino acid (UAA) with a bioorthogonal handle (e.g., an azide or cyclooctyne)

  • Transfection reagent

  • Complete cell culture medium

  • PBS, pH 7.4

  • Complementary fluorescent probe (e.g., tetrazine-dye or DBCO-dye)

Protocol:

  • Transfection: Co-transfect the cells with the plasmids encoding the POI, the synthetase, and the tRNA using a suitable transfection reagent.

  • Protein Expression and UAA Incorporation: Culture the transfected cells in a medium supplemented with the UAA (typically 0.5-1 mM) for 24-48 hours to allow for expression and incorporation of the UAA into the POI.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Copper-Free Click Reaction: Incubate the cells with the complementary fluorescent probe in fresh culture medium. The concentration and incubation time will depend on the specific bioorthogonal reaction pair (e.g., for iEDDA, 5-10 µM tetrazine-dye for 15-30 minutes).

  • Final Washes: Wash the cells three times with PBS.

  • Analysis: Analyze the labeled cells by fluorescence microscopy or proceed with cell lysis for biochemical analyses such as SDS-PAGE and western blotting.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section provides guidance on troubleshooting common problems encountered during copper-free click chemistry experiments in live cells.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no labeling Inefficient metabolic incorporation or UAA incorporation.Optimize the concentration and incubation time of the azide-sugar or UAA. Confirm incorporation by a secondary method (e.g., mass spectrometry).
Degradation of the cyclooctyne or tetrazine probe.Use fresh, high-quality reagents. Store probes as recommended by the manufacturer, protected from light and moisture.
Steric hindrance around the bioorthogonal handle.If labeling a protein, consider moving the UAA to a more accessible location. For metabolic labeling, this is less of a concern.
High background fluorescence Non-specific binding of the fluorescent probe.Decrease the concentration of the fluorescent probe and/or reduce the incubation time. Include additional washing steps.
Intrinsic fluorescence of the cells or medium.Image cells in a phenol red-free medium. Acquire a background image of unlabeled cells and subtract it from the labeled images.
Cell toxicity High concentrations of the labeling reagents.Perform a dose-response curve to determine the optimal, non-toxic concentration of the azide-sugar, UAA, and fluorescent probe.
Contamination of reagents.Ensure all solutions are sterile.

Applications in Drug Development

The unique advantages of copper-free click chemistry have made it an invaluable tool in the drug development pipeline.

Logical Flow of Copper-Free Click Chemistry in Drug Discovery

G cluster_0 Target Identification & Validation cluster_1 Lead Discovery & Optimization cluster_2 Preclinical Studies Target_ID Labeling of potential drug targets in live cells HTS High-throughput screening of compound libraries Target_ID->HTS SAR Structure-activity relationship (SAR) studies HTS->SAR ADME In vivo imaging to study drug distribution and metabolism (ADME) SAR->ADME PD Pharmacodynamic (PD) studies to assess target engagement ADME->PD

Caption: The application of copper-free click chemistry across different stages of drug discovery.

  • Target Identification and Validation: By attaching a bioorthogonal handle to a drug candidate, researchers can visualize its interaction with cellular targets in a live-cell context, helping to identify and validate novel drug targets.[3]

  • High-Throughput Screening (HTS): The rapid and robust nature of these reactions makes them suitable for developing cell-based assays for HTS of large compound libraries.

  • Pharmacokinetic and Pharmacodynamic Studies: Fluorescently labeling a therapeutic agent allows for the real-time tracking of its absorption, distribution, metabolism, and excretion (ADME) in cellular and animal models. Furthermore, it enables the direct visualization of target engagement, providing crucial pharmacodynamic information.

  • Drug Delivery: Copper-free click chemistry is being explored for the development of targeted drug delivery systems, where a therapeutic agent is "clicked" onto a targeting moiety (e.g., an antibody) in vivo.[4]

Conclusion

Copper-free click chemistry has revolutionized our ability to study biological processes in their most authentic setting. Its biocompatibility, specificity, and rapid kinetics provide a powerful toolkit for researchers across various disciplines. From fundamental cell biology to cutting-edge drug discovery, the applications of these bioorthogonal reactions are continually expanding. As new and improved reagents and methodologies are developed, copper-free click chemistry is poised to play an even more significant role in unraveling the mysteries of the living cell and advancing human health.

References

TCO-PEG6-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the molecular characteristics and applications of TCO-PEG6-NHS ester, a key reagent in bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a bifunctional crosslinker composed of a Trans-Cyclooctene (TCO) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure enables a two-step bioorthogonal conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the TCO group allows for a highly specific and rapid "click chemistry" reaction with tetrazine-labeled molecules.[1][2]

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C28H46N2O12[1][3][4]
Molecular Weight ~602.7 g/mol [1][3][4]
CAS Number 2353409-96-6[1][3][4]
Purity Typically >95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, protect from moisture[1]

Reaction Mechanism and Signaling Pathway

The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process. The first stage involves the reaction of the NHS ester with a primary amine, followed by the bioorthogonal reaction of the TCO group.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Click Chemistry Biomolecule Biomolecule TCO_Biomolecule TCO-labeled Biomolecule Biomolecule->TCO_Biomolecule Primary Amine Reaction (pH 7.0-9.0) TCO_PEG6_NHS This compound TCO_PEG6_NHS->TCO_Biomolecule Final_Conjugate Final Conjugate TCO_Biomolecule->Final_Conjugate Inverse Electron-Demand Diels-Alder Reaction Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Final_Conjugate

Caption: Two-step bioconjugation using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation, with a primary focus on protein and antibody labeling.

Materials Required
  • This compound

  • Protein or antibody to be labeled

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes, or spin desalting columns)

General Protocol for Protein/Antibody Labeling

This protocol outlines the fundamental steps for conjugating this compound to a protein or antibody.

G A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) C 3. Adjust pH of Protein Solution (Add reaction buffer to pH 8.3-8.5) A->C B 2. Prepare this compound Solution (10 mg/mL in anhydrous DMSO or DMF) D 4. React this compound with Protein (Incubate for 1-2 hours at room temperature) B->D C->D E 5. Quench Reaction (Add quenching buffer) D->E F 6. Purify Conjugate (Size-exclusion chromatography or dialysis) E->F G 7. Characterize Conjugate F->G

Caption: Experimental workflow for protein labeling with this compound.

Detailed Steps:

  • Protein Preparation:

    • Prepare the protein or antibody solution in an amine-free buffer, such as PBS, at a concentration of 2-10 mg/mL.[5] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[6]

    • If the protein solution contains such buffer components, perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation:

    • This compound is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[4][7] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[6]

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a reaction buffer (e.g., 1 M sodium bicarbonate to a final concentration of 0.1 M).[5]

    • Calculate the volume of the this compound stock solution needed. A molar excess of the NHS ester to the protein is required. For initial experiments, a 10-20 fold molar excess is a good starting point.[6] The optimal ratio may need to be determined empirically.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or on ice.[4] Protect from light if the molecule is light-sensitive.

  • Quenching:

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8]

    • Incubate for an additional 15-30 minutes.[4]

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a spin desalting column. The choice of method will depend on the scale of the reaction and the properties of the protein.

  • Characterization:

    • The degree of labeling (DOL), which is the average number of TCO molecules per protein, can be determined using various analytical techniques, such as reacting the TCO-labeled protein with a tetrazine-fluorophore conjugate and measuring the absorbance.[9]

Applications in Drug Development

This compound is a valuable tool in the development of novel therapeutics.

  • PROTACs: This linker can be used to synthesize PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3][10][11]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.[12][13]

  • Bioorthogonal Imaging: The TCO group allows for the attachment of imaging agents (e.g., fluorophores) to labeled biomolecules in a highly specific manner, which is particularly useful for in vivo imaging studies.[9]

This technical guide provides a foundational understanding of this compound and its applications. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Safety and Handling of TCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for trans-cyclooctene (TCO) reagents, a class of compounds integral to advancements in bioorthogonal chemistry. TCO reagents are widely utilized for their exceptional reactivity in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions with tetrazines, enabling precise and efficient biomolecular labeling and conjugation in complex biological systems.[1][2] This document outlines the known hazards, handling procedures, storage requirements, and disposal considerations for TCO derivatives to ensure their safe and effective use in research and development.

General Safety and Hazard Information

While many specific TCO derivatives have not been fully characterized toxicologically, available Safety Data Sheets (SDS) for compounds like TCO-NHS esters and TCO-amine salts indicate several potential hazards. Researchers should handle all TCO reagents with care, assuming they may be harmful until proven otherwise.

1.1. Identified Hazards

Based on the available SDS for various TCO derivatives, the primary hazards include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: Some TCO derivatives are classified as harmful if ingested.

  • Potential for Genetic Defects and Cancer: Certain derivatives, such as TCO-PEG4-NHS ester, are suspected of causing genetic defects and may cause cancer.

  • Organ Damage: Prolonged or repeated exposure to some derivatives may cause organ damage.

1.2. Physical and Chemical Hazards

The parent compound, trans-cyclooctene, is a flammable liquid and vapor. While many TCO derivatives are solids, it is prudent to keep them away from heat, sparks, and open flames. They can be sensitive to air, light, moisture, and heat, which can lead to degradation. The primary deactivation pathway for TCO reagents is isomerization to the less reactive cis-cyclooctene isomer.[3][4] This process can be catalyzed by the presence of thiols or copper-containing proteins.[3][4]

Quantitative Safety Data

Quantitative toxicological data such as permissible exposure limits (PELs), LD50 (lethal dose, 50%), and LC50 (lethal concentration, 50%) are largely unavailable for most TCO reagents. The SDS for many derivatives state that the toxicological properties have not been thoroughly investigated. For the parent compound, cis-cyclooctene, the following data is available and may serve as a conservative reference point, although the reactivity and biological effects of derivatized TCOs may differ significantly.

Substance CAS No. LD50 Oral (Rat) LD50 Dermal (Rat) LC50 Inhalation Permissible Exposure Limit (PEL)
cis-Cyclooctene931-87-34550 mg/kg>10000 mg/kgNot listedNot established
TCO-NHS ester1191901-33-3No data availableNo data availableNo data availableNot established
TCO-amine HCl saltNot AssignedHarmful if swallowedNo data availableNo data availableNot established
TCO-PEG4-NHS ester1621096-79-4No data availableNo data availableNo data availableNot established

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, the following PPE and handling precautions are mandatory when working with TCO reagents:

Protection Type Recommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required.
Respiratory Protection Handle in a well-ventilated area, preferably a chemical fume hood. If dusts or aerosols can be generated, a NIOSH-approved respirator may be necessary.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling Precautions:

  • Use TCO reagents in a well-ventilated fume hood.

  • Avoid generating dusts or aerosols.

  • Keep away from sources of ignition.

  • Ground/bond container and receiving equipment if handling flammable liquid forms.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

Storage and Stability

Proper storage is critical to maintain the reactivity and integrity of TCO reagents.

Parameter Guideline
Temperature Recommended storage at -20°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
Light Exposure Protect from light.
Moisture Store in a desiccated environment.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.

The stability of TCO reagents can be compromised by isomerization to the unreactive cis-isomer. This process can be accelerated by exposure to thiols and copper-containing proteins, such as those found in serum.[3][4][5] For applications in biological media, it is important to consider this potential for deactivation. Some more strained TCO derivatives, while more reactive, may also be more prone to isomerization.[4]

Experimental Protocols

The following are generalized protocols for common applications of TCO reagents in bioconjugation. Researchers should optimize these protocols for their specific molecules and applications.

5.1. Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • TCO-NHS ester or TCO-PEG-NHS ester.

  • Anhydrous DMSO or DMF.

  • Spin desalting columns.

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.

5.2. TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein.

  • Tetrazine-labeled protein.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio.

  • Incubation: Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to an hour.[6] Reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520 nm.[6]

  • Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE.

Signaling Pathways and Experimental Workflows

TCO reagents are key players in bioorthogonal chemistry, which allows for the study of biomolecules in their native environment without interfering with biological processes. The primary "pathway" involving TCO reagents is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner.

6.1. TCO-Tetrazine Ligation Pathway

The reaction proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO is the dienophile.[2] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[2]

TCO_Tetrazine_Ligation TCO TCO-functionalized Molecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine-functionalized Molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

6.2. Experimental Workflow for TCO-Mediated Protein Labeling and Conjugation

The general workflow involves activating a biomolecule with a TCO group, purifying it, and then reacting it with a tetrazine-tagged partner molecule.

TCO_Workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation Protein Protein with Primary Amines Reaction1 Incubate (RT, 30-60 min) Protein->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 Protein_TCO TCO-labeled Protein (and excess reagent) Reaction1->Protein_TCO Purification Spin Desalting Column Protein_TCO->Purification Purified_Protein_TCO Purified TCO-labeled Protein Purification->Purified_Protein_TCO Reaction2 Mix and Incubate (RT, <60 min) Purified_Protein_TCO->Reaction2 Tetrazine_Molecule Tetrazine-labeled Partner Molecule Tetrazine_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate

General experimental workflow for protein conjugation using TCO reagents.

6.3. TCO-NHS Ester Reaction with Primary Amines

TCO-NHS esters are used to attach the TCO moiety to biomolecules containing primary amines, such as the lysine residues in proteins. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and forming a stable amide bond, with N-hydroxysuccinimide (NHS) as a leaving group.

TCO_NHS_Reaction TCO_NHS TCO-NHS Ester Product TCO-Protein Conjugate (Stable Amide Bond) TCO_NHS->Product + Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Product NHS NHS (Leaving Group) Product->NHS +

Reaction of a TCO-NHS ester with a primary amine on a protein.

Quenching and Disposal

Specific quenching protocols for TCO reagents are not well-documented. However, given their reactivity profile, the following principles should be applied for the deactivation and disposal of unused TCO reagents and waste.

7.1. Deactivation of TCO Reagents

The primary mode of deactivation is isomerization to the non-reactive cis-isomer.[3] While this can occur over time, especially in the presence of thiols or certain metals, a more controlled deactivation might be necessary for waste streams.

  • Reaction with Excess Tetrazine: For small quantities of TCO waste, reacting it with a slight excess of a simple tetrazine derivative (e.g., 3,6-di(2-pyridyl)-s-tetrazine) will consume the TCO, forming a stable dihydropyridazine product. This product can then be disposed of as chemical waste.

  • Isomerization: While not a standard quenching procedure, if a TCO solution is known to be contaminated with catalysts for isomerization (e.g., trace metals), allowing it to stand may reduce its reactivity. However, this is not a reliable method for complete deactivation.

7.2. Disposal

All waste containing TCO reagents, including reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be disposed of as hazardous chemical waste.

Waste Type Disposal Procedure
Solid TCO Reagents Collect in a clearly labeled, sealed container for hazardous waste disposal.
Solutions of TCO Reagents Collect in a labeled, sealed waste container. Do not mix with incompatible waste streams.
Contaminated Labware Rinse glassware with a suitable organic solvent (e.g., DMSO, DMF, or a solvent in which the TCO reagent is soluble). Collect the rinsate as hazardous waste. Decontaminate other labware as appropriate before general cleaning.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional guidelines.

Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols. Never dispose of TCO reagents down the drain.

This guide is intended to provide a framework for the safe handling and use of TCO reagents. It is not exhaustive, and researchers must consult the specific Safety Data Sheet for each reagent and adhere to all institutional and local safety regulations.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG6-NHS ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto an antibody, a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-functionalized molecule.[1] This "click chemistry" approach is characterized by its extremely fast kinetics, high specificity, and biocompatibility, making it a powerful tool for a variety of applications including in vivo imaging, immunotherapy, and the development of antibody-drug conjugates (ADCs).[1]

The this compound features a six-unit polyethylene glycol (PEG) spacer, which enhances the water solubility of the hydrophobic TCO group and provides a flexible linker that minimizes steric hindrance during subsequent conjugation reactions.[2][3] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds.[1]

Quantitative Data Summary

The efficiency of antibody labeling with this compound can be influenced by several factors, including the molar ratio of the reagents, reaction time, and pH. The following tables summarize representative quantitative data from studies involving TCO-NHS ester labeling of antibodies.

Table 1: Influence of Molar Ratio on Degree of Labeling (DOL)

AntibodyTCO-NHS Ester VariantMolar Ratio (Ester:Antibody)Degree of Labeling (TCO/Antibody)Reference
Anti-c-mycUV-Tracer Trans-Cyclooctene NHS ester5:14
Anti-c-mycUV-Tracer Trans-Cyclooctene NHS ester10:18
Anti-c-mycUV-Tracer Trans-Cyclooctene NHS ester15:110
Anti-CEAUV-Tracer Trans-Cyclooctene NHS ester5:14
mAbTCO-NHS10:12.6

Table 2: Antibody Recovery and Labeling Efficiency

AntibodyTCO-NHS Ester VariantAntibody Recovery (%)Labeling Efficiency (%)Reference
mAbTCO-NHS83 ± 11Not Reported
HerceptinNHS-PEG4-TCONot Reported~47% functional TCOs[4]
5F7 sdAbTCO-PEG4-NHS esterNot Reported>50% conversion[5]

Experimental Protocols

This section provides a detailed methodology for labeling antibodies with this compound.

Materials
  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Prepare Antibody Solution (1-5 mg/mL in Reaction Buffer) reaction Incubate Antibody and TCO Ester (1 hour at RT or 2 hours at 4°C) antibody_prep->reaction Add TCO ester solution (e.g., 20-fold molar excess) tco_prep Prepare this compound Solution (10 mg/mL in DMSO) tco_prep->reaction quench Quench Reaction (Add Tris-HCl) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify characterize Characterize Conjugate (Determine DOL and Concentration) purify->characterize HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 Dimerization & Phosphorylation EGFR EGFR EGFR->Grb2 HER3 HER3 PI3K PI3K HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation TCO_Ab TCO-Antibody TCO_Ab->HER2 Binds to Tetrazine_Probe Tetrazine-Probe TCO_Ab->Tetrazine_Probe Click Reaction

References

Application Notes and Protocols: A Guide to Protein Labeling with TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. The use of bioorthogonal chemistry, particularly the reaction between a trans-cyclooctene (TCO) and a tetrazine, has emerged as a powerful tool for this purpose. This application note provides a detailed guide for the first step in this two-step labeling strategy: the modification of a protein with a TCO-PEG6-NHS ester.

N-hydroxysuccinimide (NHS) esters are highly reactive moieties that readily form stable amide bonds with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues. The this compound reagent combines this robust amine-reactive chemistry with the bioorthogonal TCO group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This PEG linker enhances the solubility of the reagent and the resulting conjugate, minimizes steric hindrance, and can reduce protein aggregation.

This document outlines the critical considerations for calculating the optimal molar excess of this compound, provides detailed experimental protocols for protein labeling and purification, and describes a method for determining the degree of labeling (DOL).

Data Presentation: Molar Excess Recommendations

The efficiency of the labeling reaction is critically dependent on the molar ratio of the this compound to the protein. Optimizing this ratio is essential to achieve a sufficient degree of labeling without causing protein aggregation or loss of function due to excessive modification. The following table provides recommended starting molar excess ratios based on the protein concentration. It is important to note that these are starting points, and empirical optimization for each specific protein and application is highly recommended.

Protein ConcentrationRecommended Molar Excess of this compoundNotes
> 5 mg/mL5 - 20 foldHigher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess.
1 - 5 mg/mL20 - 50 foldA common concentration range for many protein labeling applications.
< 1 mg/mL50 - 100 foldA higher molar excess is often necessary to drive the reaction to completion at lower protein concentrations.

Experimental Protocols

Protocol 1: Protein Preparation and Labeling with this compound

This protocol describes the modification of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to the desired concentration (refer to the table above).

    • If the protein is already in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Important: this compound is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Calculation of this compound Volume:

    • Calculate the volume of the this compound stock solution to add to the protein solution to achieve the desired molar excess.

    • Formula:

      Where:

      • Molar Excess is the desired ratio of NHS ester to protein.

      • [Protein] (M) is the molar concentration of the protein.

      • Volume of Protein (µL) is the volume of the protein solution.

      • [NHS ester] (M) is the molar concentration of the this compound stock solution.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of the Degree of Labeling (DOL)

Since the TCO moiety does not have a distinct absorbance for direct spectrophotometric quantification, an indirect method is employed. This involves reacting the TCO-labeled protein with a molar excess of a tetrazine-conjugated dye that has a known molar extinction coefficient. The DOL of the TCO-protein is then determined by measuring the absorbance of the dye now attached to the protein.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-conjugated dye with a known molar extinction coefficient (e.g., Tetrazine-Sulfo-Cy5)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Desalting columns or dialysis equipment

Procedure:

  • Reaction with Tetrazine-Dye:

    • To the purified TCO-labeled protein, add a 5- to 10-fold molar excess of the tetrazine-conjugated dye.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

  • Purification of the Dye-Labeled Protein:

    • Remove the excess, unreacted tetrazine-dye using a desalting column or by extensive dialysis until no free dye is detected in the flow-through or dialysate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified dye-labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_dye).

  • Calculation of the Degree of Labeling (DOL):

    • Step 1: Calculate the protein concentration.

      • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. CF = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λmax). This value is often provided by the dye manufacturer.

      • Corrected A280 = A280 - (A_dye * CF)

      • Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein * Path length (cm))

    • Step 2: Calculate the dye concentration.

      • Dye Concentration (M) = A_dye / (Molar extinction coefficient of the dye * Path length (cm))

    • Step 3: Calculate the DOL.

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualization

G cluster_protein Protein cluster_reagent Reagent cluster_reaction Reaction cluster_product Product Prot Protein with Primary Amine (-NH2) (e.g., Lysine residue) Reaction Amine-Reactive Labeling pH 8.0-8.5 Prot->Reaction TCO_NHS This compound TCO_NHS->Reaction Labeled_Prot TCO-labeled Protein Reaction->Labeled_Prot Stable Amide Bond Formation NHS_byproduct N-hydroxysuccinimide (byproduct) Reaction->NHS_byproduct

Caption: Signaling pathway of this compound reacting with a primary amine on a protein.

G start Start prep_prot Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) start->prep_prot prep_nhs Prepare TCO-PEG6-NHS Ester Stock Solution in DMSO/DMF start->prep_nhs calc Calculate Required Volume of NHS Ester prep_prot->calc prep_nhs->calc labeling Labeling Reaction (1-2h at RT or overnight at 4°C) calc->labeling quench Quench Reaction with Tris Buffer labeling->quench purify_tco Purify TCO-labeled Protein (Desalting/Dialysis) quench->purify_tco react_dye React with Tetrazine-Dye purify_tco->react_dye purify_dye Purify Dye-Labeled Protein (Desalting/Dialysis) react_dye->purify_dye measure Measure Absorbance (A280 and A_dye) purify_dye->measure calc_dol Calculate Degree of Labeling (DOL) measure->calc_dol end End calc_dol->end

Caption: Experimental workflow for protein labeling with this compound and DOL determination.

Application Note: Purification of Proteins Following TCO-PEG6-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1] The TCO-PEG6-NHS ester is a specific reagent that attaches a trans-cyclooctene (TCO) group to a protein via a flexible polyethylene glycol (PEG) spacer. This conjugation is a key step in bioorthogonal chemistry, often used for subsequent labeling with tetrazine-modified molecules. Following the conjugation reaction, the mixture contains the desired TCO-protein conjugate, as well as unreacted this compound, its hydrolysis byproducts, and potentially unconjugated or aggregated protein.[1] A robust purification step is critical to remove these impurities, as they can interfere with downstream applications and analytics.

This document provides detailed protocols for the most common and effective methods for purifying proteins after conjugation with this compound: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Overall Experimental Workflow

The general procedure involves the initial conjugation of the protein with the this compound, followed by quenching of the reaction, and subsequent purification to isolate the final conjugate.

G Overall Protein Conjugation and Purification Workflow cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis start 1. Prepare Protein and Reagent (Buffer exchange to amine-free buffer, pH 7.2-8.5) react 2. Conjugation Reaction (Incubate Protein with this compound) start->react quench 3. Quench Reaction (Add Tris or Glycine) react->quench purify 4. Remove Unreacted Reagents (SEC, Dialysis, or TFF) quench->purify end 5. Characterize Purified Conjugate (Concentration, DOL, Purity) purify->end

Figure 1: General workflow from protein conjugation to final product characterization.

Overview of Purification Methodologies

The choice of purification method depends on factors such as the scale of the reaction, the required final purity, and the specific properties of the protein. The significant size difference between the protein conjugate and the small-molecule this compound (and its byproducts) is the primary principle exploited by these techniques.

Method Principle Primary Application Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]Removal of unreacted PEG reagent, protein aggregates, and byproducts.[]High resolution, good for removing aggregates.[3][4]Can lead to sample dilution, limited by column capacity.
Dialysis Diffusion across a semi-permeable membrane based on a molecular weight cut-off (MWCO).[5][6]Buffer exchange and removal of small molecule impurities.[6]Simple, gentle on proteins, requires minimal equipment.[7]Slow, requires large buffer volumes, may not be fully efficient.[7][8]
Tangential Flow Filtration (TFF) Pressure-driven separation where the sample flows tangentially across a membrane.[9][10]Concentration, buffer exchange (diafiltration), and removal of small molecules.[11][12]Fast, highly scalable, combines concentration and purification.[11][13]Higher initial equipment cost, potential for membrane fouling.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration

SEC is highly effective for separating the larger protein conjugate from smaller, unreacted this compound molecules and their hydrolysis products.[]

G Size Exclusion Chromatography (SEC) Workflow prep 1. Column Equilibration Equilibrate SEC column with 2-3 column volumes of desired final buffer (e.g., PBS). load 2. Sample Loading Load the quenched reaction mixture onto the column. (Sample volume <5% of column volume). prep->load elute 3. Elution Elute with the same buffer at a constant flow rate. load->elute collect 4. Fraction Collection Collect fractions based on UV absorbance (A280 nm). elute->collect pool 5. Pooling & Analysis Pool fractions containing the purified protein conjugate. Analyze for purity and concentration. collect->pool

Figure 2: Step-by-step workflow for protein purification using SEC.

Methodology:

  • Column Selection and Equilibration:

    • Select a gel filtration column with a fractionation range appropriate for the size of your protein. For most antibodies (~150 kDa), a resin suitable for separating molecules in the 10-600 kDa range is appropriate.

    • Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation and Loading:

    • After quenching the conjugation reaction, centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.

    • Inject the clarified reaction mixture onto the equilibrated SEC column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Chromatography and Fraction Collection:

    • Begin elution with the equilibration buffer at the flow rate recommended by the column manufacturer.

    • Monitor the column eluate using a UV detector at 280 nm.

    • Collect fractions corresponding to the elution peaks. The protein conjugate will typically elute first in a sharp peak, followed by a second, broader peak corresponding to the smaller, unreacted this compound and other small molecules.

  • Analysis:

    • Pool the fractions from the first peak.

    • Measure the protein concentration (e.g., using A280 or a BCA assay).

    • Analyze the purity of the conjugate using SDS-PAGE. The purified sample should show a single band corresponding to the protein.

Protocol 2: Purification by Dialysis

Dialysis is a simple and widely used method for removing small molecules from a protein solution by diffusion across a semi-permeable membrane.[5][6]

G Dialysis Workflow prep 1. Prepare Membrane Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa for an antibody). Prepare according to manufacturer's instructions. load 2. Load Sample Load the quenched reaction mixture into the dialysis tubing or cassette. prep->load dialyze1 3. First Dialysis Dialyze against >200x volume of buffer for 2-4 hours at 4°C with gentle stirring. load->dialyze1 change1 4. Change Buffer Replace with fresh dialysis buffer. dialyze1->change1 dialyze2 5. Second Dialysis Continue dialysis for another 2-4 hours or overnight at 4°C. change1->dialyze2 recover 6. Recover Sample Recover the purified protein conjugate from the device. dialyze2->recover

Figure 3: Step-by-step workflow for protein purification using dialysis.

Methodology:

  • Membrane Selection and Preparation:

    • Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your protein. For a typical IgG antibody (~150 kDa), a 10 kDa to 20 kDa MWCO is suitable.

    • Prepare the dialysis membrane (tubing or cassette) according to the manufacturer's protocol, which often involves rinsing with DI water.[14]

  • Sample Loading:

    • Pipette the quenched conjugation reaction mixture into the dialysis tubing or cassette. Ensure one end is securely clamped before loading and clamp the other end afterward, leaving some headspace.[14]

  • Dialysis:

    • Place the sealed dialysis device into a beaker containing the desired final buffer (e.g., PBS, pH 7.4). The volume of the dialysis buffer (dialysate) should be at least 200-500 times the sample volume to ensure an effective concentration gradient.[5][6]

    • Perform the dialysis at 4°C with gentle stirring to facilitate diffusion.[5]

    • Allow dialysis to proceed for 2-4 hours.[1][15]

  • Buffer Exchange and Final Dialysis:

    • Change the dialysis buffer. A typical procedure involves three buffer changes.[6]

    • The first two changes can be for 2-4 hours each, with the final dialysis step proceeding overnight at 4°C to ensure complete removal of small molecules.[5][15]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover the purified protein conjugate using a pipette.

    • Measure the final concentration and assess purity.

Protocol 3: Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for concentrating and desalting protein solutions, making it ideal for larger-scale purification.[11] The process of buffer exchange using TFF is called diafiltration.

G Tangential Flow Filtration (TFF) Workflow prep 1. System & Membrane Prep Select a membrane with appropriate MWCO. Flush and equilibrate the system with buffer. concentrate 2. (Optional) Concentration Concentrate the reaction mixture to a smaller volume. prep->concentrate diafilter 3. Diafiltration (Buffer Exchange) Add fresh buffer to the retentate at the same rate as filtrate is removed. Perform 5-10 diavolumes. concentrate->diafilter recover 4. Final Concentration & Recovery Concentrate the sample to the desired final volume. Recover the purified conjugate from the system. diafilter->recover

Figure 4: Step-by-step workflow for protein purification using TFF.

Methodology:

  • System Preparation:

    • Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody).

    • Install the cassette into the TFF system and flush it thoroughly with purification-grade water followed by the final desired buffer (e.g., PBS, pH 7.4).

  • Sample Processing (Concentration and Diafiltration):

    • Load the quenched reaction mixture into the system's reservoir.

    • (Optional) Begin by concentrating the sample to reduce the volume.

    • Initiate diafiltration by adding the final buffer to the reservoir at the same rate that filtrate is being removed. This washes the small, unreacted molecules through the membrane while retaining the larger protein conjugate.[11]

    • Continue the diafiltration process for 5-10 diavolumes to ensure thorough removal of impurities. A "diavolume" is the volume of the product-containing solution.

  • Final Concentration and Recovery:

    • Once diafiltration is complete, stop adding buffer and concentrate the purified protein conjugate to the desired final volume.

    • Drain the system to recover the final product. A buffer flush can be used to maximize recovery.

  • Analysis:

    • Determine the final concentration and purity of the protein conjugate via A280/BCA and SDS-PAGE, respectively.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Conjugate - Protein precipitation. - Nonspecific binding to chromatography resin or membrane.[4] - Overly stringent MWCO in dialysis/TFF.- Check protein solubility in the chosen buffer. - For SEC/TFF, consider using a mobile phase with additives like arginine to reduce nonspecific interactions.[16] - Ensure the MWCO is at least 3-5 times smaller than the protein's molecular weight.
Presence of Unreacted Reagent in Final Product - Incomplete removal during purification.- For SEC, ensure adequate resolution between peaks; consider a longer column or slower flow rate. - For dialysis, increase the number of buffer changes or the duration of dialysis.[5] - For TFF, increase the number of diavolumes.
Presence of Aggregates in Final Product - Harsh reaction or purification conditions. - Hydrophobicity of the conjugated molecule.[17]- Perform all steps at 4°C. - Use SEC as the primary purification method, as it is effective at separating monomers from aggregates.[3] - Optimize the mobile phase with non-denaturing additives.
Sample Dilution (SEC) - Inherent to the SEC process.- Concentrate the sample after pooling fractions using TFF or centrifugal concentrators.

References

Application Notes and Protocols for TCO-PEG6-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG6-NHS ester is a versatile reagent that facilitates a two-step labeling strategy for flow cytometry, leveraging the principles of bioorthogonal chemistry. This approach allows for the precise and efficient labeling of cells and proteins. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines on target proteins, such as antibodies or cell surface proteins, to introduce a trans-cyclooctene (TCO) moiety. This "pre-targeting" step is followed by the introduction of a tetrazine-conjugated fluorophore, which rapidly and specifically reacts with the TCO group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][3] This method offers high specificity and biocompatibility, making it ideal for various flow cytometry applications.[1][3] The PEG6 linker enhances the water solubility of the hydrophobic TCO group and minimizes steric hindrance, improving the efficiency of the bioorthogonal reaction.[4]

Principle of the Method

The use of this compound in flow cytometry is based on a two-step labeling process:

  • Pre-targeting: The NHS ester of the TCO-PEG6-NHS molecule covalently attaches the TCO group to primary amines (e.g., lysine residues) on the protein of interest (e.g., an antibody or a cell surface protein).[1]

  • Bioorthogonal Ligation: A fluorescent probe carrying a tetrazine (Tz) moiety is introduced. The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition reaction, resulting in the stable and covalent attachment of the fluorophore to the target.[3][5]

This two-step approach is particularly advantageous as it separates the targeting step from the detection step, allowing for greater flexibility and potentially reducing background noise.

Applications in Flow Cytometry

  • Cell Surface Protein Labeling: Directly label primary amines on cell surface proteins to quantify cell populations or assess protein expression levels.[1]

  • Pre-targeted Cell Labeling: Use a TCO-conjugated antibody to first bind to a specific cell surface antigen. Subsequently, a tetrazine-fluorophore is used to label the antibody-bound cells, enabling highly specific detection.[6][7]

  • Multiplexed Analysis: The specificity of the TCO-tetrazine reaction allows for its use in multi-color flow cytometry panels in conjunction with other fluorescently labeled antibodies.

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Amines

This protocol describes the direct labeling of primary amines on the surface of cells with this compound, followed by detection with a tetrazine-fluorophore.

Materials:

  • Cells of interest

  • This compound

  • Anhydrous DMSO or DMF

  • PBS (amine-free, pH 8.0-8.5)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold, amine-free PBS.

    • Resuspend cells in amine-free PBS (pH 8.0-8.5) at a concentration of 1 x 10^6 cells/mL.

  • This compound Labeling:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

    • Incubate for 30 minutes at room temperature with gentle agitation.

  • Washing:

    • Wash the cells three times with Flow Cytometry Staining Buffer to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.

  • Tetrazine-Fluorophore Staining:

    • Prepare a solution of the tetrazine-conjugated fluorophore in Flow Cytometry Staining Buffer at a concentration of 1-10 µM.

    • Resuspend the TCO-labeled cells in the tetrazine-fluorophore solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells by flow cytometry using the appropriate laser and filter settings for the chosen fluorophore.

Protocol 2: Pre-targeting with a TCO-Conjugated Antibody

This protocol outlines the labeling of a specific cell surface antigen using a TCO-conjugated antibody, followed by detection with a tetrazine-fluorophore.

Part A: Antibody Conjugation with this compound

Materials:

  • Antibody of interest (BSA and amine-buffer free)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., Zeba Spin Desalting Columns)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Conjugation Buffer at a concentration of 1-2 mg/mL.

  • This compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • Add quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification:

    • Remove unreacted this compound using a desalting column according to the manufacturer's instructions, eluting with PBS.

    • Determine the degree of labeling (DOL) and protein concentration.

Part B: Staining of Cells with TCO-Conjugated Antibody and Tetrazine-Fluorophore

Materials:

  • Cells expressing the target antigen

  • TCO-conjugated antibody

  • Tetrazine-conjugated fluorophore

  • Flow Cytometry Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer at 1 x 10^6 cells/mL.

  • TCO-Antibody Incubation (Pre-targeting):

    • Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes on ice or at 4°C.

  • Washing:

    • Wash the cells three times with Flow Cytometry Staining Buffer to remove unbound antibody.

  • Tetrazine-Fluorophore Staining:

    • Resuspend the cells in Flow Cytometry Staining Buffer containing the tetrazine-fluorophore (1-10 µM).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend in an appropriate volume for flow cytometry analysis.

Quantitative Data

The following tables summarize typical concentration ranges and reaction conditions for the application of this compound in flow cytometry, compiled from various sources.

Table 1: Recommended Concentration Ranges for Reagents

ReagentApplicationConcentration RangeReference(s)
This compoundDirect Cell Labeling100 - 500 µMOptimization required
This compoundAntibody Conjugation10-20 fold molar excess to antibody[8]
Tetrazine-FluorophoreStaining of TCO-labeled cells/antibodies1 - 10 µM[9]
TCO-conjugated AntibodyPre-targeting of cells10 - 30 µg/mL[1]

Table 2: Typical Incubation Times and Conditions

StepTemperatureIncubation TimeReference(s)
This compound Labeling (Cells)Room Temperature30 minutes[1]
This compound Conjugation (Antibody)Room Temperature1 - 2 hours[8]
TCO-Antibody Incubation (Pre-targeting)4°C or on ice30 - 60 minutes[1]
Tetrazine-Fluorophore StainingRoom Temperature30 - 60 minutes[9]

Experimental Controls for Flow Cytometry

To ensure the validity of your results, it is crucial to include the following controls in your flow cytometry experiments:

  • Unstained Cells: To determine the level of cellular autofluorescence.[10][11]

  • Cells + Tetrazine-Fluorophore only: To assess non-specific binding of the tetrazine probe.

  • TCO-labeled Cells only (no tetrazine): To determine the background fluorescence of the cells after TCO modification.

  • Isotype Control (for pre-targeting): Use a TCO-conjugated isotype control antibody that has the same immunoglobulin subtype as your primary antibody but is not specific for the target antigen. This control helps to determine non-specific binding of the antibody.[11]

  • Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls are essential for accurate gating by showing the spread of fluorescence from other fluorophores into the channel of interest.[12]

Visualizations

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Bioorthogonal Ligation antibody Antibody or Cell Surface Protein (with -NH2 groups) tco_labeled TCO-labeled Antibody or Cell antibody->tco_labeled NHS ester reaction (pH 8.0-8.5) tco_peg_nhs This compound tco_peg_nhs->tco_labeled labeled_target Fluorescently Labeled Target for Flow Cytometry tco_labeled->labeled_target iEDDA Click Reaction tetrazine_fluorophore Tetrazine-Fluorophore tetrazine_fluorophore->labeled_target

Caption: Workflow of the two-step bioorthogonal labeling strategy.

G cluster_workflow Experimental Workflow for Pre-targeted Flow Cytometry cluster_controls Essential Controls start Start: Cells expressing target antigen step1 Incubate with TCO-conjugated Antibody start->step1 wash1 Wash (x3) to remove unbound antibody step1->wash1 step2 Incubate with Tetrazine-Fluorophore wash1->step2 wash2 Wash (x2) to remove unbound fluorophore step2->wash2 analysis Analyze by Flow Cytometry wash2->analysis unstained Unstained Cells tz_only Cells + Tz-Fluorophore tco_ab_only Cells + TCO-Ab isotype Cells + TCO-Isotype Ab + Tz-Fluorophore

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) using TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. This targeted approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic payload. The construction of a stable and effective ADC relies on the careful selection of a monoclonal antibody (mAb), a cytotoxic drug, and a linker system that connects them.

This document provides detailed application notes and protocols for the use of TCO-PEG6-NHS ester in the creation of ADCs. This bifunctional linker utilizes two key chemistries: the N-Hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) on the antibody, and the trans-cyclooctene (TCO) group for a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-modified drug payload.[1] The PEG6 spacer enhances solubility and reduces steric hindrance during conjugation.[2] This two-step approach allows for precise control over the conjugation process, leading to the generation of more homogeneous ADCs.

Principle of the Method

The creation of an ADC using this compound involves a two-stage process. First, the antibody is modified with the this compound. The NHS ester reacts with primary amines on the surface of the antibody, forming a stable amide bond and attaching the TCO-PEG6 moiety.[1] In the second stage, a cytotoxic drug that has been pre-functionalized with a tetrazine group is introduced. The TCO group on the antibody and the tetrazine on the drug undergo a rapid and specific iEDDA click chemistry reaction, forming a stable covalent bond and completing the ADC assembly.[1] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it ideal for working with sensitive biomolecules.

Data Presentation

The following tables summarize representative quantitative data for the characterization and in vitro evaluation of a HER2-targeted ADC constructed using a TCO-linker methodology. This data is for illustrative purposes to demonstrate typical results that can be obtained.

Table 1: ADC Characterization Summary

ADC ConstructTarget AntigenPayloadAverage Drug-to-Antibody Ratio (DAR) by HIC-UV/VisMonomer Purity by SEC (%)
Trastuzumab-TCO-DrugHER2MMAE3.8>98%
Control mAb-TCO-DrugN/AMMAE3.9>98%

Table 2: In Vitro Cytotoxicity Data

ADC ConstructCell Line (Antigen Status)IC50 (nM)
Trastuzumab-TCO-DrugSK-BR-3 (HER2-positive)1.2
Trastuzumab-TCO-DrugMDA-MB-468 (HER2-negative)>1000
Untargeted Control ADCSK-BR-3 (HER2-positive)850

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody with this compound to introduce the TCO functional group.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., 40K MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add the Reaction Buffer to the antibody solution to a final bicarbonate concentration of approximately 100 mM.

    • Add a 5- to 15-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes on ice to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted this compound by passing the reaction mixture through a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be estimated using MALDI-TOF mass spectrometry.

    • Store the mAb-TCO at 4°C.

Protocol 2: Preparation of Tetrazine-Functionalized Drug Payload

This protocol provides a general outline for the synthesis of a tetrazine-modified drug payload. The specific chemistry will depend on the functional groups available on the cytotoxic drug. Here, we describe the conjugation of a tetrazine-NHS ester to a drug containing a primary amine.

Materials:

  • Cytotoxic drug with a primary amine handle

  • Tetrazine-PEGn-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.

    • Add 1.5-2 equivalents of TEA or DIPEA to the solution.

  • Conjugation Reaction:

    • Dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of the tetrazine-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification:

    • Purify the resulting tetrazine-drug conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

    • Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the conjugation of the TCO-modified antibody to the tetrazine-functionalized drug payload.

Materials:

  • TCO-modified antibody (mAb-TCO) from Protocol 1

  • Tetrazine-functionalized drug from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the tetrazine-drug in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the tetrazine-drug stock solution to the mAb-TCO solution in PBS.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or HIC.

    • For SEC, use a column equilibrated with PBS, pH 7.4.

    • For HIC, a salt gradient (e.g., ammonium sulfate) is typically used for elution.

  • Characterization:

    • Determine the final ADC concentration using a spectrophotometer at 280 nm.

    • Analyze the Drug-to-Antibody Ratio (DAR) using HIC-UV/Vis or mass spectrometry.

    • Assess the percentage of monomeric ADC using SEC.

    • Store the purified ADC at 4°C.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to evaluate the in vitro potency of the newly synthesized ADC.

Materials:

  • Target-positive (e.g., SK-BR-3 for HER2) and target-negative (e.g., MDA-MB-468 for HER2) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Experimental Workflow

ADC_Workflow cluster_antibody_modification Antibody Modification cluster_drug_modification Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody mAb_TCO TCO-Modified Antibody mAb->mAb_TCO NHS Ester Reaction (Lysine Amines) TCO_linker This compound TCO_linker->mAb_TCO ADC Antibody-Drug Conjugate mAb_TCO->ADC iEDDA Click Reaction Drug Cytotoxic Drug Drug_Tetrazine Tetrazine-Drug Conjugate Drug->Drug_Tetrazine Conjugation Tetrazine_linker Tetrazine-Linker Tetrazine_linker->Drug_Tetrazine Drug_Tetrazine->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC / HIC Analysis DAR, Purity, Potency Purified_ADC->Analysis

Caption: Experimental workflow for ADC synthesis.

ADC Mechanism of Action

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Action ADC ADC HER2 HER2 Receptor ADC->HER2 1. Binding Internalization 2. Internalization (Endocytosis) HER2->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release 3. Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 4. Cell Death (Apoptosis) Payload->Cell_Death HER2_Signaling HER2_dimer HER2 Dimerization (with HER2/HER3) PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols: TCO-PEG6-NHS Ester for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG6-NHS ester is a heterobifunctional crosslinker that enables a powerful two-step strategy for the modification of surfaces. This reagent is central to the fields of bioconjugation and chemical biology, allowing for the covalent attachment of molecules to a variety of substrates, including proteins, cells, nanoparticles, and hydrogels.[1] The molecule consists of three key components:

  • N-Hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines (-NH2) on the surface of target molecules to form stable amide bonds.[2][3]

  • Polyethylene glycol (PEG) spacer (PEG6): The six-unit PEG linker enhances the water solubility of the molecule, reduces steric hindrance, and provides a flexible spacer between the conjugated molecule and the surface.[1][4]

  • Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-labeled molecules. This "click chemistry" reaction is extremely fast, highly specific, and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1][5]

These application notes provide detailed protocols for the use of this compound in surface functionalization and subsequent bioorthogonal ligation.

Product Information

PropertyValueReference
Molecular Formula C₂₈H₄₆N₂O₁₂[4][6]
Molecular Weight 602.67 g/mol [4][7]
Purity ≥95%[4][8]
CAS Number 2353409-96-6[4][6]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions Store at -20°C, desiccated. Avoid moisture.[4][9]
Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Long-term storage is not recommended. Prepare solutions fresh before use.[4][10]

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive Labeling of Proteins/Antibodies

This protocol describes the labeling of proteins or antibodies with this compound.

Materials:

  • This compound

  • Protein/antibody solution (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0; or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[1][9]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting columns or dialysis equipment for purification[3][9]

Procedure:

  • Buffer Exchange: Ensure the protein/antibody is in an amine-free buffer at the desired concentration. If necessary, perform buffer exchange using a desalting column or dialysis.[9]

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[9] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein/antibody solution.[3][9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[3][11]

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]

  • Storage: Store the TCO-labeled protein/antibody under conditions optimal for the unmodified protein.

Recommended Reaction Conditions for NHS Ester Coupling

ParameterRecommended Range/ConditionRationale & ConsiderationsReference
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Ensures the primary amine is deprotonated and nucleophilic. Higher pH increases the rate of NHS ester hydrolysis.[1][12]
Buffer System Phosphate Buffer, Sodium Bicarbonate, HEPES (0.1 M)Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[1][9]
Molar Ratio (Reagent:Protein) 10:1 to 20:1A molar excess of the NHS ester is required to drive the reaction to completion, compensating for hydrolysis. The optimal ratio should be determined empirically for each specific protein.[3][11]
Reaction Time 30-60 minutes at room temperature; 2 hours on iceLonger reaction times may be necessary for less reactive proteins, but this also increases the risk of NHS ester hydrolysis.[9]
Temperature Room Temperature or 4°CLower temperatures can help to minimize hydrolysis of the NHS ester.[12]
Protocol 2: Surface Functionalization of Amine-Coated Nanoparticles or Beads

This protocol outlines the procedure for functionalizing surfaces that have been pre-treated to expose primary amine groups (e.g., with aminosilanes).[1]

Materials:

  • Amine-functionalized nanoparticles or beads

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Nanoparticles/Beads: Wash the amine-functionalized nanoparticles or beads with the reaction buffer to remove any storage solutions. Resuspend the particles in the reaction buffer.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in DMSO or DMF at a suitable concentration.

  • Functionalization Reaction: Add the this compound solution to the nanoparticle/bead suspension. The optimal concentration of the ester should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Washing: Pellet the nanoparticles/beads by centrifugation and discard the supernatant. Wash the particles several times with the washing buffer to remove unreacted this compound.

  • Quenching (Optional): To ensure all reactive NHS esters are quenched, resuspend the particles in the quenching buffer and incubate for 15-30 minutes.

  • Final Washes: Wash the particles again with the washing buffer or desired storage buffer.

  • Storage: Resuspend the TCO-functionalized nanoparticles/beads in a suitable storage buffer.

Protocol 3: Bioorthogonal "Click" Reaction with a Tetrazine-Labeled Molecule

This protocol describes the second step of the bioconjugation: the reaction of the TCO-functionalized surface with a tetrazine-labeled molecule.

Materials:

  • TCO-functionalized protein, antibody, nanoparticle, or beads

  • Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation: Prepare the TCO-functionalized material in the reaction buffer.

  • Addition of Tetrazine: Add the tetrazine-labeled molecule to the TCO-functionalized material. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete reaction of the TCO groups.[3]

  • Incubation: The reaction is typically very fast and can be complete in 30-120 minutes at room temperature or 4°C.[3]

  • Purification (if necessary): If the tetrazine-labeled molecule was added in excess, it may be necessary to remove the unreacted reagent via desalting, dialysis, or washing (for nanoparticles/beads).

  • The final conjugate is now ready for downstream applications.

Diagrams

G Experimental Workflow for this compound Surface Functionalization cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Bioorthogonal Click Reaction amine_surface Amine-Functionalized Surface (e.g., Protein, Nanoparticle) reaction_1 Reaction in Amine-Free Buffer (pH 7.2-8.5) amine_surface->reaction_1 tco_peg_nhs This compound tco_peg_nhs->reaction_1 tco_surface TCO-Functionalized Surface reaction_1->tco_surface reaction_2 iEDDA Click Reaction tco_surface->reaction_2 tetrazine_molecule Tetrazine-Labeled Molecule (e.g., Fluorophore, Drug) tetrazine_molecule->reaction_2 final_conjugate Final Conjugate reaction_2->final_conjugate

Caption: Workflow for surface functionalization using this compound.

G Signaling Pathway Analogy: Targeted Delivery cluster_0 Functionalization cluster_1 Targeting delivery_vehicle Delivery Vehicle (e.g., Nanoparticle) tco_peg_nhs This compound delivery_vehicle->tco_peg_nhs Amine Reaction targeting_ligand Targeting Ligand (e.g., Antibody) functionalized_vehicle TCO-Functionalized Vehicle tco_peg_nhs->functionalized_vehicle tetrazine_ligand Tetrazine-Labeled Targeting Ligand functionalized_vehicle->tetrazine_ligand Click Reaction targeted_vehicle Targeted Delivery Vehicle tetrazine_ligand->targeted_vehicle target_cell Target Cell targeted_vehicle->target_cell Binding drug_delivery Drug Delivery / Imaging target_cell->drug_delivery

Caption: Logical flow for creating a targeted delivery system.

Applications

The versatility of this compound makes it suitable for a wide range of applications in research and drug development:

  • Protein and Antibody Labeling: Covalently attaching TCO groups to proteins and antibodies allows for their subsequent conjugation to other molecules without compromising their biological activity.[1][2]

  • Cell Surface Engineering: The surfaces of living cells can be modified by reacting this compound with cell surface proteins, enabling the attachment of probes for imaging or therapeutic agents.[1]

  • Nanoparticle Functionalization: this compound is used to functionalize nanoparticles for targeted drug delivery, diagnostic imaging, and biosensing applications.[1][13]

  • Hydrogel Modification: The incorporation of TCO groups into hydrogel scaffolds allows for the subsequent immobilization of biomolecules, such as growth factors or peptides, to create more biologically relevant 3D cell culture environments.[1]

  • PROTAC Development: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target protein-binding ligand and an E3 ligase-binding ligand.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is too low.- NHS ester has hydrolyzed.- Insufficient molar excess of the NHS ester.- Presence of primary amines in the buffer.- Increase the pH of the reaction buffer to 8.0-8.5.- Prepare the this compound solution immediately before use.- Increase the molar ratio of the NHS ester to the protein.- Ensure the buffer is free of primary amines (e.g., Tris, glycine).
Protein Aggregation/Precipitation - High concentration of organic solvent.- The protein is not stable under the reaction conditions.- Keep the volume of organic solvent (DMSO/DMF) below 10% of the total reaction volume.- Perform the reaction at a lower temperature (4°C).- Optimize the protein concentration and buffer conditions.
No "Click" Reaction - TCO group has isomerized to CCO.- The tetrazine reagent is degraded.- Use fresh this compound for labeling.- Check the quality and storage conditions of the tetrazine reagent.

References

Application Notes and Protocols: Quenching of Unreacted TCO-PEG6-NHS Ester with Tris and Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCO-PEG6-NHS ester is a valuable reagent in bioconjugation, enabling the attachment of a trans-cyclooctene (TCO) moiety to proteins, antibodies, and other biomolecules containing primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues, to form stable amide bonds.[1][3] This reaction is efficient at physiological to slightly alkaline pH (7.2-9).[1][3] However, the NHS ester is also susceptible to hydrolysis, a competing reaction that increases with higher pH.[1][3][4] To ensure precise control over the conjugation process and prevent non-specific labeling or continued reaction after the desired time, it is crucial to quench any unreacted this compound.[1][5] This is typically achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, which rapidly consumes the remaining NHS esters.[1][5][6]

These application notes provide a detailed guide and protocols for effectively quenching unreacted this compound using either Tris or glycine.

Data Presentation

The following tables summarize the key characteristics of the this compound and a comparison of the quenching agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₄₆N₂O₁₂
Molecular Weight 602.67 g/mol [7]
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reacts With Primary Amines (-NH₂)[1]
Spacer Arm PEG6 (Polyethylene glycol, 6 units)
Bioorthogonal Group Trans-cyclooctene (TCO)

Table 2: Comparison of Tris and Glycine as Quenching Agents for NHS Esters

ParameterTris (tris(hydroxymethyl)aminomethane)Glycine
Chemical Structure (HOCH₂)₃CNH₂H₂NCH₂COOH
Primary Amine YesYes
Typical Stock Conc. 1 M1 M
Recommended Final Conc. 20-100 mM[3][5][8][9]20-100 mM[3][5][8][9]
Recommended pH 7.2 - 8.5[3][5]7.2 - 8.5[9]
Incubation Time 10 - 15 minutes[5][9]10 - 15 minutes[9]
Incubation Temperature Room TemperatureRoom Temperature
Considerations A common biological buffer.A simple amino acid, potentially advantageous for in vivo applications due to its natural occurrence.

Reaction Mechanisms and Workflow

The following diagrams illustrate the chemical reactions involved and the general experimental workflow.

G cluster_main This compound Reactions TCO_NHS This compound Conjugate TCO-PEG6-Biomolecule (Desired Product) TCO_NHS->Conjugate  Conjugation (pH 7.2-9) Quenched_Tris TCO-PEG6-Tris TCO_NHS->Quenched_Tris Quenching Quenched_Glycine TCO-PEG6-Glycine TCO_NHS->Quenched_Glycine Quenching Hydrolyzed TCO-PEG6-COOH (Inactive) TCO_NHS->Hydrolyzed Competing Reaction Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate Tris Tris-NH₂ Tris->Quenched_Tris Glycine Glycine-NH₂ Glycine->Quenched_Glycine H2O H₂O (Hydrolysis) H2O->Hydrolyzed

Caption: Chemical pathways for this compound.

G start Start: this compound + Amine-containing Biomolecule step1 1. Prepare Reagents - Dissolve TCO-PEG6-NHS in anhydrous DMSO. - Prepare biomolecule in amine-free buffer (e.g., PBS, pH 7.2-8.5). start->step1 step2 2. Conjugation Reaction - Add NHS ester solution to biomolecule. - Incubate for 30-60 min at RT or 2 hours at 4°C. step1->step2 step3 3. Prepare Quenching Buffer - 1 M Tris-HCl, pH 7.2-8.0 OR - 1 M Glycine, pH ~7.5 step2->step3 step4 4. Quenching Reaction - Add quenching buffer to a final concentration of 20-50 mM. step3->step4 step5 5. Incubate - 15 minutes at Room Temperature. step4->step5 step6 6. Purification - Remove excess reagent and byproducts via desalting column or dialysis. step5->step6 end End: Purified TCO-PEG6-Biomolecule step6->end

Caption: General experimental workflow for bioconjugation and quenching.

G start Choose a Quenching Agent q1 Is the final conjugate intended for in vivo or cell culture use? start->q1 ans1_yes Glycine may be preferred. It is a natural amino acid, minimizing potential biocompatibility concerns. q1->ans1_yes Yes ans1_no Does the downstream application involve sensitive biochemical assays? q1->ans1_no No / Not a primary concern ans2_yes Tris is a well-characterized buffer. Ensure it does not interfere with the assay. ans1_no->ans2_yes Yes ans2_no Both Tris and Glycine are suitable. Choice can be based on lab availability. ans1_no->ans2_no No

Caption: Decision flowchart for selecting a quenching agent.

Experimental Protocols

Important Pre-Protocol Considerations:

  • Reagent Stability: this compound is moisture-sensitive.[5][10] Equilibrate the vial to room temperature before opening to prevent condensation.[10][11] Dissolve the reagent in anhydrous DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.[5][10][11]

  • Buffer Selection: The conjugation reaction must be performed in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, at a pH of 7.2-8.5.[3][5] Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule during the conjugation step and must be avoided.[3][5][10]

Protocol 1: Quenching with Tris Buffer

This protocol describes how to terminate the this compound conjugation reaction using a Tris-based quenching buffer.

Materials:

  • Conjugation reaction mixture

  • Quenching Buffer: 1 M Tris-HCl, pH 7.2-8.0

  • Pipettes and sterile pipette tips

  • Vortex mixer or rotator

  • Purification tools (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to between 7.2 and 8.0. Filter-sterilize if necessary and store at 4°C.

  • Calculate Quenching Volume: At the end of the conjugation incubation period, calculate the volume of 1 M Tris-HCl stock solution required to achieve a final concentration of 20-50 mM in the reaction mixture.

    • Example: For a 1 mL conjugation reaction, adding 20 µL of 1 M Tris-HCl will result in a final concentration of approximately 20 mM.

  • Add Quenching Buffer: Add the calculated volume of the 1 M Tris-HCl quenching buffer directly to the conjugation reaction mixture.

  • Incubate: Gently mix the solution and incubate for 15 minutes at room temperature.[5] This allows the Tris to react with and consume any remaining unreacted this compound.

  • Proceed to Purification: After the quenching incubation, the reaction is complete. Proceed immediately with the purification of the TCO-labeled biomolecule using an appropriate method such as a desalting column or dialysis to remove the quenched ester, excess reagents, and N-hydroxysuccinimide byproduct.[5][10]

Protocol 2: Quenching with Glycine

This protocol provides an alternative method to terminate the conjugation reaction using a glycine-based solution.

Materials:

  • Conjugation reaction mixture

  • Quenching Solution: 1 M Glycine, pH ~7.5

  • Pipettes and sterile pipette tips

  • Vortex mixer or rotator

  • Purification tools (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare Quenching Solution: Prepare a 1 M stock solution of glycine in purified water. Adjust the pH to ~7.5 using NaOH. Filter-sterilize if necessary and store at 4°C.

  • Calculate Quenching Volume: Following the conjugation reaction, determine the required volume of 1 M glycine solution to reach a final concentration of 20-50 mM.[8]

    • Example: To a 500 µL conjugation reaction, adding 10 µL of 1 M glycine will yield a final concentration of approximately 20 mM.

  • Add Quenching Solution: Pipette the calculated volume of the 1 M glycine quenching solution into the reaction mixture.

  • Incubate: Mix gently and allow the quenching reaction to proceed for 15 minutes at room temperature.[9]

  • Proceed to Purification: The conjugation is now terminated. Purify the TCO-labeled biomolecule from the reaction byproducts using a suitable technique like gel filtration (desalting column) or dialysis.[8]

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with TCO-PEG6-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with TCO-PEG6-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated and thus less available for reaction.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[1][2][4] For many protocols, a pH of 8.3-8.5 is recommended.[3]

Q2: What buffers are compatible with this compound labeling?

A2: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with the target biomolecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1] Commonly used compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, HEPES, and borate buffers.[2][5]

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[6] It is recommended to dissolve the ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3][6] A stock solution in anhydrous DMSO can be stored for 1-2 months at -20°C.[3] Avoid repeated freeze-thaw cycles. It is also important to note that the TCO group has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.[7][8][9]

Q4: My protein precipitated after the labeling reaction. What could be the cause?

A4: Protein precipitation after labeling can be due to a few factors. Over-labeling, where too many TCO-PEG6 moieties are attached, can alter the protein's properties and lead to aggregation.[1] Additionally, if the this compound is introduced from a high-concentration organic solvent stock, the final concentration of the organic solvent in the reaction mixture might be high enough to cause precipitation. Ensure the final organic solvent concentration does not exceed 10%.[6]

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted this compound and its hydrolysis byproducts can be removed using size-based separation techniques. For macromolecules like antibodies and proteins, gel filtration (desalting columns) or dialysis are common and effective methods.[3][6]

Troubleshooting Low Labeling Efficiency

Low labeling efficiency is a common problem that can arise from several factors related to the reagents, reaction conditions, and the target biomolecule itself. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solutions
Suboptimal pH - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1] - For many applications, a pH of 8.3-8.5 is ideal.[3]
Presence of Primary Amines in Buffer - Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1] - Perform a buffer exchange into a compatible buffer like PBS, bicarbonate, or borate buffer prior to labeling.[2][5]
Hydrolysis of this compound - Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[3][6] - Minimize the time the ester is in an aqueous solution before reacting with the target molecule. - Consider performing the reaction at 4°C overnight to minimize hydrolysis, although this may require a longer incubation time.[1]
Low Reactant Concentrations - Increase the concentration of your target biomolecule. A protein concentration of at least 1-10 mg/mL is recommended.[3][7] - Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for antibodies.[6]
Inaccessible Primary Amines on the Target - If you have structural information about your protein, assess the accessibility of lysine residues.[1] - Denaturing the protein is not an option for functional labeling, but this highlights a potential limitation for certain targets.
Impure Target Biomolecule - Ensure your protein or other target molecule is highly purified, as impurities can interfere with the labeling reaction.[1] - Remove any stabilizing proteins like BSA or preservatives that contain primary amines.[10]
Degraded this compound - Use a fresh vial of the labeling reagent. The TCO moiety has a limited shelf life.[7][8][9] - Store the reagent properly at -20°C with a desiccant.[6]
NHS Ester Hydrolysis Rates

The stability of the NHS ester is highly dependent on pH. The following table illustrates the half-life of NHS esters at different pH values.

pH Temperature (°C) Half-life
7.004-5 hours[2][4][11]
8.04~1 hour[12]
8.6410 minutes[2][4][11]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general procedure for labeling antibodies. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[3][7]

    • If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][13]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution. A 20-fold molar excess is a common starting point.[6]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][10]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester.[10]

    • Incubate for 15 minutes on ice.[10]

  • Purification:

    • Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Cell Surface Labeling with this compound

This protocol provides a general method for labeling primary amines on the surface of live cells.

Materials:

  • Cells in suspension

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)

Procedure:

  • Prepare the Cells:

    • Wash the cells twice with ice-cold, amine-free PBS to remove any culture medium components containing primary amines.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^7 cells/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

    • Incubate the cells on ice for 30 minutes with gentle mixing.

  • Quench the Reaction:

    • Add an equal volume of ice-cold Quenching Buffer to the cell suspension.

    • Incubate on ice for 10 minutes.

  • Wash the Cells:

    • Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cells three times with ice-cold PBS.

    • The TCO-labeled cells are now ready for downstream applications, such as reaction with a tetrazine-modified probe.

Visualizations

G cluster_workflow Antibody Labeling Workflow A Prepare Antibody (Amine-free buffer, 1-10 mg/mL) C Labeling Reaction (Room temp, 30-60 min) A->C B Prepare this compound (10 mg/mL in anhydrous DMSO) B->C D Quench Reaction (Tris or Glycine) C->D E Purification (Desalting column or Dialysis) D->E F TCO-Labeled Antibody E->F

Caption: A logical workflow for labeling antibodies with this compound.

G cluster_reaction This compound Reaction with Primary Amine TCO_PEG_NHS This compound Amide_Bond Stable Amide Bond (TCO-PEG6-Biomolecule) TCO_PEG_NHS->Amide_Bond Primary_Amine Primary Amine (e.g., on Lysine) Primary_Amine->Amide_Bond Reaction_Conditions pH 7.2-8.5 Amine-free buffer Reaction_Conditions->Amide_Bond facilitates NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group

Caption: Chemical reaction of this compound with a primary amine.

G cluster_troubleshooting Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Concentration Are reactant concentrations sufficient? Check_Buffer->Check_Concentration Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagent Is this compound fresh? Check_Concentration->Check_Reagent Yes Increase_Concentration Increase biomolecule and/or molar excess of ester Check_Concentration->Increase_Concentration No Use_Fresh_Reagent Use fresh reagent Check_Reagent->Use_Fresh_Reagent No Success Labeling Successful Check_Reagent->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_Concentration Increase_Concentration->Check_Reagent Use_Fresh_Reagent->Success

Caption: A decision tree for troubleshooting low labeling efficiency.

References

how to prevent hydrolysis of TCO-PEG6-NHS ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG6-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during your bioconjugation experiments, with a primary focus on preventing hydrolysis of the NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional crosslinking reagent. It contains two key reactive groups:

  • A Trans-Cyclooctene (TCO) group, which participates in very fast and specific bioorthogonal "click chemistry" reactions with tetrazine-labeled molecules.[1][2][3]

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amine groups (-NH₂) found on biomolecules like proteins (e.g., the side chain of lysine residues) and amine-modified oligonucleotides to form stable amide bonds.[1][4][5]

The polyethylene glycol (PEG6) spacer increases the reagent's solubility in aqueous solutions and provides a flexible linker that minimizes steric hindrance during conjugation.[2][3][6] Its primary use is to attach a TCO handle to a biomolecule, preparing it for a subsequent reaction with a tetrazine-labeled partner.[1]

Q2: My conjugation yield is very low. What is the most common cause?

Low conjugation yield is most frequently caused by the hydrolysis of the NHS ester.[7] The NHS ester group is highly sensitive to moisture and can react with water in your buffer.[4][8] This reaction, known as hydrolysis, converts the NHS ester into an unreactive carboxylic acid, preventing it from coupling with the primary amine on your target molecule. This hydrolysis reaction directly competes with your desired conjugation reaction.[4][7]

Q3: What factors influence the rate of NHS ester hydrolysis?

Several factors can accelerate the hydrolysis of the NHS ester, reducing the efficiency of your labeling reaction:

  • pH: This is the most critical factor. The rate of hydrolysis increases dramatically at higher pH values. While the reaction with amines is most efficient at a slightly alkaline pH of 7.0-9.0, pH levels above 9.0 can lead to rapid hydrolysis of the NHS ester.[1][5]

  • Temperature: Higher temperatures increase the rate of both the desired conjugation and the competing hydrolysis reaction.[1]

  • Time: The longer the reagent is in an aqueous environment, the more opportunity there is for hydrolysis to occur.

  • Moisture: Improper storage or handling of the solid reagent can expose it to atmospheric moisture, causing it to hydrolyze before it is even used.[9][8]

Q4: What is the optimal pH for my reaction to maximize conjugation and minimize hydrolysis?

Achieving the optimal pH is a balancing act. The primary amine on your biomolecule must be unprotonated to be nucleophilic and reactive, which is favored under slightly alkaline conditions.[1] However, the NHS ester is more prone to hydrolysis at higher pH. For most applications, a pH range of 8.0 to 8.5 is considered optimal to ensure the amine is sufficiently reactive while keeping the rate of hydrolysis manageable.[1][10]

Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?

  • Recommended Buffers: Use non-amine-containing buffers. Good choices include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers at a concentration of around 0.1 M.[1][5][10]

  • Buffers to Avoid: Strictly avoid buffers that contain primary amines, such as Tris (Tris-buffered saline, TBS) or glycine.[8][10] These buffers will compete with your target biomolecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[8]

Q6: How should I properly store and handle the solid this compound reagent?

Proper storage and handling are critical to maintaining the reagent's reactivity.

  • Storage: Store the vial of this compound at -20°C , protected from light, and in a desiccated environment to keep it dry.[6][8]

  • Handling: Before opening the vial, always allow it to equilibrate fully to room temperature.[9][8] This prevents atmospheric moisture from condensing on the cold powder, which would cause hydrolysis.[9]

Q7: Can I prepare a stock solution of this compound for later use?

No, it is strongly recommended not to prepare stock solutions for storage.[8] The NHS-ester moiety hydrolyzes readily in solution. You should weigh out and dissolve the reagent immediately before you plan to use it for the conjugation reaction.[8] Discard any unused reconstituted reagent.[8]

Troubleshooting Guide: Low Conjugation Efficiency

If you are experiencing poor results, consult the troubleshooting table below to identify and resolve the issue.

Potential Cause Recommended Solution
1. Reagent Inactivity due to Hydrolysis Ensure the reagent was stored correctly at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Use a fresh vial of reagent if there is any doubt about its integrity.[9][8]
2. Incorrect Reaction pH Prepare your reaction buffer fresh and verify its pH is within the optimal range of 8.0-8.5 using a calibrated pH meter.[10] NHS ester hydrolysis releases N-hydroxysuccinimide, which can slightly lower the pH, so using a well-buffered solution is important.
3. Inappropriate Buffer Composition Confirm your buffer does not contain primary amines (e.g., Tris, glycine).[8][10] If necessary, exchange your biomolecule into a recommended buffer like PBS or sodium bicarbonate using a desalting column or dialysis.[8]
4. Suboptimal Reaction Temperature/Time Conduct the reaction at room temperature (20-25°C) for 1-2 hours or on ice (4°C) for a longer duration (e.g., 2-4 hours) if your protein is sensitive.[1][5] Extending the reaction time excessively provides more opportunity for hydrolysis.
5. Reagent Dissolved Improperly This compound has limited solubility in water. First, dissolve the reagent in a small amount of an anhydrous, water-miscible organic solvent like DMSO or DMF, and then immediately add it to your aqueous biomolecule solution.[4][6][8][10] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

Data Summary

Table 1: Effect of pH on NHS Ester Stability

This table illustrates the critical impact of pH on the stability of a typical NHS ester in an aqueous solution. As pH increases, the half-life (the time it takes for half of the reagent to hydrolyze) decreases dramatically.

pHTemperatureApproximate Half-life
7.00°C4-5 hours[5][7][11]
8.04°C~1 hour
8.64°C~10 minutes[5][7]
>9.0Room TempVery short (<10 minutes)[1]
Table 2: Recommended Reaction Parameters
ParameterRecommendationRationale
pH 8.0 - 8.5Balances amine reactivity with NHS ester stability.[1][10]
Buffer Phosphate, Bicarbonate, Borate, HEPES (amine-free)Avoids competing reactions with the NHS ester.[1][5][10]
Temperature 20-25°C (Room Temp) or 4°C (On Ice)Controls reaction rate and minimizes hydrolysis for sensitive molecules.[1][5]
Reaction Time 30 - 120 minutesSufficient for conjugation without allowing excessive hydrolysis.[1][2][8]
Reagent Prep Dissolve in anhydrous DMSO/DMF immediately before useEnsures reagent is active and avoids aqueous degradation.[8]

Experimental Protocols & Visualizations

General Protocol for Protein Labeling

This protocol provides a starting point for conjugating this compound to a protein. Molar excess and concentrations may need to be optimized for your specific application.

  • Buffer Exchange: Ensure your protein (typically 1-10 mg/mL) is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at pH 8.3.[1][10] This can be done using a desalting column or dialysis.[8]

  • Prepare NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[2][8]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to your protein solution.[1][2] Gently mix immediately.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.[1]

  • Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer with a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1][2] Incubate for 5-15 minutes. This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove excess, unreacted, and hydrolyzed reagent from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[2][10]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Protein_Prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3) Conjugation 3. Mix Reagents & Incubate (1-2h, RT) Protein_Prep->Conjugation Reagent_Prep 2. Dissolve TCO-PEG6-NHS in Anhydrous DMSO Reagent_Prep->Conjugation Quench 4. Quench with Tris or Glycine Buffer Conjugation->Quench Purification 5. Purify Conjugate (e.g., Desalting Column) Quench->Purification Final_Product TCO-Labeled Biomolecule Purification->Final_Product

Fig 1. General experimental workflow for protein conjugation.
Competing Reaction Pathways

The diagram below illustrates the two competing pathways for the this compound in an aqueous reaction environment. The goal is to maximize the desired "Amine Reaction" path while minimizing the undesirable "Hydrolysis" path.

competing_reactions Start This compound (in aqueous buffer) Product SUCCESS: Stable Amide Bond (TCO-Labeled Biomolecule) Start->Product Amine Reaction (Desired Pathway) pH 8.0-8.5 Failure FAILURE: Unreactive Carboxylic Acid + NHS Start->Failure Hydrolysis (Competing Pathway) Accelerated by pH > 9 Amine Biomolecule-NH2 (Primary Amine) Amine->Product Water H2O (Water) Water->Failure

References

optimizing reaction pH to balance amine reactivity and NHS ester hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing NHS Ester Reactions

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions to effectively balance amine reactivity with NHS ester hydrolysis, ensuring successful conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction with a primary amine?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the competing hydrolysis of the NHS ester. Generally, the recommended pH range is 7.2 to 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered optimal to achieve an efficient reaction.[4][5][6][7]

Q2: Why is pH so critical in NHS ester chemistry?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile.[6] At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine is predominantly in its protonated, non-reactive form (-NH3+).[6] As the pH increases, the concentration of the reactive, deprotonated amine increases, which favors the conjugation reaction.[6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactivated. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][6]

Therefore, the reaction pH must be carefully controlled to ensure the amine is sufficiently reactive while the NHS ester remains stable enough to participate in the conjugation reaction.

Q3: Which buffers are recommended for NHS ester conjugations?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[2][4][8] Recommended buffers include:

  • Phosphate buffer (e.g., 0.1 M sodium phosphate)[1][4][5]

  • Carbonate-bicarbonate buffer (e.g., 0.1 M sodium bicarbonate)[1][4][6]

  • HEPES buffer[1]

  • Borate buffer[1]

A commonly used and recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.[4][5][6][7]

Q4: Are there any buffers that should be avoided?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the intended reaction.[1][2][4][8] However, these buffers can be useful for quenching the reaction once the desired conjugation has been achieved.[1][6]

Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[1] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][4][5][6][7] It is critical to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester.[5]

Q6: At what temperature should I perform the conjugation reaction?

NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 to 4 hours, or even overnight.[1][4][6][8] The lower temperature can help to minimize hydrolysis of the NHS ester, especially during longer incubation times.[1][9]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is one of the most common issues encountered during NHS ester reactions. The following guide will help you troubleshoot potential causes.

Q1: How can I determine if my NHS ester reagent is still active?

The NHS ester moiety is susceptible to hydrolysis, especially if not stored under dry conditions. To test the reactivity of your NHS ester, you can compare the UV absorbance at 260-280 nm before and after intentional hydrolysis with a strong base, as the released NHS leaving group absorbs in this range.[1][10]

Q2: My NHS ester is active, but my yield is still low. What else could be the problem?

Several factors could be contributing to low yield. Consider the following possibilities:

  • Incorrect pH: Verify the pH of your reaction buffer. A pH outside the optimal range of 7.2-8.5 can significantly impact the reaction.[2] For many proteins, the 8.3-8.5 range is ideal.[7]

  • Competing Nucleophiles: Ensure your buffer is free of primary amines (e.g., Tris, glycine).[2][4] Also, if your biomolecule was purified or stored in an amine-containing buffer, it must be exchanged into an appropriate amine-free buffer before starting the conjugation.[8]

  • NHS Ester Hydrolysis: If the reaction is proceeding too slowly, the NHS ester may be hydrolyzing before it can react with the target amine. Consider increasing the concentration of your reactants or adjusting the pH. Be aware that increasing the pH will also increase the rate of hydrolysis.[1]

  • Low Protein Concentration: The concentration of the protein or biomolecule to be labeled should be adequate, typically in the range of 1-10 mg/mL.[5][6] At low concentrations, the competing hydrolysis reaction is more likely to dominate.[]

  • Steric Hindrance: The primary amines on your target molecule may be sterically hindered and not readily accessible to the NHS ester. In such cases, optimizing the linker length of your crosslinker or denaturing the protein (if permissible) might be necessary.

Quantitative Data

The stability of the NHS ester is highly dependent on the pH and temperature of the reaction. The following table summarizes the half-life of a typical NHS ester under various conditions.

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
7.025~1 hour
8.025~30 minutes
9.025<10 minutes

Data compiled from multiple sources indicating the general trend of NHS ester stability.[9]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[6]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[2][6]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[6] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[6]

Visualizations

G cluster_0 NHS Ester Reaction Pathways NHS_Ester R-C(O)O-NHS (NHS Ester) Conjugate R-C(O)NH-R' (Stable Amide Bond) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Amine R'-NH2 (Primary Amine) Amine->Conjugate Water H2O (Water/Hydroxide) Water->Hydrolyzed_Ester NHS N-Hydroxysuccinimide Conjugate->NHS releases Hydrolyzed_Ester->NHS releases

Caption: Competing reaction pathways for an NHS ester.

G cluster_1 Troubleshooting Low Conjugation Yield start Low Yield Observed check_reagent Is NHS ester active? start->check_reagent check_buffer Is buffer amine-free? check_reagent->check_buffer Yes replace_reagent Replace NHS ester check_reagent->replace_reagent No check_ph Is pH optimal (7.2-8.5)? check_buffer->check_ph Yes exchange_buffer Exchange into -NH2 free buffer check_buffer->exchange_buffer No check_conc Are reactant concentrations adequate? check_ph->check_conc Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No increase_conc Increase reactant concentrations check_conc->increase_conc No success Yield Improved check_conc->success Yes

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_2 Logic for Selecting Optimal Reaction pH goal Goal: Maximize Amide Bond Formation low_ph Low pH (<7) optimal_ph Optimal pH (7.2-8.5) high_ph High pH (>9) amine_protonated Amine is protonated (-NH3+) Low Reactivity low_ph->amine_protonated balance Balance of reactive amine (-NH2) and stable NHS ester optimal_ph->balance hydrolysis Rapid NHS ester hydrolysis Low Yield high_ph->hydrolysis

Caption: Decision logic for selecting the optimal reaction pH.

References

Technical Support Center: NHS Ester Reactions in Amine-Containing Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester reactions, particularly concerning the impact of amine-containing buffers like Tris.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2][3] The reaction is highly dependent on pH.[3][4] At a lower pH, the primary amine groups on the target molecule are protonated, making them unreactive nucleophiles.[1][3][4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction with the amine, thereby reducing the overall efficiency of the conjugation.[1][2][4][5] For many applications, a pH of 8.3 to 8.5 is considered optimal.[3][4][6][7]

Q2: Which buffers are recommended for NHS ester conjugations?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2][3][8] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[3][4] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow down the reaction rate and require longer incubation times.

Q3: Can I use Tris buffer for my NHS ester reaction?

It is strongly recommended to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][2][3][8] The primary amine in the Tris buffer will compete with the primary amines on your target molecule for reaction with the NHS ester.[1][2] This competition leads to lower conjugation efficiency and the formation of undesired byproducts where the NHS ester reacts with the buffer itself.[3] However, it is worth noting that one study has suggested that Tris may not interfere with biotinylation of biomolecules using NHS chemistry.[9][10][11] Despite this, the general consensus in the scientific literature is to avoid Tris and other primary amine buffers for the reaction itself.

Q4: How can Tris buffer be used in the context of NHS ester reactions?

While unsuitable for the conjugation reaction itself, Tris or glycine buffers are often used to quench (stop) the reaction.[2][3][8][12][13] After the desired incubation time for your conjugation, adding a quenching buffer containing a high concentration of a primary amine (like Tris) will rapidly consume any remaining unreacted NHS esters, preventing further reaction with your target molecule.[2][8]

Q5: What are the signs that my amine-containing buffer is interfering with the reaction?

Low labeling or conjugation efficiency is the primary indicator of buffer interference.[1] If you observe significantly lower than expected signal from your labeled molecule (e.g., fluorescence, radioactivity) or if mass spectrometry analysis shows a low degree of modification, your buffer could be the culprit.

Q6: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[2][3] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][3][4] It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which will react with the NHS ester.[4] The final concentration of the organic solvent in the reaction should be kept low, typically between 0.5% and 10%, to avoid denaturation of proteins.[2]

Troubleshooting Guide

Issue: Low Conjugation Efficiency

If you are experiencing low yields in your NHS ester conjugation reaction, consider the following troubleshooting steps:

Potential Cause Recommended Action
Incorrect Buffer Ensure you are not using a buffer containing primary amines, such as Tris or glycine.[1][2][3][8] Switch to a recommended buffer like phosphate, bicarbonate, or borate buffer within the optimal pH range of 7.2-8.5.[2][3]
Suboptimal pH Verify the pH of your reaction buffer. For most applications, a pH of 8.3-8.5 is ideal.[3][4][6][7] If your protein is sensitive to high pH, you can try a lower pH (e.g., 7.4) but may need to increase the reaction time.
NHS Ester Hydrolysis NHS esters are susceptible to hydrolysis in aqueous solutions.[2][5] Prepare the NHS ester solution immediately before use.[4][14] If you suspect your stock NHS ester has degraded, test its reactivity.[15]
Low Protein Concentration Low concentrations of the target molecule can lead to less efficient conjugation due to the competing hydrolysis reaction.[2] It is recommended to use a protein concentration of at least 2 mg/mL.[1]
Inactive NHS Ester Store NHS esters in a dry, light-protected container at the recommended temperature (typically -20°C).[14] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]

Data Presentation

The stability of NHS esters is highly dependent on pH due to hydrolysis. The table below summarizes the half-life of NHS esters at various pH values.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2]
8.041 hour[16]
8.6410 minutes[2][13][16]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester label

  • Anhydrous DMSO or amine-free DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If your protein is in a buffer containing amines, perform a buffer exchange into an appropriate amine-free buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[3][4]

  • Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14] Incubation times may need to be optimized.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[8]

  • Purification: Remove the unreacted NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Visualizations

NHS_Ester_Reaction_Competition cluster_reactants Reactants cluster_products Potential Products NHS_Ester NHS Ester Desired_Product Stable Amide Bond (Desired Conjugate) NHS_Ester->Desired_Product Reaction with Target Amine Undesired_Product Tris-Modified Ester (Undesired Byproduct) NHS_Ester->Undesired_Product Competitive Reaction with Tris Target_Amine Target Primary Amine (e.g., on a protein) Tris_Amine Tris Buffer Amine

Caption: Competitive reaction of an NHS ester with a target amine and Tris.

Troubleshooting_Workflow start Low Conjugation Efficiency Observed check_buffer Is an amine-containing buffer (e.g., Tris) being used? start->check_buffer change_buffer Switch to an amine-free buffer (e.g., PBS, Bicarbonate) check_buffer->change_buffer Yes check_ph Is the buffer pH within the optimal range (7.2-8.5)? check_buffer->check_ph No change_buffer->check_ph adjust_ph Adjust pH to 8.3-8.5 for optimal reaction check_ph->adjust_ph No check_reagents Are the NHS ester and target molecule concentrations adequate? check_ph->check_reagents Yes adjust_ph->check_reagents increase_conc Increase reactant concentrations and/or molar excess of NHS ester check_reagents->increase_conc No check_hydrolysis Could the NHS ester have hydrolyzed? check_reagents->check_hydrolysis Yes increase_conc->check_hydrolysis use_fresh_reagent Use fresh, properly stored NHS ester and prepare solution immediately before use check_hydrolysis->use_fresh_reagent Yes success Improved Conjugation Efficiency check_hydrolysis->success No use_fresh_reagent->success

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

References

Technical Support Center: Post-Reaction Purification of TCO-PEG6-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of excess unconjugated TCO-PEG6-NHS ester following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after the conjugation reaction?

A1: It is essential to remove unreacted this compound for several reasons:

  • Preventing Interference: The unconjugated TCO moiety can react with tetrazine-labeled molecules in subsequent bioorthogonal ligation steps, leading to inaccurate quantification and potentially interfering with the desired conjugate's activity.

  • Stopping the Reaction: Any remaining active NHS ester can continue to react with your biomolecule or other primary amines in the buffer, which can be prevented by quenching the reaction.[1][2]

  • Ensuring Accurate Characterization: The presence of excess reagent can interfere with downstream analytical techniques used to determine the degree of labeling (DOL), such as UV-Vis spectroscopy.[3]

  • Reducing Non-Specific Binding: Free this compound in your final application could lead to non-specific binding and background signal.

Q2: What are the most common methods for removing small molecules like this compound?

A2: The most common and effective methods leverage the size difference between your large biomolecule conjugate (e.g., an antibody) and the small this compound molecule (MW ≈ 602.7 g/mol ).[4][5][6] The primary techniques are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[7][8] It is highly effective for removing small molecules from larger proteins or antibodies.[9] Desalting columns are a convenient and rapid form of SEC.[2][]

  • Dialysis: This technique involves the diffusion of small molecules across a semi-permeable membrane while retaining larger molecules.[11][12] It is effective but generally more time-consuming than SEC.[13]

Q3: Should I quench the reaction before purification?

A3: Yes, it is highly recommended to quench the reaction before purification. This stops the NHS ester from reacting further.[1] A quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, is typically added to consume any remaining active NHS esters.[2][14]

Q4: How do I choose between Size Exclusion Chromatography (desalting columns) and Dialysis?

A4: The choice depends on your sample volume, desired speed, and equipment availability.

  • Desalting Columns (SEC): Best for rapid and efficient removal of small molecules from small to medium sample volumes (µL to mL). They offer high recovery and are very fast, often taking only minutes.[2][7]

  • Dialysis: Suitable for larger sample volumes and when processing speed is not a critical factor.[15] It requires multiple, lengthy buffer exchanges (often overnight) to achieve high levels of purity.[11][16]

Troubleshooting Guide

Problem Possible Cause Solution
High background signal in downstream applications. Incomplete removal of unconjugated this compound.* Ensure the correct size exclusion limit (MWCO) was used for your desalting column or dialysis membrane. For most antibodies, a 7K to 40K MWCO is appropriate. * For dialysis, increase the number and duration of buffer exchanges and use a significantly larger volume of dialysis buffer (at least 200-500 times the sample volume).[11][12] * Perform a second pass through a desalting column if necessary.
Low recovery of the conjugated antibody after purification. * Non-specific binding: The antibody may be binding to the purification resin or membrane. * Precipitation: The antibody may have precipitated during the reaction or purification process. * Sample loss during handling: This can occur with very small sample volumes.[15]* Pre-equilibrate the desalting column with your buffer to minimize non-specific binding. * Ensure your protein is soluble in the chosen buffer. Centrifuge the sample before purification to remove any precipitates. * For dialysis of small volumes, consider specialized devices to minimize sample loss.[15]
Conjugation reaction continues after it should have stopped. The reaction was not properly quenched before purification.Always add a quenching buffer (e.g., 50-100 mM Tris or glycine) and incubate for 10-15 minutes before proceeding to purification.[2][14]

Purification Method Comparison

Parameter Desalting Column (SEC) Dialysis
Principle Separation by molecular size.[7][17]Diffusion across a semi-permeable membrane based on a concentration gradient.[11][12]
Speed Fast (5-15 minutes)Slow (several hours to overnight)[13]
Sample Volume Typically < 5 mLWide range, well-suited for larger volumes (> 1 mL)[15]
Efficiency High; excellent for removing salts and other small molecules.[8]High, but dependent on buffer volume and number of exchanges.[16]
Typical Recovery > 90%> 85% (can be lower due to handling and non-specific binding)
Dilution ModerateCan be significant (<50% increase in volume)[15]

Detailed Experimental Protocol: Removal of Excess this compound using a Desalting Spin Column

This protocol is designed for the purification of an antibody conjugate (~150 kDa) from the much smaller this compound (~0.6 kDa).

Materials:

  • Conjugated antibody solution

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting Spin Column with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 7K or 40K (e.g., Zeba™ Spin Desalting Columns)[2][18]

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Quench the Reaction:

    • Add the Quenching Buffer to your reaction mixture to achieve a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature with gentle mixing to ensure all reactive NHS esters are quenched.[14]

  • Prepare the Desalting Column:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 1 minute) to remove the storage buffer.[14]

    • Place the column in a new collection tube.

  • Equilibrate the Column:

    • Add your Purification Buffer (e.g., 300 µL of PBS) to the top of the resin bed.

    • Centrifuge again (e.g., 1,500 x g for 1 minute) and discard the flow-through.[14]

    • Repeat this equilibration step at least one more time to ensure the resin is fully equilibrated with your buffer.

  • Load the Sample:

    • Place the equilibrated column into a clean, labeled collection tube.

    • Slowly apply your quenched antibody sample to the center of the resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.

  • Elute the Purified Conjugate:

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).[14]

    • The flow-through in the collection tube is your purified antibody conjugate, now free of excess this compound and quenching salts. The small molecules are retained in the column resin.[7]

  • Characterize the Product:

    • Measure the protein concentration (e.g., using A280 on a NanoDrop) and proceed with downstream characterization and applications.

Visual Workflow and Logic Diagrams

experimental_workflow cluster_purification Purification Options start Start: Antibody + this compound reaction Conjugation Reaction (pH 8.0-8.5) start->reaction quench Quench Reaction (add Tris or Glycine) reaction->quench sec Option A: Desalting Spin Column (SEC) quench->sec dialysis Option B: Dialysis quench->dialysis collect_sec Collect Purified Conjugate (Fast, High Recovery) sec->collect_sec collect_dialysis Collect Purified Conjugate (Slower, for Large Volumes) dialysis->collect_dialysis end_node End: Purified TCO-Antibody Conjugate collect_sec->end_node collect_dialysis->end_node

Caption: Workflow for TCO-Antibody conjugation, quenching, and purification.

logical_relationship cluster_separation Purification Principle: Size-Based Separation unreacted_reagent Excess this compound (Small Molecule) method Method: Size Exclusion or Dialysis unreacted_reagent->method Separated from desired_product TCO-Antibody Conjugate (Large Molecule) desired_product->method Passes through/ Retained in sample retained_waste Waste: Unconjugated Reagent Retained/Removed method->retained_waste Results in purified_product Final Product: Pure Conjugate Collected method->purified_product Results in

References

instability and isomerization of TCO to less reactive CCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO) and its derivatives. This guide addresses common challenges related to the inherent instability of TCO and its isomerization to the less reactive cis-cyclooctene (CCO), providing troubleshooting advice, quantitative data, and detailed protocols to ensure the success of your bioorthogonal ligation experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My TCO-tetrazine ligation reaction has a low yield or is incomplete. What are the common causes?

A1: Low product yield is a frequent issue that can often be traced back to the stability and purity of the TCO reagent.[1]

  • TCO Isomerization: The primary cause of low reactivity is the isomerization of the highly strained, reactive trans-isomer to the more stable but significantly less reactive cis-isomer (CCO).[2][3] This can occur during storage or under certain experimental conditions.

  • Reagent Purity: Ensure that your starting materials are free from impurities that could lead to side reactions.[1]

  • Suboptimal Stoichiometry: While a 1:1 ratio is theoretical, empirically optimizing the molar ratio can improve yields. A 1.5 to 2-fold excess of the more stable or less expensive reactant can help drive the reaction to completion.[4]

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to large molecules like antibodies, steric hindrance can slow the reaction. Introducing a flexible PEG spacer can improve accessibility.[4]

  • Solubility Issues: Precipitation of reactants or products can halt the reaction. Using PEGylated linkers or adding a small amount of a biocompatible organic co-solvent (e.g., DMSO, DMF) can enhance solubility.[5]

Q2: How can I detect if my TCO reagent has isomerized to CCO?

A2: Isomerization can be monitored using standard analytical techniques. ¹H NMR spectroscopy is a common method, as the olefinic protons of TCO and CCO have distinct chemical shifts. You can monitor the appearance of CCO peaks or the disappearance of TCO peaks over time. LC-MS analysis can also be used to separate and identify the two isomers.

Q3: What are the optimal storage and handling conditions for TCO compounds?

A3: Proper storage is critical to prevent isomerization and degradation.[6]

  • Temperature: For long-term storage, highly reactive TCO derivatives should be kept as solids in a freezer (-20°C or -80°C).[7] Some less strained derivatives are stable on the benchtop for shorter periods, but freezer storage is always recommended as a safeguard.[7] For many s-TCO (strained TCO) compounds, storage in solution at freezer temperatures is necessary.[7]

  • Protection from Light: Photoisomerization can occur, so it is best practice to store TCO reagents in amber vials or otherwise protected from light.[6]

  • Inert Atmosphere: For oxygen-sensitive molecules, storing under an inert atmosphere (e.g., argon or nitrogen) and using degassed solutions for reactions can prevent oxidation.[1]

  • Silver (I) Complexation: For long-term storage of highly reactive, non-crystalline TCOs, forming a stable Ag(I) metal complex can greatly extend shelf-life. The active TCO can be readily liberated on-demand by adding NaCl.[2][5]

Q4: My experiment involves thiols (e.g., DTT, GSH, cysteine). Can this affect my TCO reagent?

A4: Yes, high concentrations of thiols can promote the isomerization of TCO to CCO.[2] This is believed to occur via a radical-catalyzed thiol-ene/retro-thiol-ene pathway.[2] Some TCO derivatives show significant isomerization in the presence of thiols like reduced glutathione (GSH) or mercaptoethanol.[2][6] If your protocol requires thiols, consider using a more stable TCO derivative or adding a radical inhibitor like Trolox (a water-soluble vitamin E analog), which has been shown to suppress thiol-promoted isomerization.[2]

Q5: Which TCO derivative is right for my application?

A5: The choice depends on the balance between reactivity and stability required for your specific experiment.

  • High Reactivity (e.g., s-TCO, d-TCO): These are ideal for applications requiring extremely fast kinetics, such as in vivo imaging or labeling low-abundance targets where reactions must be efficient at low concentrations.[2] However, this high reactivity comes at the cost of lower stability.[2][6]

  • Higher Stability (e.g., parent TCO, TCO-OH): These are better suited for applications where the TCO tag must remain stable in a biological environment for extended periods before the ligation step.[2] For example, when a TCO-modified antibody is injected and allowed to accumulate at a tumor site over 24 hours or more.[2][6]

Troubleshooting Workflow

If you are experiencing low reaction yields, follow this workflow to diagnose the potential cause.

G start Low Reaction Yield cause1 Has TCO reagent been checked for isomerization? start->cause1 cause2 Was the reaction stoichiometry optimized? start->cause2 cause3 Are reactants/products soluble in the buffer? start->cause3 cause4 Are thiols or other catalysts present? start->cause4 solution1a Analyze TCO by NMR/LC-MS. If isomerized, use fresh reagent. cause1->solution1a No solution1b Improve storage conditions: - Store at -80°C - Protect from light - Consider Ag(I) complexation cause1->solution1b Yes, isomerization detected solution2 Perform a titration. Try a 1.5-2x excess of one reagent. cause2->solution2 solution3 Add biocompatible co-solvent (DMSO). Use PEGylated reagents. cause3->solution3 solution4 Use a more thiol-stable TCO derivative. Add a radical inhibitor (e.g., Trolox). cause4->solution4

Caption: A troubleshooting workflow for diagnosing low-yield TCO-tetrazine reactions.

Quantitative Data Summary

Table 1: Reactivity of TCO Derivatives

The reactivity of TCO is typically measured by the second-order rate constant (k₂) for its inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner. Higher k₂ values indicate faster reactions.

TCO DerivativeTetrazine PartnerRate Constant (k₂) M⁻¹s⁻¹ConditionsReference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000-[8]
s-TCO (water-soluble)3,6-di-(2-pyridyl)-s-tetrazine3,300,000 ± 40,000-[6]
d-TCO (syn-diastereomer)Water-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,00025°C, Water[7]
a-TCO3,6-dipyridyl-s-tetrazinyl succinamic acid150,000 ± 8,00025°C, 95:5 PBS:MeOH[9]
TCO-OH (axial) on CC49 mAb[¹¹¹In]In-labeled-Tz13,000 ± 8037°C, PBS[6]
Table 2: Stability of TCO Derivatives

The stability of TCOs is often assessed by monitoring isomerization to CCO or general degradation over time under specific conditions.

TCO DerivativeConditionObservationReference
s-TCO30 mM mercaptoethanol in D₂O-PBS (pD 7.4)18% isomerized after 1h; 100% after 18.5h[2]
s-TCO + Trolox30 mM mercaptoethanol in D₂O-PBS (pD 7.4)<5% isomerization after 29.5h[2]
d-TCOHuman serum, RT>97% remained as trans-isomer after 4 days[6]
TCO on CC49 mAbIn vivo (serum)75% remained reactive after 24h[6]
s-TCO (non-crystalline)Stored neat at 30°C98% degradation after 3 days[2]
s-TCO • AgNO₃ complexStored neat at 30°CStable after 3 days[2]
TCO50% fresh mouse serum, 37°CAlmost complete conversion to CCO within 7h[5]

Key Experimental Protocols

Protocol 1: Monitoring TCO Isomerization via ¹H NMR

This protocol provides a general method for assessing the stability of a TCO derivative under specific conditions (e.g., in the presence of thiols).

Materials:

  • TCO-containing compound

  • Deuterated solvent (e.g., D₂O-PBS, CD₃OD)

  • Compound to test for isomerization promotion (e.g., mercaptoethanol, glutathione)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of your TCO compound at a known concentration (e.g., 30 mM) in the desired deuterated solvent.

  • Prepare a stock solution of the test compound (e.g., 30 mM mercaptoethanol) in the same solvent.

  • In an NMR tube, mix the TCO solution and the test compound solution. For a control, prepare a sample with only the TCO compound in the solvent.

  • Acquire a ¹H NMR spectrum immediately after mixing (t=0).

  • Incubate the NMR tube at the desired temperature (e.g., room temperature, 37°C).

  • Acquire subsequent ¹H NMR spectra at specific time intervals (e.g., 1, 2, 4, 8, 24 hours).[2]

  • Analysis: Integrate the characteristic olefinic proton signals for both the trans- and cis-isomers. Calculate the percentage of isomerization at each time point by comparing the relative integrals.

Protocol 2: General TCO-Tetrazine Protein Conjugation

This protocol outlines the basic steps for labeling a TCO-modified protein with a tetrazine-functionalized molecule (e.g., a fluorophore).[10]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Ligation cluster_2 Step 3: Purification cluster_3 Step 4: Analysis & Storage A Prepare TCO-Protein in PBS (pH 7.4) C Combine reactants A->C B Prepare Tetrazine-Fluorophore in compatible solvent (e.g., DMSO) B->C D Incubate at RT (e.g., 60 minutes) C->D E Remove unreacted Tetrazine (e.g., Size-Exclusion Chromatography) D->E F Analyze conjugate (SDS-PAGE, UV-Vis) E->F G Store at 4°C F->G

Caption: A typical experimental workflow for TCO-tetrazine protein conjugation.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[11]

  • Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore).

  • Reaction buffer (e.g., PBS, pH 6-9).[10][11]

  • Purification tools (e.g., spin desalting column, SEC column).[11]

Procedure:

  • Preparation: Dissolve the TCO-modified protein in the reaction buffer to a known concentration. Dissolve the tetrazine reagent in a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Stoichiometry: Determine the desired molar ratio of tetrazine to TCO-protein. A slight excess (1.5-2x) of the tetrazine reagent is often used.[4]

  • Reaction: Add the calculated volume of the tetrazine stock solution to the TCO-protein solution. Mix gently.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time, typically 30-60 minutes.[11] The extremely fast kinetics mean reactions are often complete quickly.[12]

  • Purification: Remove the unreacted tetrazine molecule using a suitable method like a spin desalting column or size-exclusion chromatography.[11]

  • Analysis & Storage: Characterize the final conjugate using methods like UV-Vis spectroscopy and/or SDS-PAGE. Store the purified conjugate at 4°C for short-term use or as recommended for the specific protein.[11]

References

effect of protein concentration on TCO-PEG6-NHS ester conjugation yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG6-NHS ester for protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound protein conjugation?

This compound is a chemical tool used to attach a Trans-Cyclooctene (TCO) group to a protein. This is achieved through the N-hydroxysuccinimide (NHS) ester, which reacts with primary amine groups (–NH₂) on the protein, primarily the side chains of lysine residues and the N-terminus, to form a stable amide bond.[1][2] The PEG6 linker is a hydrophilic spacer that increases the solubility of the conjugate and reduces steric hindrance.[3]

Q2: How does protein concentration directly impact the conjugation yield?

Protein concentration is a critical parameter that can significantly affect the efficiency of the conjugation reaction. It influences the balance between the desired reaction with the protein's amines (aminolysis) and the competing side reaction where the NHS ester reacts with water (hydrolysis).[2][4]

  • Low Protein Concentration (<2 mg/mL): At low concentrations, the rate of the desired reaction with the protein is slower. This gives the competing hydrolysis reaction more time to occur, where water attacks and inactivates the NHS ester.[5][6] This leads to a lower overall conjugation yield.[7][8]

  • Optimal Protein Concentration (2-10 mg/mL): This range generally provides a good balance, maximizing the reaction between the NHS ester and the protein's primary amines while minimizing the risk of aggregation.[1][9][10]

  • High Protein Concentration (>10 mg/mL): While higher concentrations can increase the reaction efficiency, they also increase the risk of protein aggregation.[11] This is because the proximity of protein molecules can facilitate intermolecular interactions and precipitation, especially if the crosslinker alters the protein's surface properties.[11][12]

Q3: My protein is precipitating during the conjugation reaction. What are the likely causes and how can I solve this?

Protein aggregation during conjugation is a common issue that can arise from several factors:

  • High Protein Concentration: As mentioned, high concentrations increase the likelihood of aggregation.[11] Try reducing the protein concentration to within the recommended 2-10 mg/mL range.[1][9]

  • Over-labeling: Adding too many this compound molecules can alter the protein's charge and isoelectric point (pI), leading to reduced solubility and aggregation.[12]

  • Reagent Solubility: this compound may have limited solubility in aqueous buffers. Adding the reagent directly as a solid can cause it to precipitate. Always dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the protein solution with gentle mixing.[9][12]

  • Suboptimal Buffer Conditions: Ensure your buffer pH is optimal for your specific protein's stability, typically between 7.2 and 8.5 for the reaction itself.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Low Protein Concentration: The rate of NHS ester hydrolysis is outcompeting the amine reaction.Increase the protein concentration to at least 2 mg/mL.[5][10] For dilute protein solutions, a greater molar excess of the NHS ester may be required.[8]
NHS Ester Hydrolysis: The reagent was inactivated by moisture before or during the reaction.Always use anhydrous DMSO or DMF to prepare the NHS ester solution immediately before use.[13] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[13]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the NHS ester.Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate/carbonate at a pH of 7.2-8.5.[2][5]
Suboptimal pH: The pH is too low, causing protonation of the primary amines and making them unreactive.Ensure the reaction pH is between 7.2 and 8.5. The optimal pH is often around 8.3-8.5.[9]
Protein Aggregation or Precipitation High Protein Concentration: Increased intermolecular interactions are causing the protein to aggregate.Reduce the protein concentration to the 1-5 mg/mL range.[11]
High Molar Excess of Reagent: Too much reagent can alter the protein's surface properties or the reagent itself may precipitate.Reduce the molar excess of the this compound. Perform small-scale trials with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your protein.[14]
Localized High Reagent Concentration: Adding the reagent too quickly can cause precipitation.Add the dissolved NHS ester solution to the protein solution slowly and with gentle mixing.[12]
Reaction Temperature: Higher temperatures can sometimes promote aggregation.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[12][14]
Inconsistent Results Variable Reagent Activity: The this compound has degraded due to improper storage.Store the NHS ester desiccated and protected from light. TCO compounds are not recommended for long-term storage as they can isomerize and lose reactivity.[15]
Inaccurate Protein Concentration: The initial protein concentration was not measured correctly, leading to incorrect molar ratio calculations.Accurately determine the protein concentration before starting the experiment.

Data Presentation

Table 1: Effect of Protein Concentration on Labeling Efficiency

Protein ConcentrationExpected Labeling EfficiencyKey Considerations
< 1 mg/mLLowHydrolysis of the NHS ester is a significant competing reaction.[4] A much higher molar excess of the reagent may be needed.[8]
1 - 2 mg/mLModerate (e.g., ~20-35%)[7]Efficiency is improved, but hydrolysis can still be a factor.[5]
2 - 5 mg/mLGoodGenerally considered an optimal range for efficient labeling and minimal aggregation risk.[11]
5 - 10 mg/mLHigh[7][9]Excellent efficiency, but monitor closely for any signs of protein aggregation.[14]
> 10 mg/mLVery HighIncreased risk of protein aggregation and precipitation.[1][11]

Table 2: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLIf aggregation occurs, try reducing the concentration.[9][11]
Molar Excess of this compound 5- to 20-foldThe optimal ratio should be determined empirically for each protein.[14]
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES, Bicarbonate)Buffers like Tris or glycine are incompatible as they contain primary amines.[5]
Reaction pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester stability.[9]
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer incubation.[5]
Incubation Time 30 minutes - 2 hours at RT; 2 hours - overnight at 4°CLonger times may be needed for lower temperatures or less reactive proteins.[13][14]
Organic Solvent < 10% of total reaction volumeUse anhydrous DMSO or DMF to dissolve the NHS ester before adding it to the aqueous protein solution.[13]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general workflow. Optimization may be required for your specific protein.

1. Preparation of Protein Solution:

  • Ensure your protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5).

  • If your buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.[5]

  • Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[1][9]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[12] Do not store the reagent in solution.[13]

3. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[14] Add the reagent dropwise while gently stirring to avoid localized high concentrations.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[13]

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[14]

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted this compound and reaction by-products using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC).[4] This step is crucial for downstream applications.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 7.2-8.5) C 3. Add NHS Ester to Protein (5-20x molar excess) A->C B 2. Prepare NHS Ester Solution (10-20 mM in anhydrous DMSO/DMF) B->C D 4. Incubate (30-60 min at RT or 2-4h at 4°C) C->D E 5. Quench Reaction (e.g., 1M Tris-HCl) D->E F 6. Purify Conjugate (Desalting column / Dialysis / SEC) E->F G Characterize Final Product F->G

Caption: A typical experimental workflow for protein conjugation with this compound.

troubleshooting_flowchart start Low Conjugation Yield? protein_conc Is Protein Concentration > 2 mg/mL? start->protein_conc increase_conc Increase Protein Concentration protein_conc->increase_conc No buffer_check Is Buffer Amine-Free (e.g., PBS, HEPES)? protein_conc->buffer_check Yes increase_conc->buffer_check buffer_exchange Perform Buffer Exchange buffer_check->buffer_exchange No ph_check Is pH between 7.2 - 8.5? buffer_check->ph_check Yes buffer_exchange->ph_check adjust_ph Adjust pH of Reaction Buffer ph_check->adjust_ph No reagent_check Was NHS Ester Solution Freshly Prepared in Anhydrous Solvent? ph_check->reagent_check Yes adjust_ph->reagent_check prepare_fresh Prepare Fresh Reagent Solution reagent_check->prepare_fresh No success Yield Improved reagent_check->success Yes prepare_fresh->success

Caption: A troubleshooting decision tree for addressing low conjugation yield.

References

Troubleshooting Poor Ligation of Tetrazine to a TCO-Labeled Antibody: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ligation of tetrazine to a trans-cyclooctene (TCO)-labeled antibody.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the tetrazine-TCO ligation?

The ligation is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[1][2][3] This bioorthogonal reaction is exceptionally fast and highly specific, forming a stable dihydropyridazine bond and releasing nitrogen gas as the only byproduct.[1] It does not require a catalyst, making it ideal for biological applications.[4]

Q2: What are the optimal reaction conditions for tetrazine-TCO ligation?

The reaction is robust and can proceed under a range of conditions. However, for optimal results, refer to the summary table below.

Table 1: Recommended Reaction Conditions for Tetrazine-TCO Ligation
ParameterRecommended ConditionNotes
pH 6.0 - 9.0[1][5]For NHS ester labeling of antibodies, use an amine-free buffer at pH 7-9.[5][6]
Temperature Room temperature (20-25°C)[1][6]Can be performed at 4°C with a longer incubation time or at 37-40°C to accelerate the reaction.[4][6]
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1[4][6]A slight molar excess of tetrazine is generally recommended.
Reaction Time 30 - 120 minutes[6][7]The reaction is often complete within 30-60 minutes at room temperature.[4][6]
Buffer Phosphate-buffered saline (PBS) or other non-amine containing buffers like HEPES, carbonate, or borate buffers.[1][5]Avoid buffers with primary amines (e.g., Tris, glycine) during the NHS ester labeling step, as they will compete with the reaction.[5][6]

Q3: How can I confirm that my antibody is successfully labeled with TCO?

Confirmation of TCO labeling can be challenging directly. An indirect method is to react the TCO-labeled antibody with a fluorescently tagged tetrazine and then measure the fluorescence of the purified antibody.

Q4: My TCO-labeled antibody seems to have aggregated. What could be the cause?

Hydrophobic interactions of the TCO group can sometimes lead to aggregation.[8] Using TCO reagents with hydrophilic spacers, such as polyethylene glycol (PEG), can improve the solubility of the labeled antibody and reduce aggregation.[6][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the ligation of tetrazine to a TCO-labeled antibody.

Issue 1: Low or No Ligation Efficiency

Possible Causes and Solutions

Possible CauseRecommended Troubleshooting Steps
Inactive TCO-labeled antibody Hydrolyzed TCO-NHS ester: TCO-NHS esters are moisture-sensitive.[5] Always allow the reagent to warm to room temperature before opening to prevent condensation.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5] Suboptimal labeling conditions: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7-9 during the TCO-NHS ester labeling step.[5][6] Optimize the molar excess of the TCO-NHS ester.[6]
Inactive Tetrazine Reagent Degradation: Some tetrazine derivatives can be unstable under certain conditions.[10] Store tetrazine reagents as recommended by the manufacturer, typically protected from light and moisture.
Suboptimal Ligation Reaction Conditions Incorrect molar ratio: Empirically determine the optimal molar ratio of tetrazine to TCO-labeled antibody. A slight excess of tetrazine is generally recommended.[4] Insufficient reaction time or temperature: While the reaction is fast, ensure sufficient incubation time.[6] If working at lower temperatures, increase the incubation period.[6]
Steric Hindrance The TCO group on the antibody may be sterically hindered, preventing the tetrazine from accessing it. Using linkers with PEG spacers can increase the accessibility of the TCO group.[6]
Inaccurate Concentration Measurement Verify the concentrations of both the TCO-labeled antibody and the tetrazine solution using appropriate methods (e.g., spectrophotometry).
Issue 2: High Background Signal

Possible Causes and Solutions

Possible CauseRecommended Troubleshooting Steps
Excess Unreacted Tetrazine After the ligation reaction, it is crucial to remove any unreacted tetrazine. This can be achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis.[6][11]
Non-specific Binding of Tetrazine If the tetrazine reagent has a high degree of non-specific binding, consider using a different tetrazine derivative or incorporating blocking steps in your downstream application.

Experimental Protocols

Protocol 1: TCO-Labeling of an Antibody using TCO-NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.[6] If the buffer contains primary amines, perform a buffer exchange using a desalting column.[12]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[6]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[6]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.[6]

Protocol 2: Ligation of Tetrazine to TCO-Labeled Antibody

Materials:

  • Purified TCO-labeled antibody

  • Tetrazine derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled antibody and the tetrazine solution in the reaction buffer.

  • Ligation Reaction: Add the tetrazine derivative to the TCO-labeled antibody solution. A 1.05 to 1.5-fold molar excess of the tetrazine is recommended.[4][6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[6]

  • Purification (Optional): If necessary, purify the final antibody-tetrazine conjugate from excess unreacted tetrazine using size-exclusion chromatography.[6]

  • Storage: Store the final conjugate at 4°C.[6]

Visualizations

experimental_workflow cluster_labeling Step 1: Antibody Labeling with TCO cluster_ligation Step 2: Tetrazine Ligation Ab Antibody in Amine-Free Buffer Mix_Labeling Incubate (RT, 60 min) Ab->Mix_Labeling TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Mix_Labeling Quench Quench Reaction (Tris Buffer) Mix_Labeling->Quench Purify_TCO_Ab Purify TCO-Ab (Desalting Column) Quench->Purify_TCO_Ab TCO_Ab TCO-Labeled Antibody Purify_TCO_Ab->TCO_Ab Mix_Ligation Incubate (RT, 30-60 min) TCO_Ab->Mix_Ligation Tetrazine Tetrazine Derivative Tetrazine->Mix_Ligation Purify_Final Purify Conjugate (Optional) Mix_Ligation->Purify_Final Final_Conjugate Final Antibody-Tetrazine Conjugate Purify_Final->Final_Conjugate

Caption: Experimental workflow for tetrazine-TCO antibody ligation.

troubleshooting_ligation cluster_tco_ab_issues TCO-Ab Inactivity cluster_tz_issues Tetrazine Inactivity cluster_condition_issues Suboptimal Conditions start Poor Ligation Efficiency check_tco_ab Is the TCO-labeled antibody active? start->check_tco_ab check_tz Is the tetrazine reagent active? check_tco_ab->check_tz Yes hydrolyzed Hydrolyzed TCO-NHS ester check_tco_ab->hydrolyzed No check_conditions Are the ligation conditions optimal? check_tz->check_conditions Yes degraded_tz Degraded tetrazine check_tz->degraded_tz No bad_ligation_ratio Incorrect Tz:TCO ratio check_conditions->bad_ligation_ratio No amine_buffer Amine-containing buffer during labeling bad_ratio Suboptimal TCO:Ab ratio bad_time_temp Insufficient time/ temperature steric_hindrance Steric hindrance

References

Validation & Comparative

Confirming TCO Labeling of Proteins: A Comparative Guide to Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomics, the precise confirmation of trans-cyclooctene (TCO) labeling on a protein is a critical step. Mass spectrometry stands as the gold standard for this verification, offering detailed insights into the success of the labeling reaction and the specific sites of modification. This guide provides a comprehensive comparison of the primary mass spectrometry-based methodologies used to confirm TCO labeling, supported by experimental data and detailed protocols to aid in selecting the most appropriate strategy for your research needs.

The two principal mass spectrometry workflows for analyzing TCO-labeled proteins are top-down and bottom-up proteomics. Each approach presents distinct advantages and limitations in terms of the depth of information provided, experimental complexity, and data analysis requirements.

At a Glance: Top-Down vs. Bottom-Up Proteomics for TCO Labeling Confirmation

FeatureTop-Down ProteomicsBottom-Up Proteomics
Principle Analysis of the intact, TCO-labeled protein.Analysis of peptides generated by enzymatic digestion of the TCO-labeled protein.
Primary Advantage Provides the exact mass of the intact labeled protein, allowing for the determination of the number of TCO labels per protein molecule. Preserves information about combinatorial post-translational modifications (PTMs).[1][2][3][4][5]Enables the precise identification of the specific amino acid residues that have been labeled with TCO. Offers higher sensitivity for detecting low-abundance proteins.[2][3]
Primary Disadvantage Lower sequence coverage, especially for larger proteins. Can be challenging to fragment large proteins effectively in the mass spectrometer.[3]Information about the co-occurrence of multiple modifications on a single protein molecule is lost. Incomplete sequence coverage can occur if not all peptides are detected.[1]
Typical Sequence Coverage Lower, often providing confirmation of overall labeling stoichiometry rather than complete sequence information.Higher, with the potential to identify the exact location of the TCO label on the peptide backbone.
Suitability for TCO Labeling Ideal for confirming the successful conjugation and determining the overall labeling efficiency (number of TCOs per protein).Essential for identifying the specific site(s) of TCO labeling and for characterizing the heterogeneity of labeling within a protein population.

In-Depth Comparison of Methodologies

Top-Down Proteomics: A Holistic View of the Labeled Protein

Top-down proteomics involves the introduction of the intact TCO-labeled protein into the mass spectrometer. This technique directly measures the molecular weight of the entire protein, providing a clear picture of the labeling outcome.

Key Strengths:

  • Direct Confirmation of Labeling: A mass shift corresponding to the mass of the TCO label provides unambiguous evidence of successful conjugation.

  • Determination of Labeling Stoichiometry: The mass spectrum can reveal a distribution of species with different numbers of TCO labels, allowing for the calculation of the average labeling efficiency.

  • Preservation of PTM Information: Since the protein is not digested, the relationship between the TCO label and other post-translational modifications on the same molecule is maintained.[1][2][4]

Limitations:

  • Challenges with Large Proteins: Effecting fragmentation and obtaining sequence information from large intact proteins (>50 kDa) can be difficult.[3]

  • Lower Throughput: The analysis of intact proteins is often more complex and time-consuming than peptide-based methods.

  • Instrumentation Requirements: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are typically required for top-down analysis.[6]

Bottom-Up Proteomics: Pinpointing the Site of Modification

Bottom-up, or "shotgun," proteomics is the most widely used approach for protein identification and characterization.[5] In this method, the TCO-labeled protein is enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry.

Key Strengths:

  • Precise Localization of the Label: By identifying peptides that show a mass shift corresponding to the TCO label, the exact amino acid residue(s) that have been modified can be determined.

  • High Sequence Coverage: By assembling the identified peptides, a significant portion of the protein's sequence can be mapped, increasing the confidence in the identification of the labeling site.

  • High Sensitivity: This approach is generally more sensitive than top-down proteomics, making it suitable for analyzing low-abundance proteins.[2]

Limitations:

  • Loss of "Big Picture" Information: The process of digestion severs the links between different parts of the protein, meaning that information about the co-occurrence of a TCO label and other PTMs on the same protein molecule is lost.[1]

  • Incomplete Coverage: Not all peptides generated by digestion may be detected by the mass spectrometer, potentially leaving gaps in the sequence coverage.[1]

  • Sample Preparation Complexity: The digestion and subsequent peptide cleanup steps add to the overall workflow complexity.[7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for top-down and bottom-up confirmation of TCO labeling.

Top_Down_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein TCO-Labeled Protein Desalting Desalting/Buffer Exchange Protein->Desalting LC Liquid Chromatography (Optional) Desalting->LC MS High-Resolution MS (e.g., Orbitrap, FT-ICR) LC->MS MSMS Tandem MS (ETD/HCD) MS->MSMS Deconvolution Deconvolution of Mass Spectrum MSMS->Deconvolution Analysis Determine Mass Shift and Labeling Stoichiometry Deconvolution->Analysis

Top-Down Proteomics Workflow for TCO Labeling Confirmation.

Bottom_Up_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein TCO-Labeled Protein Denature Denaturation, Reduction, Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest Cleanup Peptide Cleanup (e.g., C18 Desalting) Digest->Cleanup LC Liquid Chromatography Cleanup->LC MSMS Tandem MS (CID/HCD) LC->MSMS Search Database Search (with variable modification for TCO) MSMS->Search Analysis Identify TCO-modified Peptides and Localization Search->Analysis

Bottom-Up Proteomics Workflow for TCO Labeling Confirmation.

Quantitative Analysis of Labeling Efficiency

Mass spectrometry can also be employed to quantify the efficiency of the TCO labeling reaction.

Label-Free Quantification: In both top-down and bottom-up approaches, the relative signal intensities of the labeled versus unlabeled protein or peptides can be compared to estimate the labeling efficiency.[8]

Isobaric Labeling (e.g., TMT): For a more precise quantification in bottom-up proteomics, tandem mass tags (TMT) can be utilized.[9][10][11] In this method, different samples (e.g., labeled vs. unlabeled control) are tagged with isobaric chemical labels. Upon fragmentation in the mass spectrometer, these tags generate unique reporter ions, and the ratio of these ions provides a precise measure of the relative abundance of the peptides, and thus the extent of labeling.[9][10][11] A key consideration is to set the TCO modification as a variable modification during the database search to allow for the identification of both labeled and unlabeled peptides.[12]

Quantitative MethodApproachProsCons
Label-Free (Top-Down) Compare peak intensities of labeled and unlabeled intact protein.Direct measurement of overall labeling.Can be less accurate for complex mixtures.
Label-Free (Bottom-Up) Compare peak areas of labeled and unlabeled peptides.Good for determining site-specific efficiency.Prone to variations in ionization efficiency between peptides.
Isobaric Labeling (TMT) Chemically tag peptides from different samples (labeled vs. unlabeled) and compare reporter ion intensities.High accuracy and multiplexing capabilities.[9][11]Requires additional labeling steps and specialized reagents.

Detailed Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for successful mass spectrometric analysis.[7][13][14] Key considerations include the removal of detergents and salts that can interfere with ionization.[15]

General Protocol for Sample Cleanup:

  • Buffer Exchange/Desalting: Use spin columns or dialysis to exchange the protein buffer to one compatible with mass spectrometry (e.g., ammonium bicarbonate or water).[13]

  • Detergent Removal: If detergents were used for protein solubilization, they must be removed using detergent removal columns or precipitation methods.[15]

For Bottom-Up Proteomics:

  • Denaturation, Reduction, and Alkylation: The protein is denatured (e.g., with urea), and disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[7]

  • Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the protein into peptides.[7]

  • Peptide Desalting: The resulting peptide mixture is desalted using C18 solid-phase extraction (SPE) tips or columns.[7]

LC-MS/MS Parameters

For Top-Down Analysis:

  • Liquid Chromatography: A reversed-phase column with a gradient of increasing organic solvent (e.g., acetonitrile) is typically used to separate different proteoforms.

  • Mass Spectrometry:

    • MS1 (Full Scan): High resolution (e.g., >100,000) is required to resolve the isotopic peaks of the intact protein.

    • MS2 (Fragmentation): Electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) are commonly used for fragmenting intact proteins.[6]

For Bottom-Up Analysis:

  • Liquid Chromatography: A C18 reversed-phase column with a gradient of acetonitrile is used to separate the peptides.

  • Mass Spectrometry:

    • MS1 (Full Scan): A high-resolution scan is performed to determine the mass-to-charge ratio of the eluting peptides.

    • MS2 (Fragmentation): Data-dependent acquisition is typically used, where the most intense ions from the MS1 scan are selected for fragmentation by collision-induced dissociation (CID) or HCD.[16][17]

Database Searching for TCO-Modified Peptides

A critical step in bottom-up proteomics is the database search, where the experimental tandem mass spectra are matched against theoretical spectra generated from a protein database.[18] To identify TCO-labeled peptides, the mass of the TCO-tetrazine conjugate must be specified as a variable modification on the potential amino acid residues that can be labeled (e.g., lysine, cysteine, or an unnatural amino acid).[19][20]

Key Database Search Parameters:

  • Enzyme: Specify the protease used for digestion (e.g., Trypsin).

  • Fixed Modifications: Include modifications that are expected to be present on all instances of a particular amino acid (e.g., carbamidomethylation of cysteine).

  • Variable Modifications: This is where the mass of the TCO-tetrazine adduct is included. It is crucial to specify the correct monoisotopic mass of the label. Other common biological modifications like oxidation of methionine and deamidation of asparagine and glutamine should also be included as variable modifications.[21]

  • Precursor and Fragment Mass Tolerance: These values should be set based on the mass accuracy of the instrument used.

Conclusion

The choice between top-down and bottom-up mass spectrometry for confirming TCO labeling depends on the specific research question. Top-down proteomics provides an excellent overview of the labeling success and stoichiometry, while bottom-up proteomics is indispensable for identifying the precise location of the modification. In many cases, a combination of both approaches can provide the most comprehensive characterization of a TCO-labeled protein. By carefully considering the strengths and weaknesses of each method and implementing optimized experimental protocols, researchers can confidently and accurately confirm the successful TCO labeling of their target proteins.

References

A Comparative Guide to Determining the Degree of Labeling (DOL) for TCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the Degree of Labeling (DOL) is a critical parameter in the development and quality control of trans-cyclooctene (TCO) conjugates. The DOL, which represents the average number of TCO molecules conjugated to a target molecule (such as a protein, antibody, or nanoparticle), directly impacts the efficacy, stability, and safety of the final product. This guide provides a comprehensive comparison of the most common analytical methods for determining the DOL of TCO conjugates, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their specific application.

Comparison of DOL Determination Methods

Several analytical techniques can be employed to determine the DOL of TCO conjugates, each with its own set of advantages and limitations. The choice of method often depends on the nature of the conjugate, the required accuracy and sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the three primary methods: UV-Vis Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Sample Requirement Accuracy Sensitivity Advantages Disadvantages
UV-Vis Spectroscopy Measures the absorbance of the TCO-containing chromophore and the target molecule at their respective maximum absorbance wavelengths.Purified conjugate solution.Moderateµg - mgRapid, simple, and widely accessible instrumentation.Can be inaccurate if the TCO chromophore's absorbance overlaps with the target molecule's absorbance; requires accurate extinction coefficients.[1][2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate to determine the mass shift caused by TCO labeling.Purified and desalted conjugate solution.Highng - µgProvides direct measurement of the mass of the conjugate and can reveal the distribution of labeled species.[1][2]Requires specialized and expensive instrumentation; sample preparation can be complex.
NMR Spectroscopy Quantifies the ratio of specific protons on the TCO moiety to those on the target molecule.Highly purified and concentrated conjugate solution in a suitable deuterated solvent.HighmgProvides detailed structural information and can be highly accurate for quantitative analysis.[3][4][5][6]Requires high sample concentrations and specialized instrumentation; data analysis can be complex.

Experimental Protocols

UV-Vis Spectroscopy

This method is often the first choice for a quick estimation of the DOL due to its simplicity and accessibility.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified TCO conjugate in a suitable buffer.

    • Prepare a blank solution using the same buffer.

  • Data Acquisition:

    • Measure the absorbance of the conjugate solution at the wavelength of maximum absorbance for the target molecule (e.g., 280 nm for proteins) and the TCO chromophore (if it has a distinct absorbance peak).

    • Use a UV-Vis spectrophotometer and a quartz cuvette.

  • DOL Calculation:

    • Calculate the concentration of the target molecule and the TCO moiety using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.

    • The DOL is the molar ratio of the TCO moiety to the target molecule.

Workflow for DOL Determination by UV-Vis Spectroscopy:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation A Purified TCO Conjugate B Prepare Solution in Buffer A->B C Measure Absorbance (e.g., 280 nm & TCO λmax) B->C D Calculate Concentrations (Beer-Lambert Law) C->D E Determine Molar Ratio (TCO / Target) D->E F Degree of Labeling (DOL) E->F

Workflow for DOL determination using UV-Vis spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry offers a more direct and accurate measurement of the DOL by analyzing the mass of the intact conjugate.

Methodology:

  • Sample Preparation:

    • The TCO conjugate must be purified and desalted to remove any non-volatile salts that can interfere with ionization. This can be achieved using techniques like dialysis, size-exclusion chromatography (SEC), or reverse-phase chromatography.

    • The sample is then mixed with a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or dissolved in a volatile solvent for Electrospray Ionization (ESI).[7][8][9][10][11]

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer (e.g., MALDI-TOF or LC-MS).

    • The instrument measures the mass-to-charge ratio (m/z) of the intact conjugate.

  • DOL Calculation:

    • The mass of the unlabeled target molecule is subtracted from the mass of the TCO conjugate.

    • The resulting mass difference is divided by the mass of a single TCO moiety to determine the average number of TCO molecules per target molecule (the DOL).

Workflow for DOL Determination by Mass Spectrometry:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation A Purified TCO Conjugate B Desalting (e.g., SEC, Dialysis) A->B C Mix with Matrix (MALDI) or Dissolve in Solvent (ESI) B->C D Mass Spectrometry (MALDI-TOF or LC-MS) C->D E Determine Mass Shift (Conjugate Mass - Target Mass) D->E F Divide by TCO Mass E->F G Degree of Labeling (DOL) F->G

Workflow for DOL determination using Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H-NMR can be a powerful tool for determining the DOL, especially for smaller target molecules or when detailed structural information is required.

Methodology:

  • Sample Preparation:

    • The TCO conjugate must be highly purified and dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • An internal standard with a known concentration may be added for absolute quantification.[6]

  • Data Acquisition:

    • A ¹H-NMR spectrum is acquired using a high-field NMR spectrometer.

    • Quantitative NMR parameters, such as a long relaxation delay, should be used to ensure accurate integration.[6]

  • DOL Calculation:

    • Identify and integrate the signals corresponding to specific, non-overlapping protons on the TCO moiety and the target molecule.

    • The DOL is calculated from the ratio of the integrals, normalized by the number of protons giving rise to each signal.[3][4]

Workflow for DOL Determination by NMR Spectroscopy:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation A Highly Purified TCO Conjugate B Dissolve in Deuterated Solvent (+/- Internal Standard) A->B C Acquire ¹H-NMR Spectrum (Quantitative Parameters) B->C D Integrate TCO and Target Proton Signals C->D E Calculate Integral Ratio (Normalized by Proton Number) D->E F Degree of Labeling (DOL) E->F

Workflow for DOL determination using NMR Spectroscopy.

Conclusion

The selection of an appropriate method for determining the DOL of TCO conjugates is a critical step in ensuring the quality and consistency of these important biomolecules. UV-Vis spectroscopy offers a rapid and accessible initial assessment, while Mass Spectrometry provides highly accurate and direct measurements of the conjugate's mass and labeling distribution. NMR spectroscopy, although more demanding in terms of sample preparation and instrumentation, delivers detailed structural information alongside precise quantitative data. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to best suit their analytical needs and advance their drug development programs.

References

A Head-to-Head Battle of Bioorthogonal Reactions: TCO-Tetrazine Click Chemistry Outpaces the Competition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation techniques, the choice of click chemistry can be pivotal to experimental success. This guide provides an objective comparison of the reaction kinetics of the trans-cyclooctene-tetrazine (TCO-tetrazine) ligation against other prominent click chemistries, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and strain-promoted alkyne-nitrone cycloaddition (SPANC). Supported by experimental data, this comparison highlights the exceptional speed of the TCO-tetrazine reaction, a critical factor for applications in complex biological environments.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene has emerged as a frontrunner in the field of bioorthogonal chemistry.[1] Its catalyst-free nature and, most notably, its extraordinarily fast reaction kinetics set it apart from other click chemistry reactions.[2] This rapid reactivity is particularly advantageous for in vivo studies and live-cell imaging, where low reactant concentrations and the need for rapid bond formation are paramount.[2]

Quantitative Comparison of Reaction Kinetics

The efficacy of a click chemistry reaction is quantitatively defined by its second-order rate constant (k₂), which provides a direct measure of the reaction's speed. The following table summarizes the reported second-order rate constants for TCO-tetrazine ligation in comparison to CuAAC, SPAAC, and SPANC, demonstrating the significant kinetic advantage of the TCO-tetrazine reaction.

Click Chemistry ReactionReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO-Tetrazine Ligation TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[1]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371,100 - 73,000[1][3]
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2,000[1]
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[1][4]
CuAAC Benzyl azide and Phenylacetylene (with ligand)80% DMSON/A~0.1 - 10[5]
SPAAC [9+1]CPP and Benzyl azideDeuterated DMSO252.2 x 10⁻³[6]
[11+1]CPP and Benzyl azideDeuterated DMSO254.5 x 10⁻⁴[6]
fluor[11+1]CPP and Benzyl azideDeuterated DMSO254.7 x 10⁻³[6]
m[9+1]CPP and Benzyl azideDeuterated DMSO259.6 x 10⁻³[6]
SPANC Cyclic nitrones and Bicyclo[6.1.0]nonyneN/A25up to 1.49[7]
Carbohydrate-derived nitrones and CyclooctyneWaterN/A3.4 x 10⁻⁴ - 5.8 x 10⁻²[8][9][10]
General SPANCN/AN/Aup to 60[]

Reaction Mechanisms Visualized

To further understand the underlying principles of these powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

TCO-Tetrazine Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted [3+2] Cycloaddition cluster_product Product Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) TransitionState Concerted Transition State Cyclooctyne->TransitionState Azide Azide Azide->TransitionState Triazole Stable Triazole Conjugate TransitionState->Triazole

SPAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Alkyne Terminal Alkyne CopperAcetylide Copper Acetylide Alkyne->CopperAcetylide Azide Azide SixMembered Six-membered Metallacycle Azide->SixMembered Copper Copper(I) Catalyst Copper->CopperAcetylide CopperAcetylide->SixMembered CopperTriazolide Copper Triazolide SixMembered->CopperTriazolide Ring Contraction CopperTriazolide->Copper Catalyst Regeneration Triazole 1,4-disubstituted Triazole CopperTriazolide->Triazole Protonolysis

CuAAC Reaction Mechanism

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing different click chemistry modalities. Below are detailed methodologies for key experiments to determine the second-order rate constants.

Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics via UV-Vis Spectrophotometry

This protocol describes the measurement of the reaction rate by monitoring the disappearance of the characteristic absorbance of the tetrazine chromophore.[12][13]

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for very fast reactions)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the TCO and tetrazine reactants in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the desired final concentrations in the reaction buffer immediately before the experiment. A pseudo-first-order condition is typically employed, with one reactant (e.g., TCO) in at least 10-fold excess.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically around 520-540 nm.[4]

    • Equilibrate the reaction buffer in the cuvette to the desired temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement:

    • For slower reactions, add the tetrazine solution to the cuvette containing the TCO solution, mix quickly, and immediately start recording the absorbance over time.

    • For very fast reactions (half-life < 10 seconds), a stopped-flow instrument is necessary to ensure rapid mixing and data acquisition.[12]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess: k₂ = k_obs / [TCO].

Protocol 2: Determination of CuAAC Reaction Kinetics

This protocol outlines a general procedure for monitoring the progress of a CuAAC reaction.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA)[14]

  • Reaction Buffer (e.g., phosphate buffer, pH 7.0)

  • Analytical instrument (e.g., HPLC, NMR, or a fluorometer if using a fluorogenic azide)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne reactants in the reaction buffer.

    • Prepare a premix of CuSO₄ and the stabilizing ligand.[14]

    • Add the CuSO₄/ligand premix to the azide/alkyne solution.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[15]

  • Monitoring the Reaction:

    • At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding EDTA to chelate the copper).

    • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of reactants or products.

  • Data Analysis:

    • Plot the concentration of the product formed or the reactant consumed against time.

    • Fit the data to the appropriate second-order rate law equation to determine the second-order rate constant (k₂).

Protocol 3: Determination of SPAAC Reaction Kinetics via ¹H NMR Spectroscopy

This protocol is suitable for monitoring the kinetics of SPAAC reactions, particularly for those with moderate reaction rates.[6]

Materials:

  • Strained alkyne (e.g., DBCO, BCN)

  • Azide-functionalized molecule

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the strained alkyne, the azide, and the internal standard in the deuterated solvent at known concentrations.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Continue to acquire spectra at regular intervals to monitor the disappearance of reactant peaks and the appearance of product peaks.

  • Data Analysis:

    • Integrate the characteristic peaks of one of the reactants and the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.

    • Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time.

    • The slope of the resulting linear plot is the second-order rate constant (k₂).[6]

Conclusion

The TCO-tetrazine ligation consistently demonstrates significantly faster reaction kinetics compared to other widely used click chemistries like CuAAC and SPAAC. This remarkable speed, coupled with its bioorthogonality and catalyst-free nature, positions the TCO-tetrazine reaction as a superior choice for a wide range of applications, especially in demanding in vivo and live-cell environments where reaction efficiency and speed are critical for success. For researchers in drug development and chemical biology, the quantitative data and protocols presented here offer a valuable guide for selecting and implementing the most appropriate click chemistry for their specific research needs.

References

advantages of TCO-PEG6-NHS ester over traditional SMCC crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to TCO-PEG6-NHS Ester and Traditional SMCC Crosslinkers in Bioconjugation

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison between the modern bioorthogonal crosslinker, this compound, and the traditional heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to Crosslinkers in Bioconjugation

Chemical crosslinkers are indispensable tools for covalently linking biomolecules. In the context of ADCs, they serve as the crucial bridge connecting a monoclonal antibody to a potent cytotoxic drug. The ideal crosslinker should offer high reaction efficiency, specificity, stability, and solubility to ensure the creation of a homogenous and effective therapeutic.

SMCC has long been a popular choice for ADC development. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups.[1] The cyclohexane bridge in its structure provides some stability to the maleimide group.[1]

This compound represents a newer generation of crosslinkers that utilize bioorthogonal chemistry.[2] Similar to SMCC, it has an NHS ester for reaction with amines. However, its second reactive group is a trans-cyclooctene (TCO) moiety. This TCO group undergoes a highly rapid and specific inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[2]

Key Advantages of this compound

The unique chemistry of this compound offers several distinct advantages over traditional SMCC crosslinkers.

  • Enhanced Specificity and Bioorthogonality : The TCO-tetrazine reaction is bioorthogonal, meaning it proceeds with high efficiency within a biological environment without interfering with native biochemical processes.[3] This high degree of specificity minimizes off-target reactions, leading to more homogenous conjugates. In contrast, the maleimide group of SMCC can potentially react with other nucleophiles besides thiols, although it is most reactive towards sulfhydryls at a specific pH range.[4]

  • Improved Solubility and Reduced Aggregation : A significant drawback of traditional crosslinkers like SMCC is their hydrophobicity, which can increase the propensity of the resulting ADC to aggregate.[5] The this compound incorporates a hydrophilic polyethylene glycol (PEG) spacer. This PEG chain not only enhances the water solubility of the crosslinker and the final conjugate but also increases the flexibility of the linker, which can reduce steric hindrance during conjugation.[2][4]

  • Faster Reaction Kinetics : The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2] This rapid kinetics can lead to shorter reaction times and higher conjugation efficiencies.

  • Greater Stability of the Linkage : The amide bond formed by the NHS ester and the thioether bond formed by the maleimide group in SMCC are generally stable.[1] However, the maleimide group itself can be susceptible to hydrolysis, especially at higher pH values.[4] The TCO-tetrazine linkage forms a stable covalent bond.

Quantitative Data Comparison

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reaction Chemistry NHS ester reacts with primary amines; TCO reacts with tetrazines (bioorthogonal iEDDA)[2]NHS ester reacts with primary amines; maleimide reacts with sulfhydryls[1]
Reaction Specificity Very high due to bioorthogonal nature of TCO-tetrazine ligation[3]High for sulfhydryls at pH 6.5-7.5, but potential for off-target reactions[4]
Reaction Speed Extremely fast (iEDDA reaction rates up to 10^6 M⁻¹s⁻¹)[2]Generally slower than TCO-tetrazine reaction
Solubility High in aqueous solutions due to hydrophilic PEG6 spacer[2][6]Low in aqueous solutions, requires organic co-solvents (e.g., DMSO, DMF)[7]
Hydrophobicity of Conjugate Reduced due to hydrophilic PEG spacer[5]Increased, which can lead to aggregation[5]
Stability of Reactive Group NHS ester is susceptible to hydrolysis; TCO can isomerize over time[8][9]NHS ester is susceptible to hydrolysis; maleimide is more stable with cyclohexane bridge but can still hydrolyze at higher pH[4][10]

Experimental Protocols

General Workflow for Antibody-Drug Conjugation

The following diagram illustrates a generalized workflow for creating an antibody-drug conjugate using either this compound or SMCC.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification A Antibody with Lysine Residues C Modified Antibody A->C NHS ester reacts with primary amines B Crosslinker (TCO-PEG6-NHS or SMCC) B->C D Modified Antibody F Antibody-Drug Conjugate (ADC) D->F TCO reacts with Tetrazine OR Maleimide reacts with Thiol E Drug-Tetrazine or Drug-Thiol E->F G ADC Mixture H Purified ADC G->H Removal of unconjugated drug and antibody

Caption: Generalized workflow for ADC preparation.

Protocol 1: Antibody Modification with this compound
  • Antibody Preparation : Prepare the antibody solution at a concentration of 2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[11] Ensure the buffer is free from primary amines like Tris.

  • Crosslinker Preparation : Dissolve the this compound in an anhydrous organic solvent like DMSO to a concentration of 10 mg/mL immediately before use.[11]

  • Reaction : Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinker : Remove the unreacted this compound using a desalting column or buffer exchange into a buffer suitable for the subsequent tetrazine ligation (e.g., PBS pH 7.4).

Protocol 2: Antibody Modification with SMCC
  • Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[1]

  • Crosslinker Preparation : Dissolve SMCC in DMSO or DMF to a known concentration.[7]

  • Reaction : Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution.[10]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature.[7]

  • Removal of Excess Crosslinker : Immediately remove the unreacted SMCC using a desalting column or buffer exchange into a thiol-free buffer (e.g., PBS pH 6.5-7.5).[1] This step is crucial to prevent quenching of the thiol-containing drug in the next step.[1]

Protocol 3: Conjugation to the Modified Antibody

For TCO-Modified Antibody:

  • Drug Preparation : Prepare a solution of the tetrazine-functionalized drug in a suitable solvent.

  • Conjugation : Add the tetrazine-drug solution to the TCO-modified antibody.

  • Incubation : The reaction is typically very fast and can be complete within minutes to an hour at room temperature.

For SMCC-Modified Antibody:

  • Drug Preparation : Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).[1]

  • Conjugation : Add the thiol-containing drug solution to the maleimide-activated antibody solution.[1]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature.[7]

  • Quenching (Optional) : The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.[12]

Protocol 4: Purification of the Antibody-Drug Conjugate
  • Purification : Purify the resulting ADC from unconjugated drug, excess reactants, and protein aggregates using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[12]

  • Characterization : Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like hydrophobic interaction chromatography (HIC), reverse-phase HPLC (RP-HPLC), and SEC.[12]

Signaling Pathway and Mechanism of Action of ADCs

The crosslinker itself does not directly participate in signaling pathways. Instead, it facilitates the creation of the ADC, which then exerts its therapeutic effect through a specific mechanism of action.

cluster_0 ADC in Circulation cluster_1 Target Cell Interaction cluster_2 Intracellular Drug Release cluster_3 Cytotoxic Effect A Antibody-Drug Conjugate (ADC) C ADC Binds to Antigen A->C B Target Antigen on Cancer Cell B->C D Internalization (Endocytosis) C->D F ADC in Lysosome D->F E Lysosome E->F G Drug Release (Linker Cleavage) F->G H Released Drug G->H I Interaction with Target (e.g., DNA, Tubulin) H->I J Apoptosis (Cell Death) I->J

Caption: Mechanism of action of an ADC.

Conclusion

Both this compound and SMCC are valuable crosslinkers for bioconjugation. SMCC is a well-established and reliable reagent for creating stable ADCs. However, this compound offers significant advantages in terms of specificity, solubility, and reaction kinetics, which can lead to the production of more homogenous and potentially more effective antibody-drug conjugates. The choice between these two crosslinkers will depend on the specific requirements of the application, including the nature of the biomolecules being conjugated and the desired properties of the final product. For applications requiring high specificity and improved solubility, this compound presents a superior alternative to traditional SMCC crosslinkers.

References

A Head-to-Head Battle for Protein Labeling: Sulfo-NHS vs. NHS Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of experimental biology and therapeutic development. The choice of labeling reagent is critical to ensure efficient conjugation without compromising protein structure and function. Among the most common amine-reactive reagents are N-hydroxysuccinimide (NHS) esters and their sulfonated counterparts, Sulfo-NHS esters. This guide provides an objective comparison of their performance in aqueous solutions, supported by experimental principles, to aid in the selection of the optimal reagent for your specific application.

Executive Summary

The primary distinction between Sulfo-NHS and NHS esters lies in their solubility. Sulfo-NHS esters contain a sulfonate group, rendering them water-soluble and allowing for protein labeling in entirely aqueous buffers.[1][2] In contrast, traditional NHS esters are generally insoluble in aqueous solutions and require the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to be introduced into the reaction mixture.[3][4] This fundamental difference has significant implications for reaction efficiency, protein stability, and experimental workflow. While Sulfo-NHS esters offer the advantage of a simplified, aqueous-based protocol, potentially leading to higher modification efficiencies by avoiding protein precipitation issues associated with organic solvents, NHS esters dissolved in anhydrous organic solvents exhibit greater stock solution stability due to reduced hydrolysis.[3]

Performance Comparison

The selection between Sulfo-NHS and NHS esters hinges on a trade-off between solubility, stability, and the specific requirements of the protein and downstream application. The following table summarizes the key performance characteristics based on available data and chemical principles.

FeatureSulfo-NHS EsterNHS EsterRationale & References
Solubility in Aqueous Buffer HighLow to InsolubleThe sulfonate group on the Sulfo-NHS ring imparts water solubility.[1][2] NHS esters lack this charged group and are generally hydrophobic.[3][4]
Requirement for Organic Co-solvent NoYes (typically DMSO or DMF)Due to their poor aqueous solubility, NHS esters must first be dissolved in an organic solvent before addition to the aqueous protein solution.[3][4]
Stock Solution Stability Lower in aqueous solutionHigher in anhydrous organic solventBoth are susceptible to hydrolysis, but the rate is significantly lower in anhydrous organic solvents.[3][5]
Reaction pH 7.2 - 8.57.2 - 8.5The optimal pH range for the reaction with primary amines is similar for both, balancing amine reactivity and ester hydrolysis.[5][6]
Hydrolysis Half-life in Aqueous Solution Generally hours at pH 7, minutes at higher pH4-5 hours at pH 7, decreasing to 10 minutes at pH 8.6The rate of hydrolysis is a critical competing reaction that reduces labeling efficiency and is highly pH-dependent.[5][7][8]
Potential for Protein Precipitation LowHigherThe introduction of organic solvents can lead to the denaturation and precipitation of sensitive proteins, reducing the yield of labeled protein.[9]
Labeling Efficiency in Aqueous Buffer Potentially higherCan be lower due to poor solubility and potential for protein precipitation.The direct solubility of Sulfo-NHS esters in the reaction buffer can lead to more efficient labeling, especially for proteins sensitive to organic solvents.[3]
Cell Membrane Permeability NoYesThe charged sulfonate group of Sulfo-NHS esters prevents them from crossing cell membranes, making them ideal for cell-surface labeling.[5]

Reaction Mechanism and Experimental Workflow

Both Sulfo-NHS and NHS esters react with primary amines (found on the N-terminus and the side chain of lysine residues) via nucleophilic acyl substitution to form a stable amide bond. The N-hydroxysuccinimide or N-hydroxysulfosuccinimide is released as a byproduct.

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack Ester Label-NHS/Sulfo-NHS Ester (Amine-Reactive Ester) Ester->Intermediate LabeledProtein Labeled Protein (Stable Amide Bond) Intermediate->LabeledProtein Release of Leaving Group Byproduct NHS/Sulfo-NHS Byproduct Intermediate->Byproduct

Caption: Reaction mechanism of NHS/Sulfo-NHS ester with a primary amine on a protein.

The general workflow for protein labeling with either reagent involves preparation of the protein and reagent, the labeling reaction, and subsequent purification of the conjugate. The key difference lies in the initial solubilization of the ester.

ExperimentalWorkflow cluster_NHS NHS Ester Workflow cluster_SulfoNHS Sulfo-NHS Ester Workflow NHS_Solubilize Dissolve NHS Ester in Anhydrous DMSO/DMF NHS_Add Add to Protein Solution NHS_Solubilize->NHS_Add Reaction Incubate (1-2 hours at RT or overnight at 4°C) NHS_Add->Reaction Sulfo_Solubilize Dissolve Sulfo-NHS Ester directly in Aqueous Buffer Sulfo_Add Add to Protein Solution Sulfo_Solubilize->Sulfo_Add Sulfo_Add->Reaction Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Protein_Prep->NHS_Add Protein_Prep->Sulfo_Add Quench Quench Reaction (e.g., with Tris or Glycine) Reaction->Quench Purification Purify Labeled Protein (e.g., Desalting Column) Quench->Purification

Caption: Comparative experimental workflow for protein labeling with NHS and Sulfo-NHS esters.

Experimental Protocols

The following are generalized, side-by-side protocols for labeling a protein with a hypothetical label attached to either an NHS or Sulfo-NHS ester. Note: Optimal conditions (e.g., molar excess of the ester, reaction time) should be determined empirically for each specific protein and label.

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Label-NHS ester

  • Label-Sulfo-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Protocol: Labeling with Sulfo-NHS Ester
  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Sulfo-NHS Ester Solution Preparation: Immediately before use, weigh the required amount of Label-Sulfo-NHS ester and dissolve it directly in the Reaction Buffer to the desired concentration.

  • Labeling Reaction: Add the freshly prepared Label-Sulfo-NHS ester solution to the protein solution. A molar excess of 5- to 20-fold of the ester to the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester. Incubate for 15-30 minutes.

  • Purification: Remove excess label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol: Labeling with NHS Ester
  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • NHS Ester Solution Preparation: Immediately before use, weigh the required amount of Label-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.

  • Labeling Reaction: While gently vortexing, add the Label-NHS ester stock solution to the protein solution. A molar excess of 5- to 20-fold of the ester to the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Conclusion

The choice between Sulfo-NHS and NHS esters for protein labeling in aqueous solutions is dictated by the specific needs of the experiment. Sulfo-NHS esters are the preferred choice when working with proteins that are sensitive to organic solvents or when conducting cell-surface labeling experiments.[1][5] The simplified, fully aqueous protocol can lead to higher yields of soluble, active-labeled protein. However, for proteins that are tolerant to small amounts of organic solvents, and when stock solution stability is a primary concern, traditional NHS esters remain a viable and effective option.[3] For any new protein labeling endeavor, it is recommended to perform small-scale pilot experiments to determine the optimal labeling reagent and conditions.

References

The Impact of PEG Spacer Length on Bioconjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly influence the efficacy and developability of a therapeutic. Among the various options, polyethylene glycol (PEG) spacers have become a popular choice for their ability to improve solubility, stability, and pharmacokinetic profiles of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the impact of different PEG spacer lengths—specifically PEG4, PEG6, and PEG12—on the conjugation process and the resulting conjugate's performance, supported by experimental data.

The Role of PEG Spacers in Bioconjugation

PEG is a hydrophilic and biocompatible polymer that, when used as a linker, can impart several beneficial properties to a bioconjugate. The length of the PEG chain is a key parameter that can be modulated to fine-tune the characteristics of the final product. Shorter PEGs like PEG4 and PEG6 offer a balance of hydrophilicity and compact size, while longer chains like PEG12 provide a greater degree of solubility and a longer reach. The selection of the optimal PEG spacer length is often a trade-off between various factors, including conjugation efficiency, stability of the conjugate, and its biological activity.

Comparative Analysis of PEG4, PEG6, and PEG12 Spacers

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of bioconjugates with PEG4, PEG6, and PEG12 spacers. It is important to note that the data is compiled from different studies using various molecules and experimental conditions, and therefore should be interpreted as a general trend rather than a direct head-to-head comparison in a single system.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs, representing the average number of drug molecules conjugated to a single antibody. The length of the PEG spacer can influence the efficiency of the conjugation reaction and, consequently, the final DAR.

PEG Spacer LengthAntibody-Payload SystemAverage DARReference
PEG4Trastuzumab-MMAD2.5[1]
PEG6Trastuzumab-MMAD5.0[1]
PEG12Trastuzumab-MMAD3.7[1]

Note: MMAD = Monomethyl auristatin D. Data suggests that intermediate-length PEG spacers may lead to higher DAR values compared to shorter or very long spacers in certain systems.

Table 2: In Vitro Cytotoxicity (IC50) of PEGylated Conjugates

The in vitro cytotoxicity of a bioconjugate is a measure of its potency in killing target cells. The length of the PEG spacer can impact how the conjugate interacts with its target receptor and its subsequent internalization, which can affect its cytotoxic effect.

PEG Spacer LengthConjugate SystemCell LineIC50 (nM)Reference
PEG2natGa-NOTA-PEGn-RM26PC-33.1 ± 0.2[2][3]
PEG4natGa-NOTA-PEGn-RM26PC-35.4 ± 0.4[2][3]
PEG6natGa-NOTA-PEGn-RM26PC-35.8 ± 0.3[2][3]

Note: This data is for a peptide-drug conjugate and suggests that for this particular system, a shorter PEG spacer resulted in a lower IC50 value (higher potency). The trend for ADCs may vary depending on the antibody, payload, and target.

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Spacers

The pharmacokinetic profile of an ADC, including its half-life and clearance rate, is crucial for its in vivo efficacy and safety. PEGylation is known to extend the circulation time of bioconjugates.

PEG Spacer LengthADC SystemHalf-life (t1/2)Clearance (CL)Reference
PEG8anti-Trop2-MMAE~120 hoursSlower than no PEG[4]
PEG12anti-Trop2-MMAE~130 hoursSlower than no PEG[4]
PEG24anti-Trop2-MMAE~140 hoursSlower than no PEG[4]

Note: While direct comparative data for PEG4 and PEG6 was not available in this specific study, the general trend shows that longer PEG chains lead to a longer half-life and slower clearance. A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter[4].

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for the conjugation of PEG linkers to antibodies.

Protocol 1: Amine-Reactive Conjugation using NHS-Ester PEGylation

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-activated PEG linker (e.g., mPEG-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at a suitable concentration.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the NHS-activated PEG linker in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS linker to the antibody solution. The reaction can be performed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and other small molecules by SEC or dialysis against an appropriate storage buffer.

  • Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC, and SDS-PAGE.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEGylation

This protocol is for the site-specific conjugation of a maleimide-activated PEG linker to the thiol groups of reduced cysteine residues in an antibody.

Materials:

  • Antibody solution (in a suitable buffer like PBS with EDTA)

  • Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))

  • Maleimide-activated PEG linker (e.g., mPEG-Maleimide)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., N-acetylcysteine or cysteine)

  • Purification system (e.g., SEC or tangential flow filtration)

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of DTT or TCEP (e.g., 2-10 equivalents per antibody) for 1-2 hours at 37°C.

  • Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column or dialysis to prevent re-oxidation of the thiols.

  • PEG-Maleimide Solution Preparation: Dissolve the maleimide-activated PEG linker in DMSO or DMF.

  • Conjugation Reaction: Add a slight molar excess (e.g., 1.1-1.5 equivalents per generated thiol) of the dissolved PEG-Maleimide to the reduced antibody. The reaction is typically performed at pH 6.5-7.5 for 1-4 hours at room temperature or 4°C.

  • Quenching: Add a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC to remove unreacted linker and quenching agent.

  • Characterization: Analyze the ADC for DAR, purity, and aggregation.

Visualizing the Impact of PEG Spacers

To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts.

ADC_Conjugation_Workflow General Workflow for ADC Conjugation cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Ab Monoclonal Antibody (mAb) Reduction Reduction of Disulfides (for Cys Conjugation) Ab->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker PEG Spacer (PEG4, PEG6, PEG12) LinkerPayload Activated Linker-Payload Linker->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization ADC Final ADC Product Characterization->ADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Receptor_Mediated_Endocytosis Impact of PEG Spacer on Receptor-Mediated Endocytosis of ADCs cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC_PEG4 ADC with PEG4 Spacer Receptor Target Receptor ADC_PEG4->Receptor Binding ADC_PEG12 ADC with PEG12 Spacer ADC_PEG12->Receptor Binding (Longer spacer may overcome steric hindrance) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

References

A Comparative Guide to the Stability of TCO-Conjugated Proteins in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of a protein conjugate in circulation is paramount. The efficacy and safety of therapeutic proteins, particularly antibody-drug conjugates (ADCs), depend on the integrity of the linkage between the protein and its payload until it reaches the target site. This guide provides an objective comparison of the serum stability of proteins conjugated via trans-cyclooctene (TCO)-tetrazine ligation against other common bioconjugation methods, supported by experimental data and detailed protocols.

Introduction to Bioorthogonal TCO-Tetrazine Ligation

Traditional bioconjugation methods, such as those targeting native lysine or cysteine residues, have been workhorses in the field. However, chemistries like maleimide-thiol conjugation are known to have stability issues in the physiological environment of serum.[1][2][3]

A more robust alternative has emerged from the field of bioorthogonal chemistry: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[4][5] This "click chemistry" reaction is characterized by:

  • Exceptional Speed: With reaction rates orders of magnitude faster than other bioorthogonal reactions, conjugation is rapid and efficient even at low concentrations.[4][6]

  • High Specificity: The TCO and tetrazine groups react exclusively with each other, ignoring all other functional groups present in a complex biological milieu.[6]

  • Covalent Bond Formation: The reaction results in a stable, irreversible covalent bond, which is critical for in vivo applications.[4]

These features make TCO-tetrazine ligation an ideal tool for creating stable, well-defined protein conjugates for therapeutic and diagnostic applications.

Comparative Stability Analysis

The primary challenge for many protein conjugates in vivo is the high concentration of nucleophiles and reactive molecules in blood, such as glutathione and albumin, which can degrade unstable linkages.

TCO-Tetrazine Ligation: The dihydropyridazine bond formed from the TCO-tetrazine reaction is exceptionally stable in biological media. Studies have shown that TCO-modified molecules exhibit high stability in aqueous solutions and blood serum.[7][8] One study using a conformationally strained d-TCO derivative found that after four days of incubation in human serum, over 97% of the compound remained in its active trans-isomer form.[5] In another in vivo experiment, 75% of a TCO group conjugated to an antibody was still reactive after 24 hours in circulation.[5]

Maleimide-Thiol Conjugation: This is a widely used method for conjugating payloads to cysteine residues.[9][10] However, the resulting thioether bond within the succinimide ring is susceptible to a retro-Michael reaction.[1][2] This reversal leads to the premature release of the payload, which can then be transferred to other circulating thiols like serum albumin.[3] This deconjugation compromises therapeutic efficacy and can lead to off-target toxicity.[1][3] The stability of maleimide conjugates is highly dependent on the specific conjugation site on the protein, with some linkages showing significant degradation. For example, one study reported that a maleimide conjugate on a specific antibody fragment (Fc-S396C) was only ~20% intact after 72 hours in human plasma, while another site (LC-V205C) was more stable at ~80% intact over the same period.[11] In a more extreme case, the majority of a maleimide-linked payload was shown to transfer to albumin within just 4 hours.[3]

Other Chemistries: To address the instability of maleimides, alternative thiol-reactive linkers have been developed. Phenyloxadiazole sulfones, for instance, form a stable thioether bond that is resistant to exchange reactions and demonstrates significantly improved stability in human plasma compared to maleimides.[3][11]

Data Presentation: Linker Stability in Serum/Plasma

The following table summarizes quantitative data from published studies on the stability of various protein-payload linkages in serum or plasma.

Linkage ChemistryProtein/MoleculeIncubation Conditions% Intact ConjugateReference
d-TCO Small MoleculeHuman Serum, RT, 4 days> 97%[5]
TCO CC49 AntibodyIn vivo (mouse), 24 hours75% (reactive)[5]
Maleimide THIOMAB (Fc-S396C)Human Plasma, 37°C, 72 hours~20%[11]
Maleimide THIOMAB (LC-V205C)Human Plasma, 37°C, 72 hours~80%[11]
Maleimide SELENOMABHuman Plasma, 37°C, 4 hours< 50% (major transfer to albumin)[3]
Sulfone THIOMAB (Fc-S396C)Human Plasma, 37°C, 72 hoursSignificantly more stable than maleimide[11]

Experimental Protocols & Visualizations

General Protocol for Assessing Conjugate Stability in Serum

This protocol provides a generalized workflow for evaluating the stability of a protein conjugate in serum or plasma.

1. Materials:

  • Purified protein conjugate of interest.

  • Human or animal serum/plasma (fresh or properly stored).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Quenching/Precipitation solution (e.g., ice-cold acetonitrile).

  • Analytical system: LC-MS, HPLC, or SDS-PAGE with fluorescence imaging capabilities.[1][11][12]

2. Procedure:

  • Sample Preparation: Spike the protein conjugate into the serum or plasma to a final concentration of approximately 100 µg/mL.[1] Prepare a control sample by spiking the conjugate into PBS.

  • Incubation: Incubate the samples at 37°C.[12][13]

  • Time Points: At designated time points (e.g., 0, 1, 4, 24, 48, 72 hours), withdraw an aliquot of each sample. The "0 hour" sample should be processed immediately after spiking.

  • Sample Quenching & Protein Precipitation: To stop degradation and remove interfering high-abundance serum proteins, mix the aliquot with 2-3 volumes of ice-cold acetonitrile.[12][14] Vortex and incubate at -20°C for 30 minutes to facilitate precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the conjugate and analyze it using a suitable method (e.g., LC-MS) to quantify the amount of intact conjugate remaining relative to the 0-hour time point.

Visualizing Experimental and Chemical Processes

The following diagrams illustrate the stability assessment workflow and the chemical differences between TCO and maleimide conjugation pathways.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A Spike Conjugate into Serum B Incubate at 37°C A->B C Collect Aliquots (t = 0, 4, 24h...) B->C D Precipitate Proteins (Acetonitrile) C->D E Centrifuge D->E F Analyze Supernatant (LC-MS / HPLC) E->F G Quantify Intact Conjugate F->G

Caption: Workflow for a typical in vitro serum stability assay.

G cluster_TCO TCO-Tetrazine Ligation (High Stability) cluster_Maleimide Maleimide-Thiol Conjugation (Lower Stability) TCO Protein-TCO StableProduct Stable Covalent Product TCO->StableProduct + Tetrazine Payload-Tetrazine Tetrazine->StableProduct Maleimide Protein-Maleimide InitialProduct Thioether Adduct Maleimide->InitialProduct + Thiol Payload-Thiol Thiol->InitialProduct Deconjugation Retro-Michael Reaction (e.g., +Albumin-SH) InitialProduct->Deconjugation Reversible ReleasedPayload Released Payload Deconjugation->ReleasedPayload

Caption: Chemical pathways of TCO vs. Maleimide conjugation.

Conclusion

The choice of conjugation chemistry has profound implications for the in vivo performance of protein therapeutics. The data clearly indicate that the bioorthogonal TCO-tetrazine ligation forms a highly stable covalent bond that withstands the challenging environment of human serum. In contrast, the widely used maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to premature payload release and potential loss of efficacy and increased toxicity. For the development of robust, next-generation protein conjugates, particularly ADCs that require long-term stability in circulation, TCO-tetrazine chemistry represents a superior and more reliable technology.

References

validation of conjugate functionality after TCO-PEG6-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is only the first step. Rigorous validation is crucial to ensure that the newly formed conjugate retains its intended functionality. This guide provides a comprehensive comparison of the validation process for biomolecules labeled with TCO-PEG6-NHS ester, alongside alternative conjugation chemistries. We will delve into the experimental data, detailed protocols, and workflows necessary to confirm the efficacy of your bioconjugates.

Performance Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry is critical as it can impact the stability, specificity, and overall function of the final product. The this compound utilizes bioorthogonal chemistry, specifically the reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz). This approach offers distinct advantages over more traditional methods.

The performance of different bioconjugation reactions can be quantitatively evaluated by their second-order rate constants, which indicate the reaction speed. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics.[1][2][3]

FeatureTCO-Tetrazine LigationSPAAC (e.g., DBCO-Azide)Thiol-Maleimide
Reaction Type Inverse Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne CycloadditionMichael Addition
Target Moiety TetrazineAzideThiol (e.g., Cysteine)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[4]~1[1]N/A (pH-dependent)
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)Good, but maleimides can have off-target reactions[5]
Stability of Linkage Stable dihydropyridazine bond[3]Stable triazole ring[1]Prone to retro-Michael reaction (thiol exchange) in vivo[6][7]
Specificity High[1]HighLess specific, can react with other nucleophiles at higher pH[2]

Experimental Workflows and Validation

Validating the functionality of a conjugate after this compound labeling is a multi-step process that involves confirming the conjugation, characterizing the product, and assessing its biological activity.

Logical Workflow for Conjugate Validation

The following diagram illustrates a typical workflow for the creation and validation of an antibody conjugate, a common application for this compound.

Conjugate_Validation_Workflow cluster_0 Step 1: Conjugation cluster_1 Step 2: Characterization cluster_2 Step 3: Functional Validation Antibody Antibody Solution Reaction Labeling Reaction (pH 8.0-8.5) Antibody->Reaction TCO_Label This compound TCO_Label->Reaction Purification Purification (e.g., SEC) Reaction->Purification HIC HIC-HPLC (Determine DAR) Purification->HIC RP_HPLC RP-HPLC (Orthogonal DAR) Purification->RP_HPLC MS Mass Spectrometry (Confirm Mass) Purification->MS ELISA Binding Assay (ELISA) (Assess Affinity) HIC->ELISA Cell_Assay Cell-Based Assay (e.g., Cytotoxicity) HIC->Cell_Assay

Caption: Workflow for this compound labeling and validation.

Key Experimental Protocols

Below are detailed methodologies for the critical experiments involved in the validation process.

This compound Labeling of an Antibody

This protocol outlines the steps for conjugating a this compound to an antibody.

Materials:

  • Antibody of interest (carrier-free, in a buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in a suitable buffer. Add 1/10th volume of 1 M NaHCO₃ to raise the pH to 8.0-8.5.

  • NHS Ester Preparation: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess, unreacted this compound using a desalting or size-exclusion column to obtain the purified TCO-labeled antibody.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its identity.

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).[2]

Protocol:

  • Column: Use a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol.

  • Gradient: Run a decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated TCO-PEG6 linkers. The weighted average DAR is calculated from the peak areas of the different species.[2]

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the conjugate, confirming successful labeling.

Protocol:

  • Sample Preparation: Desalt the conjugate sample.

  • Analysis: Analyze the intact conjugate using LC-MS.

  • Deconvolution: Deconvolute the resulting mass spectrum to obtain the molecular weights of the different conjugate species. This will confirm the addition of the TCO-PEG6 moiety.[8]

Functional Validation

The final and most critical step is to ensure the conjugate has retained its biological function.

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to assess whether the conjugation process has affected the antibody's binding affinity to its target antigen.[9]

Protocol:

  • Plate Coating: Coat a 96-well plate with the target antigen.

  • Blocking: Block non-specific binding sites.

  • Antibody Incubation: Add serial dilutions of both the TCO-labeled antibody and the unconjugated parent antibody to the wells.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody, followed by the addition of a substrate to generate a detectable signal.

  • Analysis: Compare the binding curves and EC50 values of the conjugated and unconjugated antibodies. A significant shift in the EC50 value would indicate a loss of binding affinity.[5]

For therapeutic antibodies, a cell-based assay is essential to confirm that the conjugate can elicit the desired biological response (e.g., cytotoxicity for an ADC).[10]

Protocol:

  • Cell Seeding: Plate target cells that express the antigen of interest in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the TCO-labeled conjugate and the unconjugated antibody.

  • Incubation: Incubate for a period relevant to the mechanism of action (e.g., 72 hours for a cytotoxicity assay).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Analysis: Compare the dose-response curves and IC50 values. The results will indicate whether the conjugate retains its therapeutic potency.

By following this comprehensive guide, researchers can confidently validate the functionality of their this compound labeled conjugates, ensuring the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Proper Disposal Procedures for TCO-PEG6-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of TCO-PEG6-NHS ester is critical for laboratory safety and environmental protection. This document provides essential information and step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for this reagent.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its safety profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area with plenty of water. Remove contaminated clothing.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Storage and Stability:

  • Store in a tightly sealed container in a cool, well-ventilated area at the recommended temperature of -20°C.[1][2]

  • Keep away from direct sunlight and sources of ignition.[1]

  • TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form; long-term storage is not recommended.[2]

  • The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.[1][3]

  • Quenching Unused Reagent:

    • The reactive NHS ester can be "quenched" by reacting it with a primary amine or by hydrolysis.

    • Amine Quenching: Prepare a solution of a primary amine (e.g., Tris or glycine) in a suitable buffer. Slowly add the this compound solution to the amine solution while stirring. The amine will react with the NHS ester, rendering it inactive.

    • Hydrolysis: Dissolve the this compound in an appropriate solvent and add a basic aqueous solution (e.g., sodium bicarbonate) to hydrolyze the NHS ester.

    • Allow the quenching reaction to proceed for a sufficient amount of time (e.g., several hours) to ensure complete deactivation.

  • Waste Collection:

    • Collect the quenched solution and any contaminated materials (e.g., pipette tips, tubes) in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Disposal:

    • Empty containers may retain product residue.[3]

    • Rinse the empty container multiple times with a suitable solvent (e.g., DMSO, DCM, DMF) in which the compound is soluble.[2]

    • Collect the rinsate as hazardous waste.

    • Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.

  • Arranging for Final Disposal:

    • Disposal should be arranged through a licensed disposal company as special waste.[4]

    • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations.

Quantitative Data Summary

PropertyValueSource
Molecular Weight602.7 g/mol [2]
Storage Temperature-20°C[1][2]
SolubilityDMSO, DCM, DMF[2]

Disposal Workflow Diagram

cluster_prep Preparation cluster_deactivation Deactivation cluster_collection Waste Collection cluster_final Final Disposal start Start: Unused or Expired This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood quench_options Quench Reactive NHS Ester fume_hood->quench_options collect_solid Collect Contaminated Solid Waste (Pipette Tips, Tubes) fume_hood->collect_solid hydrolysis Hydrolysis (e.g., with Sodium Bicarbonate) quench_options->hydrolysis Option 1 amine_quench Amine Quenching (e.g., with Tris or Glycine) quench_options->amine_quench Option 2 collect_liquid Collect Quenched Liquid Waste hydrolysis->collect_liquid amine_quench->collect_liquid waste_container Hazardous Waste Container collect_liquid->waste_container collect_solid->waste_container contact_ehs Consult Institutional EHS waste_container->contact_ehs licensed_disposal Arrange for Disposal by Licensed Company contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling TCO-PEG6-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TCO-PEG6-NHS Ester

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for this compound, a frequently used PEG-based PROTAC linker.

I. Chemical and Physical Properties

This compound is a chemical compound utilized in bioconjugation and proteomics. A summary of its key properties is provided below.

PropertyValue
Chemical Formula C28H46N2O12
Molecular Weight 602.7 g/mol
CAS Number 2353409-96-6
Purity Typically >95%
Appearance Can range from a sticky liquid to a solid
Solubility Soluble in DMSO, DCM, and DMF
Storage Conditions Store at -20°C in a dry, dark place.[1] Long-term storage is not recommended due to the potential for the TCO group to isomerize.[1]
Shipping Conditions Typically shipped at ambient temperature.
II. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from similar compounds, such as TCO-NHS ester and other PEG-NHS esters, indicate potential hazards.[2][3][4]

Potential Hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Required Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4] Change gloves immediately if contaminated.
Eye/Face Protection Use chemical safety goggles.[4] A face shield may be required for tasks with a high risk of splashing.
Skin and Body Protection Wear a laboratory coat, long pants, and closed-toe shoes. Ensure the lab coat is buttoned.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[5]

Operational and Disposal Plans

A. Step-by-Step Handling Protocol

The following workflow outlines the essential steps for safely handling this compound from receipt to use.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store at -20°C inspect->storage gather_ppe Don PPE storage->gather_ppe prepare_hood Prepare Fume Hood gather_ppe->prepare_hood weigh Weigh Compound prepare_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Reaction (if applicable) reaction->quench

Caption: Workflow for Handling this compound.
B. First Aid Measures

In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.[2][3]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
C. Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, prevent the generation of dust. For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or scoop the material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal:

Dispose of this compound and any contaminated materials as hazardous chemical waste.[4] All disposal activities must be in accordance with local, state, and federal regulations.[2][4] Do not allow the material to enter drains or water courses.[4]

Experimental Protocol: Protein Labeling

The following is a general protocol for labeling a protein with this compound.

cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification buffer_exchange Buffer Exchange Protein into Amine-Free Buffer (e.g., PBS, pH 7.4) add_tco Add this compound Solution to Protein Solution (Molar excess of 10-20 fold) buffer_exchange->add_tco dissolve_tco Dissolve this compound in Anhydrous DMSO dissolve_tco->add_tco incubate Incubate at Room Temperature for 30-60 minutes remove_excess Remove Unreacted this compound via Size-Exclusion Chromatography or Dialysis incubate->remove_excess

Caption: General Workflow for Protein Labeling.

Detailed Methodology:

  • Protein Preparation: The protein of interest should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to prevent unwanted side reactions with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a stock concentration of, for example, 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction mixture should be incubated at room temperature for 30 to 60 minutes or at 4°C for 2 hours.

  • Purification: Following the incubation period, the unreacted this compound and byproducts must be removed. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer.

  • Characterization: The successful conjugation and the degree of labeling can be confirmed using techniques such as mass spectrometry or SDS-PAGE analysis.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。